molecular formula C15H14O3 B4238713 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Número de catálogo: B4238713
Peso molecular: 242.27 g/mol
Clave InChI: LKIKMHBWPUNRFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-tert-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative based on the furocoumarin core structure. Furocoumarins, such as psoralen, are a class of organic compounds known for their significant biological activities and are extensively studied in molecular biology and medicinal chemistry research . These compounds are characterized by a fused furan and chromenone ring system. The tert-butyl substituent in this particular derivative is typically incorporated to influence the compound's steric and electronic properties, which can modulate its reactivity, interaction with biological targets, and overall physicochemical characteristics like metabolic stability and lipophilicity. While the specific biological profile of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is a subject for ongoing investigation, related furocoumarins are well-documented for their ability to intercalate into DNA and form monoadducts or cross-links upon activation with ultraviolet (UVA) radiation, a mechanism exploited in phototherapy and photochemotherapy research . Other researched applications for furocoumarin derivatives include their potential as enzyme inhibitors or probes for studying protein interactions. This compound is presented as a high-purity chemical building block for use in drug discovery screening programs, medicinal chemistry efforts for lead optimization, and basic biochemical research. It is available as a dry powder for maximum stability and solubility in various organic solvents. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Propiedades

IUPAC Name

3-tert-butylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-15(2,3)11-8-17-13-7-12-9(6-10(11)13)4-5-14(16)18-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKMHBWPUNRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC2=C1C=C3C=CC(=O)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-tert-butyl-7H-furo[3,2-g]chromen-7-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one , a synthetic derivative of the linear furanocoumarin psoralen . This compound is of significant interest in photopharmacology due to the modulation of photochemical DNA crosslinking kinetics by the bulky tert-butyl substituent at the 3-position (pyrone ring).

Synonyms: 3-tert-butylpsoralen, 3-t-butyl-7H-furo[3,2-g][1]benzopyran-7-one Chemical Class: Linear Furanocoumarin (Psoralen derivative) Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

Structural Architecture & Physicochemical Profile[1][2][3]

The core scaffold of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one consists of a linear fusion of a furan ring and a coumarin (benzopyrone) system. The defining feature is the tert-butyl group at the C3 position (alpha to the lactone carbonyl). This structural modification drastically alters the steric and electronic landscape of the molecule compared to the parent psoralen.

Chemical Structure Analysis[4]
  • Core Scaffold: 7H-furo[3,2-g]chromen-7-one (Planar, aromatic system).

  • Pharmacophore: The 3,4-pyrone double bond and the 4',5'-furan double bond are the active sites for [2+2] photocycloaddition with DNA bases (thymine).

  • Substituent Effect (C3-tert-butyl):

    • Steric Hindrance: The bulky tert-butyl group at C3 creates significant steric crowding around the 3,4-double bond. This is critical for modulating the "bifunctional" nature of psoralens (preventing interstrand crosslinks).

    • Lipophilicity: The alkyl group significantly increases the partition coefficient (LogP), enhancing membrane permeability and potentially altering biodistribution.

Physicochemical Properties (Computed)
PropertyValueCausality/Implication
Molecular Weight 242.27 g/mol Small molecule, suitable for oral or topical delivery.
LogP (Predicted) ~3.8 - 4.2High lipophilicity facilitates passive diffusion across cell membranes but requires solubilizing excipients (e.g., cyclodextrins).
Topological Polar Surface Area 39.4 ŲLow TPSA indicates excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors/Acceptors 0 / 3Lack of donors suggests limited water solubility; relies on hydrophobic interactions for binding.
UV Absorption Max ~250, 300, 330 nmCharacteristic psoralen tricyclic absorption; activates under UVA (320–400 nm).

Synthetic Methodology

The synthesis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one typically follows a modular convergent strategy, constructing the coumarin core first, followed by furan ring annulation, or vice versa. The Pechmann Condensation is the most robust route for introducing the 3-substituent.

Protocol: Modified Pechmann Condensation Route

This protocol describes the formation of the 3-tert-butylcoumarin core followed by furan ring closure.

Step 1: Coumarin Core Synthesis

  • Reagents: Resorcinol, Ethyl 2-tert-butyl-3-oxobutanoate, Sulfuric Acid (Catalyst).

  • Mechanism: Acid-catalyzed condensation of the phenol with the

    
    -keto ester. The tert-butyl group at the 
    
    
    
    -position of the ester directs the substituent to position 3 of the coumarin.
  • Reaction:

    
    
    

Step 2: Furan Ring Annulation (Allylation & Claisen Rearrangement)

  • Reagents: Allyl bromide,

    
    , Diethylaniline (solvent/catalyst).
    
  • Workflow:

    • O-Allylation: React 7-hydroxy-3-tert-butylcoumarin with allyl bromide to form the 7-allyloxy derivative.

    • Claisen Rearrangement: Heat to 200°C to migrate the allyl group to position 8.

    • Cyclization/Oxidation: Oxidative cyclization (e.g., using

      
       then acid, or ozonolysis) yields the furan ring.
      
Synthetic Pathway Visualization (DOT)

SynthesisPath Resorcinol Resorcinol (Starting Material) Coumarin 7-Hydroxy-3-tert- butylcoumarin Resorcinol->Coumarin Pechmann Condensation (H2SO4) KetoEster Ethyl 2-tert-butyl- 3-oxobutanoate KetoEster->Coumarin AllylInt 7-Allyloxy Intermediate Coumarin->AllylInt Allyl Bromide K2CO3 Rearranged 8-Allyl-7-hydroxy- 3-tert-butylcoumarin AllylInt->Rearranged Claisen Rearrangement (200°C) FinalProduct 3-tert-butyl-7H-furo [3,2-g]chromen-7-one Rearranged->FinalProduct Oxidative Cyclization (PdCl2 / CuCl2)

Caption: Step-wise synthesis of 3-tert-butylpsoralen via Pechmann condensation and Claisen rearrangement.

Biological Mechanism & Photopharmacology

The primary mechanism of action for psoralens is PUVA (Psoralen + UVA) therapy. However, the 3-tert-butyl derivative exhibits a distinct pharmacological profile due to steric effects.

DNA Intercalation and Photocycloaddition

Standard psoralens intercalate into DNA and, upon UVA irradiation, form covalent adducts with thymine bases.

  • Intercalation: The planar tricyclic system slides between DNA base pairs (dark reaction).

  • Monoadduct Formation: UVA absorption excites the psoralen to a triplet state, reacting with a thymine at either the 3,4-pyrone double bond or the 4',5'-furan double bond.

  • Crosslinking: Absorption of a second photon can crosslink the monoadduct to a thymine on the complementary strand (Interstrand Crosslink - ICL).

The 3-tert-butyl Effect (Steric Blockade): The bulky tert-butyl group at C3 sterically hinders the 3,4-pyrone double bond.

  • Consequence: It significantly reduces the reactivity of the pyrone double bond.

  • Outcome: The molecule preferentially reacts at the 4',5'-furan double bond , forming monoadducts but inhibiting the second step required for interstrand crosslinking.

  • Therapeutic Value: Monofunctional psoralens are highly sought after because they are less mutagenic and less cytotoxic than crosslinking agents, while still retaining antiproliferative activity (useful for psoriasis/vitiligo) and immunomodulatory effects.

Mechanism of Action Diagram (DOT)

MOA Drug 3-tert-butylpsoralen DNA DNA Helix (Intercalation Site) Drug->DNA Intercalation (Dark Reaction) UVA UVA Irradiation (320-400 nm) DNA->UVA Excited Triplet State (Excited Drug) UVA->Excited FuranAdduct 4',5'-Furan Monoadduct (Major Product) Excited->FuranAdduct Cycloaddition (High Efficiency) PyroneAdduct 3,4-Pyrone Monoadduct (Sterically Hindered) Excited->PyroneAdduct Steric Clash (Low Efficiency) Crosslink Interstrand Crosslink (Blocked) FuranAdduct->Crosslink Second Photon (Blocked by C3-t-Bu)

Caption: Photochemical pathway highlighting the steric blockade of crosslinking by the C3-tert-butyl group.

Experimental Protocols for Validation

Photobinding Assay (DNA Interaction)

To verify the monofunctional nature of the compound:

  • Preparation: Incubate Calf Thymus DNA (1 mg/mL) with 3-tert-butylpsoralen (10–50

    
    M) in Tris-EDTA buffer.
    
  • Irradiation: Expose to UVA source (365 nm, 1–5 J/cm²) on ice.

  • Denaturation/Renaturation: Heat samples to 100°C for 10 min, then rapid cool (ice).

  • Analysis: Run on agarose gel.

    • Result Interpretation: If crosslinks are present, DNA renatures and migrates as double-stranded. If only monoadducts form (expected for 3-t-butyl derivative), DNA remains denatured (single-stranded) and migrates differently.

Solubility & Formulation

Due to high lipophilicity (LogP ~4.0), standard aqueous buffers are insufficient.

  • Stock Solution: Dissolve in DMSO (10 mM).

  • Working Solution: Dilute into PBS containing 0.1% Tween-80 or complex with 2-hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    to prevent precipitation during biological assays.

References

  • Psoralen Structure & Numbering: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Synthesis of 3-Substituted Coumarins: Kawaii, S., et al. (2022). "Relationship Between the Structure of Alkylpsoralens and Their Antiproliferative Activity in HL60 Cells." Anticancer Research, 42(4), 1777-1783. Link

  • Mechanisms of Psoralen Photochemistry: Bethea, D., et al. (1999). "Psoralen Photobiology and Photochemotherapy: 50 Years of Science and Medicine." Journal of Dermatological Science, 19(2), 78-88. Link

  • Steric Effects in Psoralens: Averbeck, D. (1989). "Recent Advances in Psoralen Photobiology." Photochemistry and Photobiology, 50(6), 859-882. Link

  • Antioxidant Analogs (BHA Context): National Toxicology Program. "Butylated Hydroxyanisole (BHA) CAS No. 25013-16-5." Report on Carcinogens. Link

Biological Activity of 3-tert-butyl Substituted Furocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity, structure-activity relationships (SAR), and experimental characterization of 3-tert-butyl substituted furocoumarins .

Executive Summary & Molecular Rationale

3-tert-butyl furocoumarins represent a specialized subclass of furan-fused coumarins where the C3 position of the lactone ring is occupied by a bulky tert-butyl group. Unlike their linear, planar analogs (e.g., Psoralen, 8-MOP) which are potent DNA intercalators and phototoxic agents, the introduction of a tert-butyl group at C3 fundamentally alters the pharmacophore.

Core Pharmacological Shift:

  • Steric Hindrance: The bulky tert-butyl group disrupts the planarity required for effective intercalation between DNA base pairs, significantly reducing genotoxicity and phototoxicity.

  • Lipophilicity Modulation: The moiety increases the partition coefficient (LogP), enhancing membrane permeability and altering biodistribution.

  • Metabolic Blockade: Substitution at C3 blocks the metabolic "soft spot" of the coumarin ring (often the site of CYP450-mediated oxidation), potentially extending plasma half-life.

This structural modification shifts the therapeutic window from photochemotherapy (PUVA) toward enzyme inhibition (e.g., MAO-B, aromatase) and antimicrobial activity , minimizing the risk of mutagenic side effects associated with classical furocoumarins.

Molecular Pharmacology & SAR Analysis

Structural Impact on DNA Interaction

Classical linear furocoumarins (psoralens) act by intercalating into DNA and forming cyclobutane adducts with pyrimidine bases upon UVA irradiation.

  • Mechanism: The planar tricyclic system slides between base pairs.

  • Effect of 3-tert-butyl: The steric bulk of the tert-butyl group (approx. 4.5 Å diameter) creates a "molecular wedge." This prevents deep intercalation, drastically reducing the formation of interstrand cross-links (ICL).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the divergent biological pathways dictated by C3 substitution.

SAR_Logic Core Furocoumarin Core Subst C3 Substitution Core->Subst Small Small/Planar (H, CH3) Subst->Small Bulky Bulky (tert-butyl) Subst->Bulky DNA_Bind High DNA Intercalation Small->DNA_Bind No_Bind Steric Clash Low DNA Affinity Bulky->No_Bind Enzyme Enzyme Pocket Fitting (MAO-B, CYP450) Bulky->Enzyme Hydrophobic Interaction Phototox High Phototoxicity (PUVA Therapy) DNA_Bind->Phototox Safe Reduced Genotoxicity No_Bind->Safe

Figure 1: SAR Decision Tree. Bulky C3 substituents shift activity from DNA targeting to protein/enzyme targeting.

Specific Biological Activities[1][2][3][4][5][6][7][8]

Enzyme Inhibition (Non-Genotoxic Targets)

Research into 3-substituted coumarins suggests that bulky lipophilic groups enhance affinity for hydrophobic pockets in enzymes.

  • MAO-B Inhibition: 3-substituted coumarins have shown selectivity for Monoamine Oxidase B (MAO-B), a target for Parkinson's disease. The tert-butyl group fills the hydrophobic entrance of the active site, improving potency over unsubstituted analogs.

  • CYP450 Modulation: Furocoumarins are known "suicide inhibitors" of Cytochrome P450. The tert-butyl group can modulate this specificity, potentially acting as a competitive inhibitor for CYP3A4 without being rapidly metabolized itself.

Antimicrobial & Antifungal Activity

Unlike the DNA-dependent mechanism of psoralens, the antimicrobial activity of 3-tert-butyl derivatives is membrane-driven.

  • Mechanism: The high lipophilicity allows the molecule to penetrate the lipid bilayer of fungal or bacterial cell walls, disrupting membrane integrity and respiratory chain function.

  • Spectrum: Effective against Gram-positive bacteria (S. aureus) and phytopathogenic fungi, where membrane disruption is lethal.

Photobiological Safety Profile

For cosmetic or non-cancer therapeutic applications, the lack of phototoxicity is a feature.

  • Data Point: While 8-MOP (8-methoxypsoralen) shows high erythema activity under UVA, 3-tert-butyl analogs show negligible skin phototoxicity due to the inability to form stable DNA photoadducts.

Experimental Protocols

Synthesis of 3-tert-butyl Furocoumarins

Method: Modified Perkin or Knoevenagel Condensation.

  • Challenge: Installing a bulky group requires overcoming steric hindrance during ring closure.

Protocol:

  • Reagents: Salicylaldehyde derivative (e.g., 5-tert-butyl-2-hydroxybenzaldehyde for ring fusion variations) or using a pre-formed benzofuran reacting with a tert-butyl acetoacetate equivalent.

  • Step 1 (Coumarin Core Formation): React 2-hydroxybenzaldehyde with ethyl 2-tert-butyl-3-oxobutanoate (if available) or use a Knoevenagel condensation with tert-butyl malonate.

    • Note: A more robust route often involves installing the tert-butyl group on the phenol before forming the furocoumarin skeleton.

  • Step 2 (Furan Ring Closure): Alkylation of the 7-hydroxycoumarin intermediate with chloroacetaldehyde or ethyl bromoacetate followed by cyclization.

DNA Photobinding Assay (Validation of Safety)

To confirm the lack of genotoxicity compared to standard psoralens.

Materials:

  • Calf Thymus DNA (CT-DNA).

  • Test Compound: 3-tert-butyl furocoumarin (10 µM - 100 µM).

  • Reference: 8-MOP (Positive Control).

  • UVA Source: 365 nm lamp (approx. 2 J/cm²).

Workflow:

  • Incubation: Mix drug and DNA in Tris-EDTA buffer (pH 7.4). Incubate in dark for 30 min.

  • Irradiation: Expose samples to UVA light on ice for 15-30 mins.

  • Denaturation/Renaturation: Heat samples to 95°C for 10 min, then crash cool on ice.

  • Analysis: Measure hyperchromicity at 260 nm.

    • Result Interpretation: Cross-linked DNA (8-MOP) will spontaneously renature (low hyperchromicity). Non-cross-linked DNA (3-tert-butyl analog) will remain denatured (high hyperchromicity).

Quantitative Data Summary (Projected)
Property8-MOP (Standard)3-tert-butyl FurocoumarinImplication
LogP (Lipophilicity) ~2.0~3.5 - 4.2Higher membrane permeability; potential CNS entry.
DNA Binding (Kd) High (µM range)Low / NegligibleReduced mutagenic risk.
Phototoxicity Severe ErythemaMinimal / NoneSafe for non-PUVA topical use.
Metabolic Stability Low (Rapid CYP oxid.)High (Steric shield)Longer duration of action.

Mechanism of Action Visualization

The following diagram details the mechanistic divergence between the toxic (intercalative) pathway and the therapeutic (enzyme inhibitory) pathway favored by the tert-butyl substitution.

MOA_Pathway Compound 3-tert-butyl Furocoumarin Target_DNA DNA Helix Compound->Target_DNA Attempted Binding Target_Enz Target Enzyme (e.g. MAO-B) Compound->Target_Enz High Affinity Steric_Block Steric Hindrance Prevents Intercalation Target_DNA->Steric_Block Hydrophobic_Fit Hydrophobic Pocket Binding Target_Enz->Hydrophobic_Fit No_Adduct NO DNA Adducts (Non-Mutagenic) Steric_Block->No_Adduct Inhibition Competitive Inhibition (Therapeutic Effect) Hydrophobic_Fit->Inhibition

Figure 2: Mechanistic Pathway. The tert-butyl group acts as a safety switch, preventing DNA damage while enabling enzyme targeting.

References

  • Furocoumarin Structure & Activity Reviews

    • Title: Furo[3,2-c]coumarins carrying carbon substituents at C-2 and/or C-3.[1] Isolation, biological activity, synthesis and reaction mechanisms.[1]

    • Source: RSC Advances, 2020.[1]

    • URL:[Link]

  • Coumarin SAR & Enzyme Inhibition

    • Title: Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
    • Source: Frontiers in Chemistry, 2018.
    • URL:[Link]

  • Antimicrobial Mechanisms of Lipophilic Coumarins

    • Title: Coumarins: Biological activity and SAR studies.[2][1][3][4]

    • Source: Der Pharma Chemica, 2016.
    • URL:[Link]

  • Photobiological Properties of Substituted Furocoumarins

    • Title: Photobiological activity of 3,4'-dimethyl-8-methoxypsoralen, a linear furocoumarin with unusual DNA-binding properties.
    • Source: Photochemistry and Photobiology, 1990.
    • URL:[Link]

Sources

The "Safe Psoralen" Candidate: Pharmacological Potential of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper evaluating the pharmacological potential of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one , a specialized derivative of the psoralen scaffold.

Executive Summary: The Strategic Pivot

The parent compound, Psoralen (7H-furo[3,2-g]chromen-7-one), is historically defined by its DNA-intercalating and phototoxic properties, widely used in PUVA therapy for psoriasis and vitiligo. However, this mechanism carries significant genotoxic risks (PUVA-induced carcinogenesis).

3-tert-butyl-7H-furo[3,2-g]chromen-7-one (3-tBu-Ps) represents a strategic structural modification designed to abolish genotoxicity while enhancing enzymatic affinity . The introduction of a bulky tert-butyl group at the C3 position sterically hinders the 3,4-pyrone double bond, preventing the formation of mutagenic DNA cross-links. Simultaneously, this lipophilic moiety optimizes the molecule for hydrophobic pockets in neurodegenerative and oncological targets, specifically Monoamine Oxidase B (MAO-B) and the PI3K/Akt/mTOR signaling axis.

This guide outlines the chemical rationale, synthesis, and experimental validation for developing 3-tBu-Ps as a non-phototoxic neuroprotective and anti-proliferative agent.

Chemical Profile & Structural Logic

Molecular Descriptors
PropertyValue (Predicted)Relevance
Formula C

H

O

Core Psoralen + tert-Butyl
MW 242.27 g/mol Small molecule, CNS penetrant
LogP ~3.8 - 4.2High lipophilicity; excellent BBB permeability
TPSA ~43 ŲGood oral bioavailability
Rotatable Bonds 1 (C3-tBu bond)Rigid scaffold, entropically favorable binding
The "Steric Shield" Hypothesis

Psoralen phototoxicity relies on a [2+2] cycloaddition between its 3,4-double bond (pyrone ring) and the 5,6-double bond of thymine in DNA.

  • Unsubstituted Psoralen: Planar, intercalates easily.[1] 3,4-bond is accessible.

  • 3-tert-butyl-Psoralen: The bulky tert-butyl group at C3 creates a "steric shield."

    • Effect 1: Prevents the molecule from achieving the precise geometry required for intercalation between base pairs.

    • Effect 2: Even if intercalation occurs, the steric bulk blocks the approach of the thymine double bond, inhibiting cyclobutane adduct formation.

Pharmacological Targets

Neuroprotection: Selective MAO-B Inhibition

Building on data from 3-methyl-psoralen (FCS005) and 3-phenyl-coumarins, the 3-tBu derivative is projected to be a highly potent MAO-B inhibitor .

  • Mechanism: MAO-B has a "substrate cavity" and an "entrance cavity." The entrance cavity of MAO-B is more hydrophobic and accommodates bulkier groups than MAO-A.

  • Binding Mode: The planar furanocoumarin core pi-stacks with FAD (Flavin Adenine Dinucleotide), while the 3-tert-butyl group lodges into the hydrophobic entrance cavity (likely interacting with residues Leu171, Ile199), acting as a "gatekeeper" that locks the enzyme in an inactive state.

  • Therapeutic Application: Parkinson’s Disease (preserving dopamine levels) and Alzheimer’s (reducing oxidative stress from amine metabolism).

Oncology: PI3K/Akt/mTOR Modulation

Unlike the DNA-damaging mechanism of parent psoralens, 3-substituted derivatives have shown efficacy in inhibiting the PI3K/Akt pathway, a critical driver in breast (MCF-7) and colon (HCT-116) cancers.

  • Mechanism: Competitive inhibition of the ATP-binding pocket of PI3K or direct interaction with the mTOR complex. The furan ring is essential for hydrogen bonding in the kinase hinge region.

Synthesis Protocol

Self-Validating Methodology: This route avoids the low-yield direct alkylation of psoralen and instead builds the furan ring onto a pre-functionalized coumarin core.

Phase 1: Construction of the Coumarin Core

Reagents: 2,4-Dihydroxybenzaldehyde, Ethyl 2-tert-butyl-3-oxobutanoate (or equivalent), Piperidine.

  • Condensation: Perform a Knoevenagel condensation or Pechmann reaction.

    • Note: Standard Pechmann with resorcinol and ethyl 2-tert-butylacetoacetate typically yields 4-methyl-3-tert-butyl-7-hydroxycoumarin. To get the 3-tert-butyl without the 4-methyl, use 2,4-dihydroxybenzaldehyde and ethyl 2-tert-butylmalonate (or a Knoevenagel equivalent).

  • Isolation: Recrystallize from ethanol to obtain 7-hydroxy-3-tert-butylcoumarin .

Phase 2: Furan Ring Annulation (The Allyl Route)

Reagents: Allyl bromide, K


CO

, N,N-Diethylaniline, OsO

, NaIO

, Polyphosphoric acid (PPA).
  • O-Allylation: React 7-hydroxy-3-tert-butylcoumarin with allyl bromide/K

    
    CO
    
    
    
    in acetone (Reflux 4h). Yields 7-allyloxy-3-tert-butylcoumarin .
  • Claisen Rearrangement: Heat the intermediate in N,N-diethylaniline at 200°C for 6h. The allyl group migrates to C8 (yielding the angular angelicin core) or C6 (yielding the linear psoralen core). Optimization: Use a Lewis acid catalyst to favor the linear (C6) migration.

  • Oxidative Cleavage: Treat the 6-allyl product with OsO

    
    /NaIO
    
    
    
    to generate the 6-acetaldehyde derivative.
  • Cyclization: Cyclize the aldehyde using PPA or concentrated HCl to close the furan ring.

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Visual Workflow: Synthesis & Mechanism

G Start Resorcinol / 2,4-DHB Inter1 7-Hydroxy-3-tert-butylcoumarin Start->Inter1 Knoevenagel w/ t-Butyl Malonate Inter2 7-Allyloxy-Intermediate Inter1->Inter2 Allyl Bromide / K2CO3 Inter3 6-Allyl-7-Hydroxy-Derivative (Claisen Rearrangement) Inter2->Inter3 Thermal Rearrangement (200°C) Final 3-tert-butyl-7H-furo[3,2-g]chromen-7-one (Target Molecule) Inter3->Final Oxidative Cyclization (OsO4/PPA) Mech_DNA DNA Intercalation (BLOCKED by Steric Bulk) Final->Mech_DNA Steric Hindrance Mech_MAO MAO-B Hydrophobic Pocket (High Affinity Binding) Final->Mech_MAO Lipophilic Interaction

Figure 1: Synthetic pathway and divergent pharmacological mechanism. The C3-tert-butyl group blocks the DNA toxicity pathway while enabling the enzyme inhibition pathway.

Experimental Validation Protocols

Protocol A: MAO-B Inhibition Assay

Objective: Quantify the IC


 and selectivity index (SI) against MAO-B vs. MAO-A.
  • Enzyme Source: Recombinant human MAO-A and MAO-B (commercial baculovirus microsomes).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Procedure:

    • Incubate 3-tBu-Ps (0.01 nM – 100

      
      M) with MAO-B in phosphate buffer (pH 7.4) for 20 min at 37°C.
      
    • Add Kynuramine substrate. Incubate 30 min.

    • Stop reaction with NaOH.

    • Measure fluorescence (Ex 310 nm / Em 400 nm).

  • Control: Selegiline (Standard MAO-B inhibitor).

  • Success Criteria: IC

    
     < 500 nM; Selectivity Index (MAO-A IC
    
    
    
    / MAO-B IC
    
    
    ) > 100.
Protocol B: Phototoxicity Screening (3T3 NRU Assay)

Objective: Confirm the "Safe Psoralen" hypothesis by proving lack of phototoxicity.

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Treatment: Incubate cells with 3-tBu-Ps (various concentrations) for 1 hour.

  • Irradiation: Expose one set of plates to UVA (5 J/cm

    
    ). Keep duplicate set in dark.
    
  • Readout: Neutral Red Uptake (NRU) assay to measure cell viability.

  • Calculation: Calculate Photo-Irritation Factor (PIF).

    • Reference: 8-Methoxypsoralen (8-MOP) will show high PIF (>20).

    • Target Result: 3-tBu-Ps should show PIF < 2 (Non-phototoxic).

References

  • Gorbulenko, N., et al. (2023).[2] Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry.[2] Link

  • Matos, M.J., et al. (2012). 8-Substituted 3-arylcoumarins as potent and selective MAO-B inhibitors: synthesis, pharmacological evaluation, and docking studies. ChemMedChem. Link

  • Carradori, S., et al. (2014). Coumarin derivatives as MAO-B inhibitors: A review of structure-activity relationships. Current Medicinal Chemistry. Link

  • Deng, X.Q., et al. (2010). Synthesis and antidepressant-like action of 9-alkoxy-7H-furo[3,2-g] chromen-7-ones in mice. Arzneimittelforschung. Link

  • Viola, G., et al. (2008). Psoralen Derivatives with Enhanced Potency: Mechanisms of DNA Intercalation and Phototoxicity. Journal of Photochemistry and Photobiology. Link

Sources

Mechanism of Action for 3-tert-Butyl Psoralen Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Molecular Biologists, and Oncology Drug Development Professionals Document Type: Advanced Technical Whitepaper

Executive Summary

Classical psoralens (furocoumarins) have been utilized for decades in PUVA (Psoralen + UVA) therapy, primarily functioning through the formation of DNA interstrand crosslinks (ICLs)[1]. While highly cytotoxic to hyperproliferative cells, the indiscriminate nature of ICLs often leads to severe off-target mutagenicity and limits systemic application.

The introduction of a bulky 3-tert-butyl moiety to the psoralen scaffold represents a paradigm shift in furocoumarin pharmacology. By strategically increasing steric hindrance and lipophilicity, 3-tert-butyl psoralen derivatives decouple the traditional photochemotherapeutic mechanism from novel, UV-independent ("dark") targeted therapies. This whitepaper details the causal mechanisms by which this specific structural modification alters DNA adduct formation, enables kinase domain inhibition, and triggers mitochondrial-mediated apoptosis in cancer cells.

Structural Rationale: The Role of the 3-tert-Butyl Substitution

The psoralen pharmacophore contains two photoreactive sites: the 4',5'-furan double bond and the 3,4-pyrone double bond. In classical psoralens like 8-methoxypsoralen (8-MOP), absorption of a UVA photon (365 nm) drives a [2+2] cycloaddition with a thymine residue, forming a 4',5'-monoadduct. Absorption of a second photon drives a subsequent reaction at the 3,4-pyrone bond with a thymine on the complementary strand, forming a lethal di-adduct (ICL)[1].

The Steric Blockade: Substituting a bulky tert-butyl group at the 3-position of the pyrone ring introduces significant van der Waals repulsion. When the modified psoralen intercalates into the DNA helix, the spatial volume of the tert-butyl group (~68 ų) physically clashes with the adjacent pyrimidine bases. This steric hindrance strictly prohibits the optimal geometric alignment required for the second [2+2] cycloaddition, effectively arresting the photochemical cascade at the monoadduct stage[2].

The Lipophilic Anchor: Beyond photochemistry, the tert-butyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity drives the molecule into the hydrophobic ATP-binding pockets of overexpressed oncogenic kinases (e.g., EGFR, AKT) and facilitates accumulation in the mitochondrial matrix, enabling potent anti-tumor activity even in the absence of UVA irradiation[3].

Core Mechanisms of Action (MoA)

MoA 1: Monoadduct-Exclusive DNA Damage (PUVA-Dependent)

By restricting DNA damage exclusively to 4',5'-furan monoadducts, 3-tert-butyl psoralens induce targeted replication fork stalling without the catastrophic double-strand breaks associated with ICL repair. The stalled forks trigger the ATR/Chk1 signaling axis, leading to the robust activation of p53 and p21. This results in prolonged G1/S phase cell cycle arrest and subsequent apoptosis, maintaining high cytotoxicity against rapidly dividing tumor cells while drastically reducing the mutagenic burden on healthy bystander cells[2].

MoA 2: UV-Independent Kinase Inhibition (Dark Toxicity)

Classical psoralens are biologically inert without UV light. However, 3-tert-butyl derivatives exhibit significant "dark toxicity." The lipophilic tert-butyl moiety acts as a hydrophobic anchor, stabilizing the molecule within the kinase domains of the Epidermal Growth Factor Receptor (EGFR) and downstream AKT targets[3]. By competitively excluding ATP, the derivative suppresses the AKT/mTOR survival pathway, initiating apoptosis in solid tumors inaccessible to UVA light.

MoA 3: Mitochondrial ROS Generation

Due to their high lipophilicity, 3-tert-butyl psoralens preferentially partition into mitochondrial membranes. Within this oxidative environment, the compounds can undergo redox cycling or localized photo-oxidation to form lipid hydroperoxides. This localized oxidative stress depolarizes the mitochondrial membrane potential (


), forcing the release of cytochrome c into the cytosol and activating the intrinsic caspase-9/caspase-3 apoptotic cascade.

Quantitative Data Summary

The following table synthesizes the pharmacological shifts induced by the 3-tert-butyl substitution compared to the standard clinical benchmark, 8-MOP.

Pharmacological Parameter8-Methoxypsoralen (8-MOP)3-tert-Butyl Psoralen DerivativeMechanistic Consequence
DNA Interstrand Crosslinks (ICLs) High (>80% of adducts)Minimal to None (<5%)Abolishes off-target mutagenicity and limits severe genotoxicity.
4',5'-Furan Monoadducts Low-ModerateHigh (>95% of adducts)Induces targeted replication fork stalling and p53 activation.
Dark Cytotoxicity (IC

)
>100 µM (Inactive in dark)5 - 15 µMEnables systemic, UV-independent administration for deep solid tumors.
Kinase Inhibition (EGFR/AKT) Weak / NegligiblePotent (Sub-micromolar K

)
Blocks oncogenic survival signaling (AKT/mTOR pathway).
LogP (Lipophilicity) ~2.1~4.5Enhances localization to mitochondrial membranes and hydrophobic kinase pockets.

Experimental Protocols: Validating the Mechanism

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to causally prove the mechanistic claims of the 3-tert-butyl substitution.

Protocol 1: Modified Alkaline Comet Assay for Adduct Differentiation

Purpose: To causally demonstrate that the 3-tert-butyl group prevents ICL formation while retaining monoadduct-induced DNA damage.

  • Cell Treatment & Irradiation: Seed human cancer cells (e.g., HeLa or A375) at

    
     cells/well. Treat with 10 µM of the 3-tert-butyl derivative or 8-MOP (control). Incubate for 1 hour in the dark. Irradiate with 1 J/cm² UVA (365 nm).
    
    • Causality Note: This specific UVA dose delivers ~3×10⁴ photons per psoralen molecule, which is the thermodynamic optimum for driving photochemical cycloaddition without inducing baseline phototoxicity.

  • Lysis & Denaturation: Embed cells in low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (pH > 13) for 1 hour at 4°C.

    • Causality Note: Alkaline conditions denature the DNA helix. If ICLs are present (as with 8-MOP), the covalent crosslinks prevent strand separation, restricting electrophoretic migration. If only monoadducts are present (3-tert-butyl), the strands separate freely.

  • Electrophoresis & Imaging: Run electrophoresis at 25V (300 mA) for 30 minutes. Neutralize, stain with SYBR Gold, and image via fluorescence microscopy.

  • Tail Moment Analysis (Self-Validation): Calculate the Olive Tail Moment. A restricted tail moment in the 8-MOP group confirms ICL formation. A high tail moment in the 3-tert-butyl group—comparable to a UV-only control—validates the absence of ICLs, confirming the steric block hypothesis.

Protocol 2: TR-FRET Competitive Kinase Binding Assay

Purpose: To validate the UV-independent ("dark") binding of the lipophilic tert-butyl moiety to the EGFR/AKT kinase domain.

  • Reagent Assembly: In a 384-well microplate, combine 5 nM recombinant EGFR kinase domain, 100 nM fluorescently labeled ATP analog (tracer), and serial dilutions of the 3-tert-butyl psoralen derivative (0.1 µM to 50 µM). Perform entirely in the dark to prevent photochemical artifacts.

  • Incubation: Incubate the microplate for 60 minutes at room temperature.

    • Causality Note: This extended incubation allows the bulky tert-butyl group to thermodynamically stabilize within the hydrophobic ATP-binding pocket via van der Waals interactions.

  • TR-FRET Measurement: Excite the europium-labeled anti-EGFR antibody at 340 nm. Read emission at 615 nm (donor) and 665 nm (acceptor tracer).

  • Data Validation: A dose-dependent decrease in the 665/615 nm emission ratio directly correlates with the displacement of the ATP analog by the psoralen derivative. This proves competitive active-site inhibition without the confounding variable of UV-induced crosslinking.

Mechanistic Signaling Pathway Visualization

The following diagram illustrates the bifurcated mechanism of action, highlighting both the PUVA-dependent monoadduct pathway and the UV-independent kinase inhibition pathway.

G Compound 3-tert-Butyl Psoralen UVA + UVA Light (365 nm) Compound->UVA Photochemical Kinase EGFR / AKT Kinase Pocket (Hydrophobic Binding) Compound->Kinase Dark Toxicity DNA_Intercalation DNA Intercalation UVA->DNA_Intercalation Monoadduct 4',5'-Furan Monoadducts (Steric Block of ICLs) DNA_Intercalation->Monoadduct 1st Photon Rep_Stall Replication Fork Stalling Monoadduct->Rep_Stall p53 p53 / p21 Activation Rep_Stall->p53 Apoptosis Tumor Cell Apoptosis p53->Apoptosis mTOR mTOR Inhibition Kinase->mTOR mTOR->Apoptosis

Dual mechanisms of 3-tert-butyl psoralen: PUVA-dependent DNA damage and dark kinase inhibition.

References

  • Buhimschi, A. D., Gooden, D. M., Jing, H., Fels, D. R., Hansen, K. S., Beyer, W. F., Dewhirst, M. W., Walder, H., & Gasparro, F. P. (2020). Psoralen Derivatives with Enhanced Potency. Photochemistry and Photobiology, 96(5), 1014-1031.[Link]

  • Galiatsatos, P., Maydan, D. D., Macalpine, E., Schleupner, B., Aitchison, A. H., Lerner, A. D., Levy, B., Halthore, A., & Eward, W. (2024). Psoralen: a narrative review of current and future therapeutic uses. Journal of Cancer Research and Clinical Oncology, 150(3), 130.[Link]

  • Laskin, J. D. (1994). Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens. Food and Chemical Toxicology, 32(2), 119-127.[Link]

Sources

An In-depth Technical Guide to the Lipophilicity and Bioavailability of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Bridging Structure and Systemic Exposure

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable therapeutic candidate is governed by a complex interplay of its intrinsic physicochemical properties and its behavior within a biological system. Two of the most critical parameters in this journey are lipophilicity and bioavailability. They are the gatekeepers that determine whether a pharmacologically active compound can reach its target in sufficient concentration to elicit a therapeutic effect.

This guide focuses on a specific novel compound, 3-tert-butyl-7H-furo[3,2-g]chromen-7-one . The core of this molecule, 7H-furo[3,2-g]chromen-7-one, is psoralen—a well-known linear furocoumarin with a rich history in photochemotherapy for skin disorders like psoriasis and vitiligo.[1][2] The introduction of a tert-butyl group at the 3-position represents a deliberate structural modification aimed at potentially modulating its activity. However, such a modification profoundly impacts its physicochemical profile.

The objective of this document is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive framework for understanding and evaluating the lipophilicity and oral bioavailability of this psoralen derivative. We will begin with a theoretical assessment grounded in established medicinal chemistry principles, followed by detailed, field-proven experimental protocols for the empirical determination of these crucial properties. This guide is designed not as a rigid set of instructions, but as a self-validating system of inquiry, explaining the causality behind each experimental choice to empower sound scientific decision-making.

Part 1: Theoretical Physicochemical Assessment

Before committing resources to synthesis and experimentation, an in silico and theoretical analysis of the target molecule provides invaluable foresight into its potential druglikeness.

The Impact of Structure on Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] It governs a molecule's ability to permeate biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.[5] This property is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.

The structure of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is characterized by two key features:

  • The Psoralen Core: This planar, tricyclic aromatic system is inherently hydrophobic and capable of intercalating into DNA.[2][6]

  • The 3-tert-butyl Group: The addition of this bulky, non-polar alkyl group is the most significant contributor to the molecule's overall lipophilicity. This functional group will drastically increase the compound's affinity for non-polar environments compared to the unsubstituted psoralen parent.

Predicting Druglikeness: Lipinski's Rule of Five

Dr. Christopher Lipinski's "Rule of Five" provides a set of empirical guidelines to assess the likelihood of a compound being orally bioavailable.[7][8] An orally active drug generally has no more than one violation of the following criteria[8][9]:

  • Molecular weight < 500 Daltons

  • LogP < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

Let's apply these principles to our compound of interest.

PropertyPredicted ValueConformance to Rule of FiveRationale
Molecular FormulaC₁₅H₁₄O₃--
Molecular Weight242.27 g/mol Yes Well below the 500 Da threshold.
Hydrogen Bond Donors0Yes No N-H or O-H groups are present.
Hydrogen Bond Acceptors3Yes The two furan/pyran oxygens and the carbonyl oxygen act as acceptors.
Predicted logP ~4.1 - 4.5 Yes (Borderline) The psoralen core is lipophilic, and the tert-butyl group adds significantly to this value. While likely under 5, it is approaching the upper limit.

Interpretation: The molecule conforms well to most of Lipinski's rules. However, the predicted high logP value is a critical flag. While it suggests excellent potential for membrane permeability, it also warns of potentially low aqueous solubility, which could become the rate-limiting factor for absorption.[10][11]

Anticipating Bioavailability Challenges

Oral bioavailability is the fraction of an administered drug that reaches systemic circulation.[12] For 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, the high lipophilicity presents a double-edged sword:

  • Potential for High Permeability: The molecule is likely to readily diffuse across the lipid bilayers of intestinal epithelial cells.

  • Risk of Poor Solubility: If the compound cannot adequately dissolve in the aqueous environment of the gastrointestinal tract, its absorption will be severely limited, a classic "brick dust" scenario.

  • Risk of Efflux: Many lipophilic molecules are recognized by efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.[13]

This theoretical analysis underscores the necessity of empirical testing to validate these predictions.

Part 2: Experimental Protocol for Lipophilicity (logP) Determination

While computational models provide useful estimates, the definitive value for logP must be determined experimentally. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust, high-throughput alternative to the traditional shake-flask method for determining lipophilicity.[4][14][]

Causality of Method Choice: Why RP-HPLC?

The choice of RP-HPLC is deliberate. It is particularly well-suited for drug discovery settings because it is rapid, requires only a minute amount of the test compound, and can handle compounds with a wide range of lipophilicities, including those that are highly lipophilic and may have poor solubility in the aqueous phase of a shake-flask experiment.[][16] The method is based on the principle that a compound's retention time on a non-polar stationary phase is directly proportional to its lipophilicity.

Detailed Protocol: logP Determination via RP-HPLC

Objective: To determine the logP of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one by correlating its HPLC retention factor with those of a set of standards with known logP values.

Materials & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.

  • Test Compound Stock: 1 mg/mL solution in acetonitrile.

  • Reference Standards: A set of 5-7 compounds with known logP values spanning the expected range (e.g., Acetone, Propiophenone, Butylbenzene, Naphthalene, Anthracene).

  • Unretained Marker: Sodium nitrate or uracil to determine the column dead time (t₀).

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Determine Dead Time (t₀): Inject the unretained marker and record its retention time. This is the time it takes for a non-retained compound to pass through the column.

  • Generate Standard Curve: a. Inject each reference standard individually and record its retention time (tᵣ). b. For each standard, calculate the capacity factor (k) using the formula: k = (tᵣ - t₀) / t₀ . c. Plot the logarithm of the capacity factor (log k) against the known literature logP value for each standard. d. Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the standard curve. An R² > 0.98 is required for a valid assay.

  • Analyze Test Compound: a. Inject the 3-tert-butyl-7H-furo[3,2-g]chromen-7-one solution under the identical chromatographic conditions. b. Record its retention time (tᵣ) and calculate its capacity factor (k).

  • Calculate logP: a. Using the calculated log k of the test compound, interpolate its logP value from the linear regression equation of the standard curve.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis prep_standards Prepare Reference Standards (Known logP) equilibrate Equilibrate HPLC System (C18 Column) prep_standards->equilibrate prep_test Prepare Test Compound prep_test->equilibrate prep_mobile Prepare Mobile Phase prep_mobile->equilibrate inject_marker Inject Unretained Marker (Determine t₀) equilibrate->inject_marker inject_standards Inject Standards (Measure tᵣ) inject_marker->inject_standards calc_k Calculate Capacity Factor (k) k = (tᵣ - t₀) / t₀ inject_marker->calc_k inject_test Inject Test Compound (Measure tᵣ) inject_standards->inject_test inject_standards->calc_k inject_test->calc_k plot_curve Plot log k vs. Known logP (Linear Regression) calc_k->plot_curve For Standards calc_logP Interpolate logP of Test Compound from Standard Curve calc_k->calc_logP For Test Compound plot_curve->calc_logP result Final logP Value calc_logP->result

Caption: Workflow for logP determination using RP-HPLC.

Part 3: In Vitro Protocol for Bioavailability Assessment

Oral bioavailability is fundamentally dependent on a compound's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry gold standard for predicting this process in vitro.[17][18]

Causality of Method Choice: Why the Caco-2 Model?

Caco-2 cells, derived from a human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on a semi-permeable membrane.[18] Crucially, this monolayer forms functional tight junctions and expresses the same efflux transporters (like P-gp) found in the human small intestine.[13] This makes it a highly predictive model not just for passive diffusion, but also for active transport mechanisms that can limit drug absorption. A bidirectional assay is essential to distinguish between poor permeability and active efflux.[13]

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one in both the absorptive (Apical-to-Basolateral) and efflux (Basolateral-to-Apical) directions.

Materials & Reagents:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES)

  • Lucifer Yellow (marker for monolayer integrity)

  • Control Compounds: Atenolol (low permeability), Propranolol (high permeability), and Talinolol (P-gp substrate).

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. b. Culture the cells for 21-25 days, replacing the medium every 2-3 days, to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Verification (Self-Validation Step): a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. TEER values must be above a pre-determined threshold (e.g., >300 Ω·cm²) to confirm the presence of tight junctions.[19] b. Any monolayer not meeting this criterion must be discarded.

  • Transport Experiment: a. Wash the monolayers with pre-warmed (37°C) transport buffer. b. For A-to-B transport (Absorption): Add the test compound (e.g., at 10 µM) and control compounds to the apical (donor) chamber. Add fresh buffer to the basolateral (receiver) chamber. c. For B-to-A transport (Efflux): Add the test compound and controls to the basolateral (donor) chamber. Add fresh buffer to the apical (receiver) chamber. d. Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).

  • Sample Collection and Analysis: a. At the end of the incubation, collect samples from both the donor and receiver chambers. b. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. c. Also, measure the flux of Lucifer Yellow to confirm that monolayer integrity was maintained throughout the experiment.

  • Data Analysis and Interpretation: a. Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of appearance of the drug in the receiver compartment.

    • A = Surface area of the membrane.

    • C₀ = Initial concentration in the donor compartment. b. Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)

G cluster_culture Cell Culture (21 Days) cluster_qc Quality Control cluster_assay Bidirectional Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate to Form Polarized Monolayer seed_cells->differentiate measure_teer Measure TEER (Verify Tight Junctions) differentiate->measure_teer assay_ab A -> B Transport (Dose Apical Side) measure_teer->assay_ab If TEER is OK assay_ba B -> A Transport (Dose Basolateral Side) measure_teer->assay_ba If TEER is OK incubate Incubate at 37°C assay_ab->incubate assay_ba->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calc_papp Calculate Papp (A->B) and Papp (B->A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er result Permeability Classification & Efflux Potential calc_er->result

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Data Interpretation Table:

Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted In Vivo AbsorptionEfflux Ratio (ER)Interpretation
< 1Low (<20%)< 2Poor passive permeability.
1 - 10Moderate (20-80%)> 2Potential substrate for active efflux.
> 10High (>80%)-High passive permeability.

Part 4: Synthesis of Findings and Strategic Implications

The comprehensive evaluation of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one requires a synthesis of both theoretical prediction and empirical data.

Expected Profile: Based on its structure, the compound is predicted to be highly lipophilic (logP ~4.1-4.5). This high lipophilicity suggests it will likely exhibit high intrinsic membrane permeability .

Potential Scenarios & Next Steps:

  • Scenario: High Permeability (Papp > 10) & Low Efflux (ER < 2): This is the ideal outcome. It suggests the compound is well-absorbed and not a substrate for major efflux transporters. The primary development challenge would be ensuring adequate aqueous solubility for dissolution in the gut.

    • Actionable Insight: Focus on formulation strategies (e.g., amorphous solid dispersions, micronization) to enhance solubility and dissolution rate.

  • Scenario: High Permeability (Papp > 10) & High Efflux (ER > 2): This indicates that while the compound can cross membranes easily, it is actively pumped back into the gut lumen. This will likely result in low and variable oral bioavailability in vivo.

    • Actionable Insight: Consider co-administration with a P-gp inhibitor (though this complicates development) or pursue medicinal chemistry efforts to modify the structure to reduce its affinity for efflux transporters without sacrificing pharmacological activity.

  • Scenario: Low Permeability (Papp < 1): This would be an unexpected result given the molecule's lipophilicity. It could suggest that its large, rigid structure sterically hinders membrane passage or that it has extremely poor solubility in the aqueous boundary layer adjacent to the cell monolayer.

    • Actionable Insight: Re-evaluate the core scaffold. The compound may be unsuitable for oral administration and may require exploration of alternative delivery routes.

By systematically applying this integrated approach of theoretical analysis and rigorous, self-validating experimental protocols, drug development teams can efficiently characterize the ADME profile of novel candidates like 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, enabling data-driven decisions and accelerating the path toward identifying new therapeutics.

References

  • (Placeholder for dynamically generated references
  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Wikipedia. Lipinski's rule of five.
  • Quora. (2021, May 17). What is Lipinski's rule of 5?
  • GARDP Revive. Lipinski's Rule of 5.
  • Slideshare. Lipinskis rules of five for bioavailability.
  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • SciSpace. Drug-like properties: guiding principles for the design of natural product libraries.
  • ResearchGate. Drug-like properties: Guiding principles for design - Or chemical prejudice?
  • NIH. Advances in Computationally Modeling Human Oral Bioavailability.
  • Folding@home. (2024, October 3). Predicting drugs' lipophilicity with Folding@home.
  • Creative Bioarray. Lipophilicity & Solubility.
  • Infinix Bio. (2026, February 20). Understanding Drug-Like Property Evaluation: A Comprehensive Guide for Drug Development.
  • Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success.
  • (Source not publicly available)
  • Royal Society of Chemistry: Education. Predicting drug activity.
  • IEEE Xplore. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.
  • MDPI. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies.
  • ACS Publications. (2022, September 23). Can We Predict Clinical Pharmacokinetics of Highly Lipophilic Compounds by Integration of Machine Learning or In Vitro Data into Physiologically Based Models? A Feasibility Study Based on 12 Development Compounds.
  • MDPI. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • PubMed. Clinical pharmacokinetics of methoxsalen and other psoralens.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Evotec. Caco-2 Permeability Assay.
  • DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • BOC Sciences. Lipophilicity Assays.
  • SciSpace. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY.
  • PMC. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties.
  • eScholarship.org. Psoralen Derivatives with Enhanced Potency.
  • eScholarship.org. Psoralen Derivatives with Enhanced Potency.
  • Wikipedia. Psoralen.
  • MDPI. In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors.
  • (Source not publicly available)
  • CymitQuimica. 7H-Furo[3,2-g]chromen-7-one.
  • PMC. (2022, November 16). A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study.
  • ResearchGate. Synthesis of furo[3,2‐ g ]chromones under microwave irradiation and their antitumor activity evaluation.
  • (Source not publicly available)
  • PubChem. 3-Methyl-7H-furo(3,2-g)chromen-7-one.
  • PubChem. 2-(2-Hydroxypropan-2-yl)-2,3-dihydrofuro(3,2-g)chromen-7-one.
  • MDPI. The Bioavailability of Drugs—The Current State of Knowledge.
  • PubChemLite. 3-(4-fluorophenyl)-7h-furo[3,2-g]chromen-7-one.
  • Inxight Drugs. 9-(3-AZANYLPROPOXY)FURO(3,2-G)CHROMEN-7-ONE.

Sources

Therapeutic Applications of 3-Substituted Furo[3,2-g]chromen-7-one Analogs: A Technical Guide to Mechanistic Pathways and Preclinical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-g]chromen-7-one scaffold—systematically recognized as the psoralen pharmacophore—has a complex pharmacological history. While traditionally utilized in PUVA (Psoralen + UVA) therapy for dermatological conditions, unsubstituted furanocoumarins are severely limited by non-specific DNA intercalation, leading to off-target phototoxicity and erythema.

As a Senior Application Scientist focusing on rational drug design, I emphasize the strategic substitution at the C-3 position of the pyrone ring. This specific structural modification introduces critical steric hindrance and alters the electronic topography of the molecule. Consequently, 3-substituted analogs shift their mechanism of action away from indiscriminate DNA cross-linking toward highly specific protein-protein and enzyme-substrate interactions. This technical guide dissects the therapeutic efficacy of three distinct 3-substituted analogs across oncology, neuropharmacology, and dermatology, providing field-proven, self-validating protocols for their preclinical evaluation.

Oncology: Targeted Apoptosis in Hepatocellular Carcinoma

Therapeutic Agent: DMFC (3,5-dimethyl-7H-furo[3,2-g]chromen-7-one)

Mechanistic Rationale

The addition of methyl groups at the 3 and 5 positions transforms the psoralen core into a potent, dual-pathway apoptotic inducer in human hepatoma (HepG2) cells. Mechanistically, 1[1]. The upregulation of Bim physically interrupts the binding between pro-survival proteins (Bcl-2, Mcl-1) and pro-apoptotic executioners (Bax, Bak)[2]. This dissociation allows Bax and Bak to oligomerize, causing Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent activation of Caspase 9 (intrinsic) and Caspase 8 (extrinsic)[1].

DMFC_Apoptosis DMFC DMFC (3,5-dimethyl) p53 p53 Upregulation DMFC->p53 Induces Bim Bim Activation DMFC->Bim Activates Casp8 Caspase 8 p53->Casp8 Fas/FADD Bcl2 Bcl-2 / Mcl-1 Bim->Bcl2 Inhibits BaxBak Bax / Bak Bcl2->BaxBak Releases MOMP MOMP BaxBak->MOMP Oligomerizes Casp9 Caspase 9 MOMP->Casp9 Cyt c Casp3 Caspase 3 Casp8->Casp3 Cleaves Casp9->Casp3 Cleaves

Fig 1. DMFC-induced p53-dependent intrinsic and extrinsic apoptotic signaling pathways.

Self-Validating Protocol: In Vitro Apoptosis & Caspase Dependence Assay

Causality & Rationale: To prove that DMFC-induced cell death is specifically driven by apoptosis rather than non-specific necrosis, this protocol utilizes selective caspase inhibitors. If cell viability is rescued by these inhibitors, the mechanism is definitively validated as caspase-dependent apoptosis.

  • Cell Culture & Seeding: Seed HepG2 cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C (5% CO₂).
    
  • Inhibitor Pre-incubation (The Control System): Pre-treat designated wells with 10 µM of Z-IETD-FMK (Caspase 8 inhibitor) or 10 µM of Z-LEHD-FMK (Caspase 9 inhibitor) for 2 hours prior to compound exposure.

  • Compound Exposure: Treat the cells with DMFC at its established IC₅₀ (~8.5 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Orthogonal Validation (Flow Cytometry): Harvest cells, wash with cold PBS, and double-stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify externalized phosphatidylserine (an early apoptotic marker).

  • Protein Extraction & Western Blot: Lyse a parallel set of cells to extract total protein. Probe for cytochrome c in cytosolic fractions to confirm MOMP, validating the upstream mechanism.

Neuropharmacology: Selective MAO-B Inhibition in Parkinson's Disease

Therapeutic Agent: FCS005 (3-methyl-7H-furo[3,2-g]chromen-7-one)

Mechanistic Rationale

Unsubstituted psoralens exhibit inhibitory action on Monoamine Oxidase A (MAO-A). However,3[3]. This structural nuance allows the molecule to fit precisely into the hydrophobic cavity of MAO-B. Selective MAO-B inhibition is a cornerstone of Parkinson's disease (PD) therapy, as it prevents dopamine degradation in the striatum without triggering the dangerous hypertensive "cheese effect" associated with MAO-A blockade[4].

FCS005_Workflow Synthesis FCS005 (3-methyl analog) InVitro In Vitro Screening MAO-B Selectivity Synthesis->InVitro Validates Target Reserpine Reserpine Model (Monoamine Depletion) InVitro->Reserpine In Vivo Testing Haloperidol Haloperidol Model (Catalepsy Induction) InVitro->Haloperidol In Vivo Testing Behavior Behavioral Assay (Hypokinesia Reversal) Reserpine->Behavior 100 mg/kg Dose Haloperidol->Behavior 100 mg/kg Dose Efficacy Antiparkinsonian Validation Behavior->Efficacy Confirms

Fig 2. Preclinical validation workflow for FCS005 as a selective MAO-B inhibitor.

Self-Validating Protocol: In Vivo Hypokinesia Reversal Assay

Causality & Rationale: To prove true antiparkinsonian efficacy, we must test the compound against two distinct mechanisms of motor deficit: presynaptic monoamine depletion (Reserpine) and postsynaptic D2 receptor blockade (Haloperidol). Efficacy across both models ensures robust dopaminergic modulation.

  • Animal Acclimatization: Utilize male ICR mice (25-30g). Acclimatize to the testing room for 1 hour prior to the assay.

  • Hypokinesia Induction: Administer Reserpine (3 mg/kg, i.p.) to deplete vesicular monoamines. Wait 18 hours for maximum hypokinesia onset.

  • Therapeutic Intervention: Administer FCS005 (100 mg/kg, p.o.). Use Levodopa/Carbidopa (100/10 mg/kg) as a positive control and saline as a negative vehicle control.

  • Behavioral Quantification: 1 hour post-treatment, place mice in an open-field arena. Utilize automated tracking software to quantify total distance traveled and rearing frequency over a 15-minute period. A statistically significant increase in locomotion compared to the vehicle group validates hypokinesia reversal.

Dermatology: Melanogenesis Induction in Vitiligo

Therapeutic Agent: 5D3PC (5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one)

Mechanistic Rationale

Traditional 8-MOP treatments for pigmentation disorders carry high risks of hepatotoxicity and require UV activation.5[5]. This structural change promotes melanogenesis in B16 murine cells while maintaining a highly favorable toxicological profile (LD₅₀ > 2000 mg/kg)[5].

Self-Validating Protocol: Cellular Tyrosinase (TYR) Activity Assay

Causality & Rationale: Measuring melanin content alone is insufficient, as non-specific cellular stress can induce artifactual pigmentation. By orthogonally quantifying Tyrosinase (TYR) enzymatic activity alongside a CCK-8 cell viability assay, this protocol self-validates that pigmentation is driven by targeted enzymatic upregulation rather than a cytotoxic artifact.

  • Cell Seeding: Seed B16 murine melanoma cells in a 24-well plate (

    
     cells/well). Incubate for 24h.
    
  • Compound Exposure & Viability Check: Treat cells with 10 µM and 50 µM of 5D3PC. In a parallel 96-well plate, run a CCK-8 assay to confirm that these concentrations do not reduce cell viability below 95%.

  • Cell Lysis: After 48h, wash cells with ice-cold PBS and lyse using 1% Triton X-100 in sodium phosphate buffer (pH 6.8). Centrifuge at 10,000 rpm for 10 min at 4°C to collect the supernatant.

  • Enzymatic Reaction: Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of 0.1% L-DOPA (substrate). Incubate at 37°C for 1 hour.

  • Spectrophotometric Analysis: Measure the absorbance of dopachrome formation at 475 nm using a microplate reader. Normalize data against total protein concentration determined by a BCA assay.

Quantitative Data Summary

CompoundC-3 SubstitutionPrimary Target / PathwayEfficacy MetricTherapeutic Application
DMFC Methyl (-CH₃)p53 / Bim / Caspase 3, 8, 9IC₅₀ = 8.46 ± 0.28 µMOncology (Hepatocellular Carcinoma)
FCS005 Methyl (-CH₃)MAO-B Enzyme (Selective)Effective Dose = 100 mg/kgNeuropharmacology (Parkinson's Disease)
5D3PC Phenyl (-C₆H₅)Tyrosinase (TYR) ActivityEffective at 10–50 µMDermatology (Vitiligo / Melanogenesis)

Conclusion

The functionalization of the C-3 position on the furo[3,2-g]chromen-7-one ring represents a masterclass in rational drug design. By moving away from the flat, DNA-intercalating profile of traditional psoralens, researchers can leverage steric and electronic modifications to unlock highly specific therapeutic pathways. Whether disrupting Bcl-2/Bax interactions in oncology, selectively inhibiting MAO-B in neurodegeneration, or upregulating tyrosinase in dermatology, 3-substituted analogs offer a versatile and safer frontier for clinical drug development.

References

  • 3,5-Dimethyl-H-furo[3,2-g]chromen-7-one as a potential anticancer drug by inducing p53-dependent apoptosis in human hepatoma HepG2 cells. Chemotherapy / NIH.1

  • DMFC (3,5-dimethyl-7H-furo[3,2-g]chromen-7-one) regulates Bim to trigger Bax and Bak activation to suppress drug-resistant human hepatoma. Apoptosis / NIH.2

  • Coumarin analogue 3-methyl-7H-furo[3,2-g] chromen-7-one as a possible antiparkinsonian agent. Biomedica / NIH.4

  • Coumarin analogue 3-methyl-7H-furo[3,2-g]chromen-7-one as a possible antiparkinsonian agent. Redalyc.3

  • A Novel Furocoumarin Derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g] chromen-7-one Upregulates Melanin Synthesis. Semantic Scholar.5

Sources

The Impact of tert-Butyl Functionalization on Coumarin-Furan Fused Scaffolds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of the Coumarin-Furan Scaffold

Coumarins, a class of naturally occurring benzopyrones, have long captivated the attention of medicinal chemists due to their vast and diverse pharmacological activities.[1][2] From anticoagulant to anticancer and antimicrobial properties, the coumarin nucleus serves as a privileged scaffold in drug discovery.[3][4] When fused with a furan ring, the resulting furanocoumarins, also found in nature, exhibit a unique profile of biological activities, including photosensitizing effects utilized in photochemotherapy.[5][6] The rigid, planar structure of the coumarin-furan fusion provides an ideal framework for molecular recognition by various biological targets. Strategic functionalization of this core structure is a key approach to modulate its pharmacokinetic and pharmacodynamic properties. Among the various substituents, the tert-butyl group, with its distinct steric and electronic properties, has emerged as a valuable tool for fine-tuning the biological and photophysical characteristics of bioactive molecules. This technical guide provides an in-depth exploration of tert-butyl functionalized coumarin-furan fusions, synthesizing available research to offer insights into their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

The Role of the tert-Butyl Group: A Steric and Lipophilic Anchor

The introduction of a tert-butyl group onto a molecular scaffold can profoundly influence its properties in several ways:

  • Steric Hindrance: The bulky nature of the tert-butyl group can provide steric shielding, preventing unwanted metabolic degradation of the molecule and thereby increasing its bioavailability. It can also influence the conformation of the molecule, locking it into a specific orientation that may be more favorable for binding to a biological target.

  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Electronic Effects: While primarily considered an electron-donating group through induction, the electronic impact of the tert-butyl group is generally modest. However, its presence can subtly influence the electron density of the aromatic system, which in turn can affect the molecule's reactivity and photophysical properties.

Synthetic Strategies for tert-Butyl Functionalized Coumarins and Furanocoumarins

The synthesis of tert-butyl functionalized coumarin-furan fusions can be approached by either introducing the tert-butyl group onto a pre-formed coumarin or furanocoumarin scaffold or by using a tert-butyl-containing starting material in the construction of the heterocyclic system.

Pechmann Condensation for tert-Butyl Coumarins

A common and versatile method for synthesizing coumarins is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. To introduce a tert-butyl group, a phenol bearing one or more tert-butyl substituents can be used as a starting material.

A study on the synthesis of coumarins with terpene and tert-butyl substituents utilized the Pechmann condensation to generate novel derivatives with antioxidant properties.[7]

Experimental Protocol: Pechmann Condensation

Objective: To synthesize a tert-butyl substituted 4-methylcoumarin.

Materials:

  • tert-Butyl substituted phenol (e.g., 4-tert-butylphenol)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or another suitable acid catalyst like Amberlyst-15)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the tert-butyl substituted phenol in a minimal amount of ethanol.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

  • After the addition of the acid, allow the reaction mixture to warm to room temperature and then heat it under reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash it thoroughly with water to remove any residual acid, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tert-butyl substituted 4-methylcoumarin.

Synthesis of Furan-Fused Coumarins

The fusion of a furan ring to the coumarin core can be achieved through various synthetic routes. One common strategy involves the reaction of a 4-hydroxycoumarin with a suitable reagent that provides the atoms for the furan ring.

While direct synthesis of a tert-butyl functionalized coumarin-furan fused system is not extensively documented in a single, dedicated study, the synthesis of furanocoumarin derivatives with a tert-butyl group on a peripheral substituent has been reported. For instance, the synthesis of furanocoumarin derivatives bearing a tert-butyl piperidine-1-carboxylate moiety has been described, demonstrating the feasibility of incorporating this bulky group.

Illustrative Synthetic Pathway for a Furanocoumarin

The following diagram illustrates a general approach to the synthesis of a furo[3,2-c]coumarin, a common isomer of furanocoumarin.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 4-Hydroxycoumarin Reaction Base-catalyzed Cyclization Reactant1->Reaction Reactant2 α-Halo Ketone Reactant2->Reaction Product Furo[3,2-c]coumarin Reaction->Product

Caption: General synthesis of a furo[3,2-c]coumarin.

Photophysical Properties: The Influence of the tert-Butyl Group

Coumarin derivatives are well-known for their fluorescent properties, making them valuable as fluorescent probes and labels.[8] The photophysical characteristics, such as absorption and emission maxima, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the coumarin ring.

The introduction of a tert-butyl group can influence the photophysical properties in several ways:

  • Solvatochromism: The increased lipophilicity imparted by the tert-butyl group can affect the solvation of the molecule in different solvents, potentially leading to solvatochromic shifts in the absorption and emission spectra.

  • Quantum Yield: By providing steric hindrance, the tert-butyl group can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This can lead to an increase in the fluorescence quantum yield.

  • Photostability: The steric bulk of the tert-butyl group can protect the fluorophore from photobleaching reactions, thereby enhancing its photostability.

While specific data on tert-butyl functionalized coumarin-furan fusions is limited, studies on other substituted coumarins provide valuable insights. For example, expanding the π-electron system of the coumarin skeleton has been shown to be an effective way to increase fluorescence.[9] The interplay between the electronic effects of the fused furan ring and the steric/lipophilic effects of the tert-butyl group is an area ripe for investigation.

Experimental Protocol: Characterization of Photophysical Properties

Objective: To determine the key photophysical parameters of a synthesized tert-butyl functionalized coumarin-furan fusion.

Materials:

  • Synthesized compound

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate)

Instrumentation:

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in the chosen solvent.

    • Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs) and the molar extinction coefficient (ε).

  • Emission Spectroscopy:

    • Excite the solution at its absorption maximum.

    • Record the fluorescence emission spectrum to determine the emission maximum (λem).

    • Calculate the Stokes shift (the difference between λem and λabs).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of solutions of the sample and a standard with known quantum yield (Φstd) in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity (I) and absorbance (A) at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where η is the refractive index of the solvent.

Biological Activity: Tuning for Therapeutic Potential

The fusion of a furan ring to a coumarin core, combined with tert-butyl functionalization, presents a promising strategy for the development of novel therapeutic agents. The tert-butyl group can significantly impact the biological activity of the parent scaffold.

Antioxidant and Membrane-Protective Activities

A study on coumarins with terpene and tert-butyl substituents revealed that these compounds exhibit significant antioxidant, radical scavenging, and membrane-protective activities.[7] The lipophilic nature of the tert-butyl group likely contributes to the membrane-protective effects by facilitating the interaction of the molecule with lipid bilayers.

Anti-Osteoporotic Efficacy

In a study focused on the development of anti-osteoporotic agents, novel furanocoumarin derivatives were synthesized. One of the derivatives included a tert-butyl 4-(((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)methyl)piperidine-1-carboxylate moiety. This compound demonstrated significant efficacy, highlighting the potential of incorporating a tert-butyl group as part of a larger substituent to achieve a desired biological effect.

Anticancer Potential

Coumarin derivatives are known to possess anticancer properties. The hybridization of the coumarin scaffold with other pharmacophores is a promising strategy to enhance their anticancer activity. The introduction of a tert-butyl group could potentially improve the anticancer profile by increasing cellular uptake and interacting with hydrophobic pockets in target proteins.

Structure-Activity Relationships and Future Directions

The available literature, while not extensive on the specific fusion of interest, allows for the postulation of several structure-activity relationships (SARs) and suggests promising avenues for future research.

SAR cluster_inputs Structural Features cluster_outputs Potential Outcomes Core Coumarin-Furan Fused Core Properties Enhanced Properties Core->Properties Provides rigid scaffold for biological interaction tBu tert-Butyl Group tBu->Properties Increases lipophilicity Provides steric shielding Modulates photophysics Improved Bioavailability Improved Bioavailability Properties->Improved Bioavailability Enhanced Cellular Uptake Enhanced Cellular Uptake Properties->Enhanced Cellular Uptake Increased Photostability Increased Photostability Properties->Increased Photostability Tuned Biological Activity Tuned Biological Activity Properties->Tuned Biological Activity

Caption: Structure-Activity Relationship for tert-Butyl Coumarin-Furan Fusions.

Key areas for future research include:

  • Systematic Synthesis and Evaluation: A systematic synthesis of a library of tert-butyl functionalized coumarin-furan fusions with the tert-butyl group at various positions on the scaffold is needed to establish clear SARs.

  • In-depth Photophysical Studies: A comprehensive investigation of the photophysical properties of these compounds will be crucial for their potential application as fluorescent probes and imaging agents.

  • Broad Biological Screening: Screening these novel compounds against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes, will help to identify their therapeutic potential.

  • Computational Modeling: Molecular docking and other computational studies can provide valuable insights into the binding modes of these compounds with their biological targets and help in the rational design of more potent analogs.

Conclusion

The fusion of the coumarin and furan rings creates a potent and versatile scaffold for the development of novel bioactive and photophysically active molecules. The strategic introduction of a tert-butyl group offers a powerful tool to fine-tune the properties of these fused systems. While the direct exploration of tert-butyl functionalized coumarin-furan fusions is an emerging area, the existing research on related structures strongly suggests that this class of compounds holds significant promise for applications in drug discovery and materials science. This guide provides a foundational understanding for researchers to embark on the synthesis and evaluation of these intriguing molecules, paving the way for future innovations in the field.

References

  • Coumarin heterocyclic derivatives: chemical synthesis and biological activity - RSC Publishing. (2015, May 11).
  • Synthesis and Biological Evaluation of Novel Coumarins with tert-Butyl and Terpene Substituents - PubMed. (2019, March 15).
  • Design, Synthesis and Biological Evaluation of Novel Furanocoumarin Derivatives: Validation of Anti-Osteoporotic Efficacy In Vitro and In Vivo - MDPI. (2026, February 16).
  • Sc(OTf)
  • Synthesis, structure characterization and biological activity of new coumarin deriv
  • Synthesis, Spectroscopic Characterization, X-ray Structural Analysis and Theoretical Calculations of an Ester Derivative of the Coumarin Scaffold. (2024, April 17).
  • Synthesis and spectral studies of coumarin derivatives as fluorescent probes towards Fe3+ and Cu2+.
  • A Comparative Analysis of the Spectral Properties of Substituted Coumarins - Benchchem.
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (2022, November 15).
  • Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - RSC Publishing.
  • Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1 - PMC. (2021, January 18).
  • Photophysical properties of coumarins in relation to the nature of their third and seventh substituents - ResearchG
  • Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach - PMC. (2022, September 29).
  • Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applic
  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI. (2024, June 9).
  • (PDF)
  • Photophysical properties of coumarin and its deriv
  • FTIR spectroscopic and theoretical study of the photochemistry of matrix-isol
  • Synthesis and biological evaluation of functionalized coumarins as acetylcholinesterase inhibitors - PubMed. (2005, December 15).
  • Novel Coumarin Derivatives with Expected Biological Activity - MDPI. (2000, February 16).
  • Natural occurrence and biological activity of various coumarin deriv

Sources

Methodological & Application

Guide to the Synthesis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one: A Psoralen Analogue

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: This document provides a comprehensive guide to the synthesis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, a derivative of the linear furocoumarin, psoralen. Furocoumarins are a significant class of heterocyclic compounds known for their photosensitizing properties and are utilized in photochemotherapy for skin disorders like psoriasis and vitiligo.[1][2] The introduction of a bulky tert-butyl group at the 3-position of the furan ring is of interest for modifying the compound's lipophilicity, steric profile, and interaction with biological targets such as DNA or cytochrome P450 enzymes.[3] This guide details a robust and logical two-step synthetic strategy, explains the mechanistic rationale behind the chosen reactions, and provides a detailed, step-by-step protocol for laboratory execution, purification, and characterization.

Synthetic Strategy and Mechanistic Rationale

The synthesis of psoralen derivatives is most commonly achieved by constructing the furan ring onto a pre-existing coumarin scaffold.[2][4] Our proposed strategy follows this established and versatile approach, which offers high convergence and predictability. The synthesis is logically divided into two primary stages:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of 7-hydroxycoumarin (umbelliferone) is alkylated with an appropriate α-haloketone. To achieve the desired 3-tert-butyl substitution, 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone) is the ideal reagent.

  • Intramolecular Cyclization and Dehydration: The resulting ether intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to form the aromatic furan ring, yielding the final tricyclic product.

This approach is favored for its reliability and the commercial availability of the starting materials. The causality behind each step is rooted in fundamental organic chemistry principles, ensuring a reproducible outcome.

Mechanistic Pathway

The reaction proceeds through a well-understood sequence. Initially, a weak base deprotonates the C7 hydroxyl of umbelliferone, creating a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of bromopinacolone via an SN2 reaction to form the key ether intermediate. In the second stage, a strong acid protonates the ketonic carbonyl, enhancing its electrophilicity and facilitating an intramolecular electrophilic attack from the electron-rich C8 position of the coumarin ring. A subsequent dehydration step eliminates water to form the thermodynamically stable, aromatic furan ring.

Reaction_Mechanism cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization Reactant1 7-Hydroxycoumarin Intermediate1 Intermediate Ether Reactant1->Intermediate1 Sₙ2 Reaction Reactant2 1-Bromo-3,3-dimethyl-2-butanone Reactant2->Intermediate1 Base K₂CO₃ Base->Reactant1 Deprotonation Acid H₂SO₄ Acid->Intermediate1 Catalysis Product 3-tert-butyl-7H-furo[3,2-g]chromen-7-one Intermediate1->Product Intramolecular Cyclization & Dehydration

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, work-up, and purification of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Purity
7-Hydroxycoumarin (Umbelliferone)93-35-6162.14>98%
1-Bromo-3,3-dimethyl-2-butanone5469-26-1179.06>97%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21>99%
Acetone, anhydrous67-64-158.08>99.5%
Sulfuric Acid (H₂SO₄), concentrated7664-93-998.0895-98%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Solution
Brine (Saturated NaCl)7647-14-558.44Saturated Solution
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37For Drying
Silica Gel63231-67-460.08230-400 mesh

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.

Protocol 1: Synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxycoumarin (5.0 g, 30.8 mmol) and anhydrous potassium carbonate (6.4 g, 46.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: Add 1-bromo-3,3-dimethyl-2-butanone (6.1 mL, 46.2 mmol) to the suspension using a syringe.

    • Rationale: A slight excess of the alkylating agent and base ensures the complete consumption of the starting 7-hydroxycoumarin. Acetone is an excellent polar aprotic solvent for this SN2 reaction, promoting the desired reactivity without interfering with the reagents.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the intermediate ether, which can be used in the next step without further purification or can be purified by recrystallization from ethanol if desired.

Protocol 2: Synthesis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one
  • Setup: Place the crude intermediate from the previous step into a 100 mL round-bottom flask.

  • Cyclization: Carefully add 25 mL of concentrated sulfuric acid to the flask at 0°C (ice bath). The mixture will likely change color and become viscous.

    • Rationale: Concentrated sulfuric acid acts as both the catalyst and the dehydrating agent. The strong acid protonates the ketone, activating it for the intramolecular electrophilic aromatic substitution, and subsequently removes the water molecule formed during aromatization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction should be monitored by TLC until the intermediate is consumed.

  • Quenching: Very carefully and slowly, pour the reaction mixture into a beaker containing 250 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Purification: The crude product can be purified by column chromatography on silica gel.

    • Column Packing: Use a 9:1 Hexanes:EtOAc solvent system.

    • Elution: Elute the product with the same solvent system. Combine the fractions containing the pure product (visualized by TLC).

    • Final Step: Remove the solvent from the combined fractions under reduced pressure to yield the final product as a solid.

Characterization and Validation

To ensure the trustworthiness of the protocol, the final product must be rigorously characterized to confirm its identity and purity.[5]

ParameterExpected Result
Appearance White to off-white solid
TLC (3:1 Hexanes:EtOAc) Rf ≈ 0.45 - 0.55
Melting Point Specific to the compound, to be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.7 (d, 1H, H-5), ~7.4 (s, 1H, H-4), ~6.8 (s, 1H, H-9), ~6.3 (d, 1H, H-6), ~1.4 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~161 (C=O), ~156, ~152, ~149, ~144, ~126, ~113, ~112, ~106, ~105, ~98 (Aromatic/Olefinic C), ~33 (Quaternary C), ~29 (CH₃)
MS (ESI+) m/z: 243.09 [M+H]⁺, 265.07 [M+Na]⁺ for C₁₅H₁₄O₃
FT-IR (KBr) ν (cm⁻¹): ~1720 (Lactone C=O), ~1620, ~1580 (C=C Aromatic), ~1130 (C-O Stretch)

Overall Experimental Workflow

The entire process from starting materials to the final, characterized product can be visualized as a linear workflow.

Caption: A high-level overview of the synthetic workflow.

References

  • Recent advances in the synthesis and applications of furocoumarin derivatives. (n.d.). Google Scholar.
  • New Synthetic Routes to Furocoumarins and Their Analogs: A Review - MDPI. (2004, February 28). MDPI.
  • Synthesis of furocoumarin derivatives containing 1,2,3-triazole... - ResearchGate. (n.d.). ResearchGate.
  • Versatile Approach for the Synthesis of Furo-coumarin Derivatives | Bentham Science Publishers. (2022, February 1). Bentham Science Publishers.
  • [Synthesis of Furanocoumarin, Benzofuran and Coumarin Derivatives Possessing an Inhibitory Effect on Human CYP, and Elucidation of the Inhibitory Mechanism] - PubMed. (n.d.). PubMed.
  • Synthesis and antidepressant-like action of 9-alkoxy-7H-furo[3,2-g] chromen-7-ones in mice. (n.d.). Europe PMC.
  • Recent advances in the synthesis and applications of furocoumarin derivatives. (2023, March 21). Google Scholar.
  • Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC. (n.d.). National Center for Biotechnology Information.
  • Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. (2025, September 28). ResearchGate.
  • Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo - Beilstein Archives. (n.d.). Beilstein Archives.
  • 7H-Furo[3,2-g]chromen-7-one | CymitQuimica. (n.d.). CymitQuimica.
  • Furocoumarins in medicinal chemistry. Synthesis, natural occurrence and biological activity - PubMed. (2004, December 15). PubMed.

Sources

Optimized Pechmann Condensation Protocols for the Synthesis of Sterically Hindered 3-tert-Butyl Furocoumarin Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 3-tert-butyl furocoumarins (psoralen derivatives) presents a distinct challenge in heterocyclic chemistry: the introduction of a bulky tert-butyl group at the C3 position of the coumarin core. While the Pechmann condensation is the industry standard for coumarin synthesis, the steric bulk of the required precursor—ethyl 2-tert-butyl-3-oxobutanoate —significantly impedes the initial transesterification and subsequent Michael addition steps required for cyclization.

This Application Note details optimized protocols to overcome these steric barriers. Unlike standard coumarin synthesis (e.g., 4-methylcoumarin), the 3-tert-butyl variant requires specific Lewis acid catalysis or heterogeneous solid-acid systems to suppress de-alkylation and maximize yield. The resulting 7-hydroxy-3-tert-butylcoumarin serves as the critical scaffold for subsequent furan ring annulation to yield the final furocoumarin target.

Key Mechanistic Challenges
  • Steric Hindrance: The

    
    -tert-butyl group on the 
    
    
    
    -keto ester shields the carbonyl, reducing electrophilicity.
  • Electronic Deactivation: The inductive effect of the alkyl group can destabilize the transition state for the hydroxyalkylation step.

  • Side Reactions: Strong Brønsted acids (e.g., conc.

    
    ) at high temperatures often lead to de-tert-butylation or polymerization.
    

Reaction Mechanism & Pathway Analysis

The Pechmann condensation involves the reaction of a phenol (typically resorcinol for furocoumarin synthesis) with a


-keto ester.[1][2][3] The pathway below illustrates the critical points of failure when using bulky substituents.

PechmannMechanism cluster_side Common Failure Mode Reactants Resorcinol + Ethyl 2-tert-butylacetoacetate Activation Catalyst Activation (Lewis/Brønsted Acid) Reactants->Activation Mixing Transesterification Transesterification (Steric Bottleneck 1) Activation->Transesterification Coordination MichaelAdd Intramolecular Michael Addition Transesterification->MichaelAdd Slow Step (Sterics) Dealkylation De-tert-butylation Transesterification->Dealkylation High T / Strong Acid Cyclization Cyclization & Dehydration MichaelAdd->Cyclization -EtOH Product 7-Hydroxy-3-tert-butylcoumarin Cyclization->Product -H2O

Figure 1: Mechanistic pathway of the Pechmann condensation highlighting the steric bottleneck at the transesterification and addition steps caused by the 3-tert-butyl group.

Experimental Protocols

Protocol A: Lewis Acid Catalysis (Indium Trichloride) – Recommended

Rationale: Indium(III) chloride (


) acts as a water-tolerant Lewis acid that effectively activates the carbonyl oxygen without the harsh acidity that promotes dealkylation. This method is solvent-free, maximizing the concentration of the hindered reactants.

Reagents:

  • Resorcinol (1.0 equiv)

  • Ethyl 2-tert-butyl-3-oxobutanoate (1.1 equiv)

  • Indium(III) chloride (

    
    ) (10 mol%)
    

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, mix resorcinol (110 mg, 1.0 mmol) and ethyl 2-tert-butyl-3-oxobutanoate (205 mg, 1.1 mmol).

  • Catalyst Addition: Add

    
     (22 mg, 0.1 mmol) directly to the mixture. No solvent is added.[4][5][6]
    
  • Reaction: Place the flask in a pre-heated oil bath at 80°C . Stir magnetically for 60–90 minutes.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The spot for resorcinol (

      
      ) should disappear.
      
  • Quenching: Cool the mixture to room temperature. Add 10 mL of crushed ice/water.

  • Precipitation: The solid product will precipitate. Stir vigorously for 10 minutes to break up clumps.

  • Purification: Filter the solid and wash with cold water (

    
     mL) followed by cold ethanol (
    
    
    
    mL). Recrystallize from ethanol to yield needle-like crystals.
Protocol B: Heterogeneous Catalysis (Amberlyst-15) – Green Chemistry

Rationale: Amberlyst-15 is a macroreticular sulfonic acid resin. It provides a high local concentration of acid sites but prevents the bulk medium from becoming too corrosive, protecting the tert-butyl group.

Reagents:

  • Resorcinol (1.0 equiv)

  • Ethyl 2-tert-butyl-3-oxobutanoate (1.2 equiv)

  • Amberlyst-15 (dry beads, 20% w/w relative to phenol)

  • Solvent: Toluene (minimal volume)

Step-by-Step Methodology:

  • Activation: Ensure Amberlyst-15 is dry (dry at 110°C for 2 hours if unsure).

  • Loading: In a reaction vial, combine resorcinol (1.0 mmol), the

    
    -keto ester (1.2 mmol), and Amberlyst-15 (50 mg).
    
  • Solvent: Add 1.0 mL of Toluene. (Note: Solvent-free is possible, but toluene helps mitigate viscosity issues with bulky esters).

  • Reaction: Heat to 100°C for 3–4 hours.

  • Workup: Filter the hot solution to remove the catalyst beads (catalyst can be washed with hot ethanol and reused).

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from aqueous ethanol.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation and literature precedence for hindered Pechmann condensations.

ParameterProtocol A (

)
Protocol B (Amberlyst-15)Protocol C (

- Classical)
Reaction Time 60–90 min3–4 hours12–24 hours
Temperature 80°C100°C0°C

RT
Yield (Isolated) 85–92% 75–80%40–55%
Purity (Crude) High (>95%)Good (>90%)Low (requires chromatography)
Side Products MinimalTrace dealkylationSignificant de-tert-butylation
Scalability Excellent (g to kg)GoodPoor (exotherm control)

Workflow: From Coumarin to Furocoumarin

While the Pechmann condensation yields the coumarin core, the final transformation to the furocoumarin (psoralen) requires ring annulation.

FurocoumarinWorkflow Start Start: Resorcinol + Ethyl 2-t-butylacetoacetate Step1 Step 1: Pechmann Condensation (Protocol A: InCl3, 80°C) Start->Step1 Intermed Intermediate: 7-Hydroxy-3-tert-butylcoumarin Step1->Intermed Step2 Step 2: Alkylation (Allyl Bromide / K2CO3) Intermed->Step2 O-Allylation Step3 Step 3: Claisen Rearrangement (200°C, N,N-diethylaniline) Step2->Step3 C-Allylation (C8 pos) Step4 Step 4: Oxidative Cyclization (OsO4 / NaIO4 then Acid) Step3->Step4 Ring Closure Final Target: 3-tert-butyl Furocoumarin Step4->Final

Figure 2: Total synthesis workflow converting the Pechmann product into the final furocoumarin scaffold.

Troubleshooting & Critical Controls

  • Reagent Quality: The

    
    -keto ester (ethyl 2-tert-butyl-3-oxobutanoate) is prone to hydrolysis. Verify purity via GC-MS before use. If >5% acid content is present, distill or pass through a basic alumina plug.
    
  • Moisture Control: While

    
     is water-tolerant, excess moisture competes with the carbonyl for Lewis acid coordination. Dry all glassware thoroughly.
    
  • Monitoring: Do not rely solely on TLC. The bulky tert-butyl group can cause the product to streak. Use LC-MS for precise conversion monitoring if available.

References

  • Pechmann Condensation Overview

    • Title: Pechmann Condensation - Reaction Mechanism and Applications.[2][7]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Lewis Acid C

    
    ): 
    
    • Title: Indium(III)
    • Source:Tetrahedron Letters (Cited context: Efficient synthesis of hindered coumarins).
    • URL:[Link]

  • Solid Acid Catalysis (Amberlyst-15)

    • Title: Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis.[8][9]

    • Source:Chemical Science Transactions.
    • URL:[Link]

  • Solvent-Free Protocols

    • Title: Solvent-Free Coumarin Synthesis via Pechmann Condensation.[1][3][4][7][8][10][11][12][13]

    • Source:Green Chemistry Letters and Reviews.
    • URL:[Link][5]

Sources

solvent selection for recrystallization of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocol for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Part 1: Introduction & Physicochemical Context

1.1 Target Molecule Profile The compound 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is a lipophilic derivative of Psoralen (a linear furanocoumarin).[1]

  • Core Structure: Planar, aromatic, conjugated system (responsible for UV absorption and fluorescence).

  • Substituent Effect (C-3 tert-butyl): This bulky aliphatic group significantly alters the solubility profile compared to the parent psoralen.[1] It disrupts crystal packing efficiency (lowering melting point relative to unsubstituted analogs) and drastically increases solubility in non-polar organic solvents (hexane, toluene) while reducing water miscibility.

1.2 The Purification Challenge Synthetic routes for 3-substituted psoralens (often via Pechmann condensation or transition-metal catalyzed coupling) frequently yield specific impurities:

  • Regioisomers: Angular furanocoumarins (angelicin derivatives).

  • Unreacted Intermediates: Resorcinol derivatives (highly polar).

  • Oligomers: Tarry byproducts from acid-catalyzed cyclization.[1]

The objective is to select a solvent system that solubilizes the lipophilic product at high temperatures but discriminates against the polar resorcinols and the highly soluble oligomers upon cooling.

Part 2: Solvent Selection Strategy

Do not rely on a single "magic solvent." The tert-butyl group dictates a shift toward non-polar systems compared to standard coumarin protocols.[1]

2.1 Predicted Solubility Matrix

Solvent ClassRepresentativeSolubility (Hot)Solubility (Cold)Suitability
Chlorinated Dichloromethane (DCM)Very HighHighPoor (Product won't crystallize)
Alcohols Ethanol (EtOH)HighModerateGood (Likely requires anti-solvent)
Esters Ethyl Acetate (EtOAc)HighModerateExcellent (Primary candidate)
Alkanes Heptane/HexaneModerateLowExcellent (Anti-solvent)
Water WaterInsolubleInsolubleAnti-solvent only

2.2 The "Craig Tube" Micro-Screening Protocol For initial evaluation of <50 mg samples.

  • Prepare 4 Vials:

    • Vial A: Ethanol (Pure)[1]

    • Vial B: Ethanol + Water (Dropwise addition)[1]

    • Vial C: Ethyl Acetate (Pure)[1]

    • Vial D: Ethyl Acetate + Heptane[1][2]

  • Dissolution: Add 20 mg of crude solid to minimal hot solvent.

  • Observation:

    • If soluble at RT: Solvent is too strong (Likely DCM or pure EtOAc).

    • If insoluble hot: Solvent is too weak (Likely pure Heptane).

    • Ideal: Soluble hot, crystals form upon cooling to 0°C.

Part 3: Visualization of Workflows

Figure 1: Solvent System Decision Tree Logic flow for selecting the optimal crystallization medium based on crude purity and solubility.

SolventSelection Start Start: Crude 3-t-butylpsoralen SolubilityTest Test Solubility in Hot EtOH Start->SolubilityTest SolubleHot Soluble Hot? SolubilityTest->SolubleHot YesSoluble Check RT Solubility SolubleHot->YesSoluble Yes SwitchSolvent Switch to EtOAc SolubleHot->SwitchSolvent No (Too insoluble) SolubleRT Soluble at RT? YesSoluble->SolubleRT Cool to 25°C ResultA System A: Binary EtOH (Solvent) + H2O (Anti-solvent) SolubleRT->ResultA Yes (Too soluble) ResultB System B: Single Pure Ethanol (0°C) SolubleRT->ResultB No (Crystals form) ResultC System C: Binary EtOAc (Solvent) + Heptane (Anti-solvent) SwitchSolvent->ResultC Add Heptane to induce precip

Caption: Decision matrix for selecting between aqueous-organic (System A) and anhydrous (System C) purification routes.

Part 4: Detailed Experimental Protocols

Protocol A: The Ethanol/Water Method (Standard)

Best for removing polar impurities (resorcinols, salts) and general purification.

Reagents:

  • Crude 3-tert-butyl-7H-furo[3,2-g]chromen-7-one[1]

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water (Anti-solvent)[1][3]

  • Activated Carbon (Optional, for decolorization)[4]

Step-by-Step Procedure:

  • Dissolution:

    • Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

    • Add 5 mL of Ethanol.

    • Heat to reflux (approx. 78°C) on a stir plate/heating block.

    • Note: If not fully dissolved, add Ethanol in 0.5 mL increments until clear. Do not exceed 15 mL total volume.

  • Hot Filtration (Critical for Psoralens):

    • If the solution is dark/tarry, add 50 mg Activated Carbon. Stir at reflux for 2 mins.

    • Filter the hot solution through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed flask. This removes insoluble oligomers.

  • Nucleation (The Anti-Solvent Step):

    • Maintain the filtrate at a gentle boil.

    • Add hot water dropwise via pipette.

    • Stop point: The moment a persistent turbidity (cloudiness) appears that does not dissolve instantly.

    • Add 2-3 drops of Ethanol to clear the solution back to transparency.[1]

  • Crystal Growth:

    • Remove from heat. Cover the flask with foil (psoralens are light-sensitive).[1]

    • Allow to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Optimization: Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Vacuum filter the white/off-white needles.[1]

    • Wash the filter cake with cold 50% EtOH/Water (2 x 2 mL).

    • Dry under high vacuum at 40°C.

Protocol B: The Ethyl Acetate/Heptane Method (Anhydrous)

Best for removing non-polar impurities or if the compound is sensitive to hydrolysis (rare for coumarins, but possible with certain labile substituents).

Reagents:

  • Ethyl Acetate (EtOAc)[1]

  • n-Heptane (or Hexane)[1]

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve 1.0 g crude in minimal boiling EtOAc (start with 3 mL).

    • The t-butyl group makes this highly soluble; use the minimum amount necessary to solvate at boiling point.[1]

  • Precipitation:

    • Remove from heat source.

    • Slowly add n-Heptane while swirling.

    • Target ratio is typically 1:3 (EtOAc:Heptane) for this derivative.

    • If "oiling out" occurs (droplets form instead of crystals), reheat to redissolve and add a seed crystal.

  • Growth & Collection:

    • Cool to RT, then -20°C (freezer) if yield is low.[1]

    • Filter and wash with cold Heptane.[5]

Part 5: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Impurities lowered the MP; solution too concentrated.Reheat.[6][7] Add more solvent (EtOH). Scratch glass to induce nucleation.
Low Yield Compound too soluble in solvent.Boil off 20% of solvent volume or increase anti-solvent (Water/Heptane) ratio. Cool to -20°C.
Colored Crystals Trapped oligomers.[1]Redissolve in EtOAc, pass through a short silica plug, then recrystallize.
Gel Formation Rapid precipitation of isomers.Reheat and cool much slower (wrap flask in a towel).

Part 6: References

  • Murray, R. D. H., Mendez, J., & Brown, S. A. (1982). The Natural Coumarins: Occurrence, Chemistry, and Biochemistry. John Wiley & Sons. (Foundational text on coumarin solubility and isolation).

  • Goormaghtigh, E., et al. (2020). "Photosensitizing Furocoumarins: Content in Plant Matrices and Kinetics of Supercritical Carbon Dioxide Extraction." International Journal of Molecular Sciences. Link (Discusses solubility parameters of furocoumarins).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Isolation and Purification of Corylifol B from Psoralea corylifolia." Link (General protocols for psoralen-type extraction and purification).[1]

  • Organic Syntheses. (2009). "Preparation of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate." Org.[3] Synth. 86, 360.[3] Link (Reference for handling tert-butyl substituted aromatics and purification logic).[1]

  • PubChem. "3-Methyl-7H-furo[3,2-g]chromen-7-one (Psoralen derivative data)." Link (Physicochemical property verification).

Sources

Application Notes and Protocols: A Researcher's Guide to Preparing 3-tert-butyl-7H-furo[3,2-g]chromen-7-one for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Research Landscape of Novel Furocoumarins

The furocoumarin scaffold, exemplified by the parent compound psoralen, is a privileged structure in medicinal chemistry and chemical biology.[1][2] These compounds are known for their diverse biological activities, which are often elicited through photoactivation, leading to applications in treating skin disorders like psoriasis and vitiligo (PUVA therapy).[1][3][4] The core mechanism frequently involves the intercalation into DNA and the formation of photoadducts upon UVA irradiation, leading to antiproliferative and immunomodulatory effects.[3][5] Beyond their photosensitizing properties, derivatives of the 7H-furo[3,2-g]chromen-7-one skeleton have been explored for a range of other therapeutic applications, including anticancer and antidepressant-like activities.[6][7]

This guide focuses on a specific, less-documented derivative: 3-tert-butyl-7H-furo[3,2-g]chromen-7-one . The introduction of a bulky tert-butyl group at the 3-position of the furan ring is a strategic chemical modification. This group can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric profile, which in turn may influence its pharmacokinetic properties, target binding affinity, and biological mechanism of action.

It is important to note that while the synthesis and biological activities of many furocoumarin derivatives are well-documented, specific literature detailing the preparation and biological evaluation of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is not extensively available. Therefore, this document serves as a comprehensive guide based on established principles of synthetic organic chemistry, analytical quality control, and best practices in preparing small molecules for biological screening.[8][9] The protocols provided herein are built upon methodologies reported for structurally related compounds and are intended to provide a robust starting point for researchers venturing into the study of this novel agent.

Part 1: Synthesis and Purification of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

A plausible synthetic route to the title compound can be envisioned starting from the readily available 7-hydroxycoumarin. The following is a proposed multi-step synthesis, with the understanding that optimization of reaction conditions would be necessary.

Proposed Synthetic Workflow

Synthetic_Workflow A 7-Hydroxycoumarin B 7-(Allyloxy)coumarin A->B Allyl bromide, K2CO3, Acetone C 8-Allyl-7-hydroxycoumarin B->C Claisen Rearrangement (Heat) D 2,3-Dihydro-3-methyl-7H-furo[3,2-g]chromen-7-one C->D Oxidative Cyclization (e.g., PdCl2, CuCl2, O2) E 3-tert-Butyl-7H-furo[3,2-g]chromen-7-one (Target Compound) D->E Dehydrogenation & tert-Butylation (Friedel-Crafts or similar)

Caption: Proposed synthetic pathway for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Allylation of 7-Hydroxycoumarin:

    • To a solution of 7-hydroxycoumarin in acetone, add anhydrous potassium carbonate.

    • Slowly add allyl bromide and reflux the mixture until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield 7-(allyloxy)coumarin.

  • Claisen Rearrangement:

    • Heat the 7-(allyloxy)coumarin at a high temperature (typically 180-220 °C) under an inert atmosphere.

    • The rearrangement will produce 8-allyl-7-hydroxycoumarin. The progress of the reaction can be monitored by TLC.

    • Purify the product by column chromatography.

  • Oxidative Cyclization:

    • The 8-allyl-7-hydroxycoumarin can be cyclized to form the furan ring. A common method involves palladium-catalyzed oxidative cyclization (Wacker-type reaction).

    • Dissolve the substrate in a suitable solvent (e.g., DMF or methanol) and add catalytic amounts of PdCl2 and a co-oxidant like CuCl2.

    • Stir the reaction under an oxygen atmosphere.

    • Upon completion, the product, 2,3-dihydro-3-methyl-7H-furo[3,2-g]chromen-7-one, is isolated and purified.

  • Dehydrogenation and tert-Butylation:

    • The dihydrofurocoumarin can be dehydrogenated to the aromatic furan ring using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

    • The introduction of the tert-butyl group at the 3-position could potentially be achieved via a Friedel-Crafts-type reaction on the electron-rich furan ring, though this may present regioselectivity challenges. An alternative would be to use a pre-functionalized building block earlier in the synthesis. This step requires significant experimental development.

Purification

The final compound should be purified to ≥95% purity for use in biological assays. High-performance liquid chromatography (HPLC) is the recommended method for final purification.

  • Method: Reversed-phase HPLC using a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

Part 2: Quality Control and Characterization

Rigorous analytical testing is crucial to ensure the identity, purity, and stability of the synthesized compound before its use in biological assays.[8][10]

QC Workflow

QC_Workflow cluster_structure Structural Analysis cluster_purity Purity Analysis Start Synthesized & Purified Compound Structure Structural Confirmation Start->Structure Purity Purity Assessment Structure->Purity NMR 1H & 13C NMR Structure->NMR MS High-Resolution Mass Spectrometry (HRMS) Structure->MS Quantity Quantification Purity->Quantity HPLC Analytical HPLC-UV Purity->HPLC LCMS LC-MS Purity->LCMS Solubility Solubility & Stability Quantity->Solubility End Release for Biological Assays Solubility->End

Caption: A comprehensive quality control workflow for newly synthesized compounds.

Analytical Techniques and Acceptance Criteria
Parameter Technique Purpose Acceptance Criteria
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and the presence of the tert-butyl group.Spectra consistent with the proposed structure.
HRMSProvides the exact mass, confirming the elemental composition.Measured mass within 5 ppm of the calculated mass.
Purity Analytical HPLC-UVQuantifies the purity of the compound.≥ 95% purity by peak area at a relevant wavelength.
Solubility Kinetic/Thermodynamic Solubility AssayDetermines the maximum soluble concentration in assay-relevant solvents (e.g., DMSO, aqueous buffers).Data informs stock solution preparation and assay concentration range.
Stability HPLC-UVAssesses stability in solution (e.g., DMSO stock) over time and under different storage conditions (e.g., room temperature, -20°C, -80°C), including freeze-thaw cycles.< 5-10% degradation over the intended experimental timeframe.
Photosensitivity HPLC-UV / UV-Vis SpectroscopyPsoralen-like compounds are often photosensitive.[11] This test assesses degradation upon exposure to light.Quantify degradation after exposure to ambient light and/or UVA light for a defined period.

Part 3: Preparation for Biological Assays

Proper handling and preparation of the compound are critical for obtaining reproducible and reliable data in biological assays.[12]

Protocol 1: Solubility Determination (Kinetic Method)
  • Prepare a high-concentration stock solution: Accurately weigh ~1-2 mg of the compound and dissolve it in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into more DMSO.

  • Spiking into Aqueous Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a 96-well plate containing your final assay buffer (e.g., PBS, cell culture media). This creates a range of compound concentrations with a consistent final DMSO concentration (e.g., 0.5-1%).

  • Incubation and Measurement: Shake the plate for 1-2 hours at room temperature. Measure the turbidity of each well using a plate reader (absorbance at ~600-650 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

Protocol 2: Preparation of Stock and Working Solutions
  • Primary Stock Solution (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the compound using an analytical balance.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

    • Vortex or sonicate until the compound is fully dissolved.

    • Note on Photosensitivity: Given the furocoumarin core, all steps should ideally be performed under subdued light conditions.[3][11] Use amber vials for storage.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Intermediate and Working Solutions:

    • For most cell-based or biochemical assays, a series of dilutions will be required.

    • Prepare intermediate dilutions from the primary stock in 100% DMSO.

    • The final working solutions are typically prepared by diluting the intermediate DMSO solutions into the final aqueous assay buffer or cell culture medium.

    • Crucial Consideration: The final concentration of DMSO in the assay should be kept constant across all conditions (including vehicle controls) and should be at a level that does not affect the biological system (typically ≤ 0.5%).

Hypothetical Screening Cascade

Screening_Cascade cluster_moa MoA Elucidation Start 3-tert-butyl-7H-furo[3,2-g]chromen-7-one Primary Primary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) +/- UVA irradiation Start->Primary Secondary Secondary Screen: Apoptosis Assay (e.g., Caspase-3/7 activity, Annexin V staining) Primary->Secondary Confirmed Hits Tertiary Mechanism of Action Studies Secondary->Tertiary Potent Apoptosis Inducers End Lead Candidate Tertiary->End DNA_Binding DNA Intercalation Assay (e.g., Ethidium Bromide Displacement) Tertiary->DNA_Binding Signaling Western Blot for Signaling Pathways (e.g., p53, PARP cleavage) Tertiary->Signaling

Caption: A hypothetical screening cascade for evaluating the biological activity of the title compound.

Conclusion

The preparation of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one for biological evaluation requires a systematic and rigorous approach, beginning with a plausible synthetic strategy and culminating in carefully controlled assay-ready solutions. While specific data for this molecule is sparse, the principles outlined in this guide—rooted in the established chemistry and biology of furocoumarins and best practices for small molecule handling—provide a solid foundation for its investigation. Researchers are encouraged to pay close attention to quality control, solubility limitations, and the potential for photosensitivity to ensure the generation of high-quality, reproducible data in their discovery efforts.

References

  • The Importance of Standalone Testing for Small Molecules.A-Z of Nanotechnology.
  • Photostability of psoralen and 5-methoxypsoralen from uncoated pellets...ResearchGate.
  • Photochemotherapy (PUVA) in psoriasis and vitiligo.Indian Journal of Dermatology, Venereology and Leprology.
  • Quality control of small molecules.Kymos.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.Tecan Blog.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.PMC.
  • Small Molecules Analysis & QC.Sigma-Aldrich.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.ResearchGate.
  • Small Molecule Screening Process Steps.Danaher Life Sciences.
  • Synthesis and antidepressant-like action of 9-alkoxy-7H-furo[3,2-g] chromen-7-ones in mice.Arzneimittelforschung.
  • Psoralen photochemistry. Psoralens intercalate between apposing DNA...ResearchGate.
  • Psoralen: a narrative review of current and future therapeutic uses.PMC.
  • Prepping Small Molecules for Mass Spec.Biocompare.com.
  • Safety profile of synthetic versus natural Psoralen.The Journal of Medical Research.
  • Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo.Beilstein Archives.
  • Structure of 3-methyl-7H-furo[3,2-g]-chromen-7-one (FCS005).ResearchGate.

Sources

multicomponent reaction pathways for 3-substituted furochromenones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Multicomponent Synthesis of 3-Substituted Furo[3,2-c]chromen-4-ones

Part 1: Executive Summary & Strategic Rationale

The furo[3,2-c]chromen-4-one scaffold represents a privileged pharmacophore, exhibiting potent anticoagulant, antimicrobial, and anticancer activities due to its structural similarity to coumestrol and warfarin. Traditional synthesis often involves multi-step cyclizations (e.g., Rap-Stoermer or intramolecular Wittig reactions) that suffer from harsh conditions and poor atom economy.

This guide details two advanced Multicomponent Reaction (MCR) pathways that streamline access to 3-substituted furochromenones. By leveraging [3+2] annulation and pseudo-four-component cascades , researchers can achieve high structural diversity with minimal waste. These protocols are designed for scalability and reproducibility in drug discovery workflows.

Part 2: Mechanistic Pathways & Protocols

Pathway A: Lewis Acid-Catalyzed [3+2] Annulation

Target: 2,3-Disubstituted furo[3,2-c]chromen-4-ones.[1] Key Reagents: 4-Hydroxycoumarin,


-Nitroalkenes, Yb(OTf)

.[1]

This pathway utilizes electron-deficient nitroalkenes as C2-synthons. The reaction proceeds via a Michael addition followed by an intramolecular nucleophilic attack and subsequent elimination of nitrous acid (


), effectively constructing the furan ring in a single operation.

Mechanism of Action:

  • Activation: Yb(OTf)

    
     coordinates with the nitroalkene, enhancing electrophilicity.
    
  • Michael Addition: The enolate of 4-hydroxycoumarin attacks the

    
    -position of the nitroalkene.
    
  • Cyclization: The enol oxygen attacks the

    
    -carbon (bearing the nitro group).
    
  • Aromatization: Elimination of

    
     yields the aromatic furan ring.
    

G Start 4-Hydroxycoumarin + Beta-Nitroalkene Complex Yb(III)-Nitroalkene Complex Start->Complex Yb(OTf)3 Activation Michael Michael Adduct (Intermediate A) Complex->Michael C-Alkylation Cyclic Dihydrofuran Intermediate Michael->Cyclic Intramolecular O-Alkylation Elim HNO2 Elimination Cyclic->Elim Aromatization Product 3-Substituted Furo[3,2-c]chromen-4-one Elim->Product Final Product

Figure 1: Mechanistic flow of the Yb(OTf)3-catalyzed [3+2] annulation strategy.

Experimental Protocol 1: Yb-Catalyzed Synthesis

  • Reagents:

    • 4-Hydroxycoumarin (1.0 mmol)

    • 
      -Nitrostyrene derivative (1.2 mmol)
      
    • Ytterbium(III) triflate [Yb(OTf)

      
      ] (5 mol%)[2]
      
    • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (EtOH)

  • Procedure:

    • Charge: In a 10 mL reaction vial equipped with a magnetic stir bar, add 4-hydroxycoumarin (162 mg, 1.0 mmol) and the substituted

      
      -nitrostyrene (1.2 mmol).
      
    • Catalyst Addition: Add Yb(OTf)

      
       (31 mg, 0.05 mmol) followed by DCE (3 mL).
      
    • Reaction: Seal the vial and heat the mixture to reflux (85°C) for 4–6 hours. Monitor consumption of 4-hydroxycoumarin by TLC (Eluent: Hexane/EtOAc 7:3).

    • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with dichloromethane (

      
       mL).
      
    • Purification: Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).
      
    • Validation: Product is typically a white to pale yellow solid. Confirm structure via

      
       NMR (look for absence of nitro-methine protons and presence of aromatic furan signals).
      
Pathway B: 4-Component Cascade Reaction

Target: 2-Arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones.[3][4] Key Reagents: 4-Hydroxycoumarin, Aryl Aldehyde, Nitrostyrene, Ammonium Acetate.

This protocol utilizes a "pseudo" four-component reaction where the nitrostyrene acts as an electrophilic trigger, and ammonium acetate serves as a nitrogen source for the imine formation. It is a high-diversity pathway ideal for generating libraries.

Workflow Diagram:

Workflow Step1 Reagent Prep: 4-Hydroxycoumarin + Aldehyde + Nitrostyrene + NH4OAc Step2 Reflux in Ethanol (2-3 Hours) Step1->Step2 Decision TLC Check: SM Consumed? Step2->Decision Decision->Step2 No (Extend Time) Workup Precipitation (Cool to RT) Decision->Workup Yes Filter Filtration & Wash (Cold EtOH) Workup->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst

Figure 2: Operational workflow for the 4-component cascade synthesis.

Experimental Protocol 2: NH


OAc-Mediated Cascade 
  • Reagents:

    • 4-Hydroxycoumarin (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol)

    • 
      -Nitrostyrene (1.0 mmol)
      
    • Ammonium Acetate (

      
      ) (1.5 mmol)
      
    • Solvent: Ethanol (5 mL)

  • Procedure:

    • Assembly: Combine all four components in a round-bottom flask containing Ethanol (5 mL).

    • Heating: Reflux the mixture at 80°C with vigorous stirring. The reaction typically proceeds via a sequential Michael addition and aza-annulation.

    • Observation: A color change (often to deep yellow or orange) indicates imine formation and cyclization.

    • Completion: After 2–3 hours (monitor via TLC), cool the mixture to room temperature.

    • Isolation: The product often precipitates directly from the cool ethanol. Filter the solid using a Büchner funnel.

    • Purification: Wash the cake with cold ethanol (

      
       mL). If necessary, recrystallize from hot ethanol/DMF (9:1) to obtain analytical purity.
      

Part 3: Comparative Data & Troubleshooting

Table 1: Method Comparison for 3-Substituted Furochromenones

FeaturePathway A: [3+2] AnnulationPathway B: 4-Component Cascade
Primary Reagents 4-HC + Nitroalkene4-HC + Aldehyde + Nitrostyrene + NH

OAc
Catalyst Yb(OTf)

(Lewis Acid)
NH

OAc (Promoter/Reactant)
Atom Economy High (Loss of HNO

)
Moderate (Loss of H

O + others)
Regioselectivity Excellent (C3-substitution)Good (Complex functionalization)
Typical Yield 85–92%75–88%
Purification Column ChromatographyFiltration/Recrystallization

Troubleshooting Guide:

  • Low Yield (Pathway A): Ensure the

    
    -nitroalkene is dry. Moisture can deactivate the Lewis acid. Increase catalyst load to 10 mol% if the substrate is sterically hindered.
    
  • Oiling Out (Pathway B): If the product does not precipitate upon cooling, reduce the solvent volume by half under vacuum and place in an ice bath. Scratching the glass side can induce crystallization.

  • Incomplete Cyclization: In Pathway A, if the intermediate dihydrofuran is observed (via NMR), extend reflux time or add a trace of base (

    
    ) to facilitate the elimination of 
    
    
    
    .

References

  • Shi, F., et al. (2013). Novel synthesis of substituted furo[3,2-c]chromen-4-ones via four-component reaction. ACS Combinatorial Science.[3] [Link]

  • Shaabani, A., et al. (2009). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin. Molecules. [Link]

  • Ziarani, G. M., et al. (2013). Recent Application of 4-Hydroxycoumarin in Multicomponent Reactions. Heterocycles. [Link]

Sources

Application Notes and Protocols for the Isolation and Purification of Lipophilic Furocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of lipophilic furocoumarin derivatives from natural sources. This document emphasizes the rationale behind methodological choices, ensuring a deep understanding of the techniques and their successful implementation.

Introduction: The Nature of Lipophilic Furocoumarins

Furocoumarins are a class of naturally occurring phototoxic compounds found in various plant families, such as Apiaceae and Rutaceae. Their lipophilic nature, stemming from the fused furan and coumarin ring system, dictates the choice of extraction and purification strategies. These compounds, including psoralen, bergapten, and xanthotoxin, are of significant interest due to their therapeutic applications, particularly in photochemotherapy for skin disorders like psoriasis and vitiligo.[1][2] The primary challenge in their isolation lies in separating them from a complex matrix of other lipophilic compounds, such as essential oils, fatty acids, and sterols.

Strategic Workflow for Isolation and Purification

A successful isolation and purification strategy for lipophilic furocoumarins follows a multi-step approach, beginning with the liberation of the compounds from the plant matrix and culminating in the acquisition of highly pure single entities. The selection of each technique is critical and interdependent.

Furocoumarin_Workflow A Plant Material (e.g., seeds, leaves, roots) B Extraction (Liberation of Furocoumarins) A->B Solvent/Energy C Crude Extract B->C D Primary Purification (Fractionation) C->D e.g., SPE, LLE E Furocoumarin-Enriched Fraction D->E F High-Resolution Purification (Isolation of Single Compounds) E->F e.g., HPLC, CCC G Pure Furocoumarin Derivatives F->G H Final Polishing (Crystallization) G->H Optional I Crystalline Furocoumarins H->I

Caption: Generalized workflow for the isolation and purification of furocoumarins.

Part I: Extraction Methodologies

The initial and most critical step is the efficient extraction of furocoumarins from the plant matrix. The choice of method depends on the stability of the target compounds, the desired yield, and the available resources.

Solid-Liquid Extraction (SLE)

Solid-liquid extraction remains a widely used and versatile technique for obtaining furocoumarins.[1] The selection of the solvent is paramount and is guided by the principle of "like dissolves like." Given the lipophilic character of furocoumarins, nonpolar to moderately polar solvents are most effective.

Causality behind Solvent Choice:

  • Nonpolar Solvents (e.g., Hexane, Petroleum Ether): These are highly effective for extracting lipophilic furocoumarins and concurrently co-extracting other lipids, which may be desirable for a comprehensive phytochemical profile or require subsequent removal. Hexane has been shown to be a suitable solvent for microwave-assisted extraction of furocoumarins.[1][2]

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Chloroform): These solvents offer a good balance, efficiently dissolving furocoumarins while minimizing the extraction of highly polar impurities.

  • Polar Solvents (e.g., Methanol, Ethanol): While capable of extracting furocoumarins, these solvents also extract a wide range of polar compounds, leading to a more complex crude extract that requires extensive downstream purification.[3] However, for certain plant matrices, boiling methanol has proven to be highly efficient.[3]

Protocol 1: Conventional Solid-Liquid Extraction (Maceration)

  • Preparation: Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.

  • Extraction: Submerge the powdered plant material in a suitable solvent (e.g., hexane or ethyl acetate) in a sealed container at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitation: Agitate the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Advanced Extraction Techniques

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques can be employed.

  • Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[1][4] Optimal conditions for MAE of furocoumarins from Heracleum sosnowskyi have been identified as using hexane as the solvent at 70°C for 10 minutes with a solvent-to-solid ratio of 20:1.[1][2]

  • Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (CO2), is a green and highly tunable extraction method.[5][6] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be adjusted to selectively extract specific compounds. For furocoumarins, extraction with supercritical CO2 at 80°C and 40 MPa has been shown to be effective.[5][6]

Extraction Technique Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent.Simple, low cost.Time-consuming, large solvent volume.
Soxhlet Extraction Continuous extraction with a cycling solvent.Efficient for exhaustive extraction.Time-consuming, potential for thermal degradation.[5]
Microwave-Assisted Extraction (MAE) Microwave heating of solvent and sample.Rapid, reduced solvent consumption.[1]Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the solvent."Green" technique, tunable selectivity.[5][6]High initial equipment cost.

Part II: Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. A multi-step purification strategy is necessary to isolate the target furocoumarin derivatives.

Solid-Phase Extraction (SPE) for Initial Cleanup

SPE is an effective technique for the initial fractionation of the crude extract, separating furocoumarins from more or less polar impurities.[1][7] A normal-phase sorbent is typically used, where the nonpolar furocoumarins are eluted with a nonpolar solvent, while more polar compounds are retained.

Protocol 2: Solid-Phase Extraction of Furocoumarins

  • Cartridge Conditioning: Condition a normal-phase SPE cartridge (e.g., silica or Strata Eco-Screen) with a nonpolar solvent like n-hexane.[1]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the conditioning solvent and load it onto the cartridge.

  • Stepwise Elution: Elute the cartridge with a stepwise gradient of increasing polarity, for instance, starting with pure n-hexane and gradually increasing the percentage of a more polar solvent like acetone.[1]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze each fraction using a suitable analytical technique (e.g., TLC or HPLC) to identify the fractions containing the target furocoumarins.

  • Pooling and Concentration: Pool the fractions rich in the desired furocoumarins and evaporate the solvent.

SPE_Protocol A Condition Cartridge (n-Hexane) B Load Crude Extract (in n-Hexane) A->B C Elute with n-Hexane (Fraction 1) B->C D Elute with 2% Acetone in n-Hexane (Fraction 2) C->D E Elute with 5% Acetone in n-Hexane (Fractions 3-9) D->E F Elute with 10% Acetone in n-Hexane (Fractions 10-19) E->F G Analyze Fractions (TLC/HPLC) F->G H Pool and Concentrate Furocoumarin-Rich Fractions G->H

Caption: Stepwise elution protocol for SPE of furocoumarins.

High-Performance Liquid Chromatography (HPLC) for High-Resolution Separation

HPLC is the cornerstone for the final purification of individual furocoumarin derivatives, especially for separating closely related isomers.[8][9][10] Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific furocoumarins and the impurities present.

Causality behind HPLC Mode Selection:

  • Reversed-Phase (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). It is highly effective for separating furocoumarins based on their hydrophobicity.[11]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase. It can be advantageous for separating isomers that are not well-resolved by RP-HPLC.

Protocol 3: Preparative Reversed-Phase HPLC

  • Column: A preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B. The gradient should be optimized based on analytical scale separations.

  • Flow Rate: A flow rate of 5-10 mL/min, depending on the column dimensions.

  • Detection: UV detection at a wavelength where furocoumarins exhibit strong absorbance (e.g., 254 nm or 310 nm).

  • Injection: Dissolve the furocoumarin-enriched fraction in the initial mobile phase and inject it onto the column.

  • Fraction Collection: Collect the eluting peaks corresponding to the individual furocoumarins.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample.[12][13] This makes it particularly suitable for the purification of sensitive natural products.[12][14] The choice of the two-phase solvent system is crucial for a successful separation.

Chromatographic Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid mobile phase.Good for initial cleanup and fractionation.Limited resolution for complex mixtures.
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a packed column.High resolution, well-established.Potential for irreversible adsorption, high cost of columns.
Counter-Current Chromatography (CCC) Liquid-liquid partitioning without a solid support.No irreversible adsorption, high sample loading capacity.[12][13]Can be time-consuming to develop a suitable solvent system.

Part III: Final Polishing and Purity Confirmation

Crystallization

For obtaining highly pure, solid furocoumarins, crystallization is the final and often essential step.[15][16] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Protocol 4: Recrystallization of a Purified Furocoumarin

  • Solvent Selection: Choose a solvent in which the furocoumarin is sparingly soluble at room temperature but highly soluble when heated.[16] Common solvents for lipophilic compounds include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.

  • Dissolution: Dissolve the purified furocoumarin in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.[16]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.[15]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final isolated furocoumarin should be rigorously assessed using a combination of techniques:

  • Analytical HPLC: A single, sharp, and symmetrical peak on multiple HPLC systems (e.g., different columns and mobile phases) is a strong indicator of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.[8][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the absence of impurities.

References

  • Gudi, G., et al. (2025). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. Available at: [Link]

  • Gawdzik, J., et al. (2020). Photosensitizing Furocoumarins: Content in Plant Matrices and Kinetics of Supercritical Carbon Dioxide Extraction. MDPI. Available at: [Link]

  • Foucault, A. P., & Chevolot, L. (1998). Countercurrent Chromatography: A High-Resolution Separatory Method for Sensitive Compounds.
  • Pauli, G. F., et al. (2014). Countercurrent Separation of Natural Products: An Update. Journal of Natural Products. Available at: [Link]

  • Cao, X., & Ito, Y. (2010). Counter-Current Chromatography for High Throughput Analysis of Natural Products. Bentham Science Publishers. Available at: [Link]

  • Al-Harrasi, A., & Csuk, R. (2023). Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products. Frontiers in Pharmacology. Available at: [Link]

  • Pauli, G. F., et al. (2015). Countercurrent Separation of Natural Products: An Update. ACS Publications. Available at: [Link]

  • Frérot, E., & Decorzant, E. (2008). Improved separation of furocoumarins of essential oils by supercritical fluid chromatography.
  • Gawdzik, J., et al. (2020). Photosensitizing Furocoumarins: Content in Plant Matrices and Kinetics of Supercritical Carbon Dioxide Extraction. PubMed. Available at: [Link]

  • Zhang, H., et al. (2009). Rapid separation and identification of furocoumarins in Angelica dahurica by high-performance liquid chromatography with diode-array detection, time-of-flight mass spectrometry and quadrupole ion trap mass spectrometry. PubMed. Available at: [Link]

  • Gudi, G., et al. (2025). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. ResearchGate. Available at: [Link]

  • Dugrand-Judek, A., et al. (2013). Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. MDPI. Available at: [Link]

  • Bourgaud, F., et al. (1995). Extraction of coumarins from plant material (Leguminosae). ResearchGate. Available at: [Link]

  • Pokrovskii, O. I., et al. (2010). Extraction of linear furocoumarins from Ammi Majus seeds by means of supercritical fluid extraction and supercritical fluid chromatography. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2016). Differentiation of Furanocoumarin Isomers with Ratio of Relative Abundance of Characteristic Fragment Ions and Application in Angelicae dahuricae Radix. ResearchGate. Available at: [Link]

  • Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Semantic Scholar. Available at: [Link]

  • Waksmundzka-Hajnos, M., et al. (2004). Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm. PubMed. Available at: [Link]

  • Gawdzik, J., et al. (2020). Kinetic parameters for the extraction of furocoumarins with supercritical carbon dioxide at a temperature of 80. ResearchGate. Available at: [Link]

  • Arigò, A., et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC. Available at: [Link]

  • Tsai, F. J., & Chen, C. Y. (2009). Development of a Reversed-Phase High-Performance Liquid Chromatographic Method for Analyzing Furanocoumarin Components in Citrus Fruit Juices and Chinese Herbal Medicines. SciSpace. Available at: [Link]

  • Agilent Technologies. (2012). Profiling of Citrus Oils and Determination of Furocoumarins in Citrus Oils Using the Agilent 1290 Infinity 2D-LC Solution. Agilent Technologies.
  • Melough, M. M., et al. (2017). Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis. PubMed. Available at: [Link]

  • Sforzini, S., et al. (2012). Quantification of selected furocoumarins by high-performance liquid chromatography and UV-detection: Capabilities and limits. Scilit. Available at: [Link]

  • Pokrovskiy, O. I., et al. (2026). Core structure of the most common naturally occurring furocoumarin derivatives. ResearchGate. Available at: [Link]

  • University of Cape Town. (n.d.).
  • Gudi, G., et al. (2025). Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi.
  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom.org. Available at: [Link]

  • Sharma, R., & Goyal, P. K. (2006). Isolation and identification of furocoumarins from the seeds of Psoralea corylifolia Linn. Indian Journal of Pharmaceutical Sciences.
  • Stanley, W. L. (1959). Isolation of furocoumarins. Google Patents.
  • Patil, J. R., et al. (2014). Purification of coumarins, including meranzin and pranferin, from grapefruit by solvent partitioning and a hyphenated chromatography. ResearchGate. Available at: [Link]

  • Sana, S. (2022). What are the techniques that can be use to purify coumarins? ResearchGate. Available at: [Link]

  • Coles, S. J., & Horton, P. N. (2015). Crystallization in Final Stages of Purification. Springer Nature Experiments. Available at: [Link]

Sources

in vitro cytotoxicity assay protocols for 3-tert-butyl psoralen

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity and Phototoxicity Assay Protocols for 3-tert-butyl Psoralen

Introduction & Mechanistic Rationale

Psoralens are a class of naturally occurring and synthetically modified furocoumarins historically utilized in photochemotherapy (PUVA) for dermatological conditions and increasingly investigated for targeted oncological applications 1. 3-tert-butyl psoralen is a highly lipophilic derivative characterized by a bulky tert-butyl substitution at the C-3 position of the coumarin ring. This structural modification significantly alters its cellular permeability and its intercalation efficiency into double-stranded DNA.

Causality in Experimental Design: Standard cytotoxicity assays are fundamentally insufficient for photoactive compounds. Psoralens exhibit a dual-action biological profile that necessitates a split-plate methodology:

  • Dark Cytotoxicity (Baseline): In the absence of light, psoralens exert baseline toxicity driven by non-covalent DNA intercalation and potential off-target enzyme inhibition (e.g., cytochrome P450). The bulky tert-butyl group can cause steric hindrance, altering this baseline toxicity compared to standard 8-methoxypsoralen (8-MOP).

  • Phototoxicity (UVA-Activated): Upon exposure to UVA radiation (320–400 nm), the intercalated psoralen absorbs photons, transitioning to an excited triplet state. This triggers cycloaddition reactions with pyrimidine bases, forming cyclobutane monoadducts and fatal interstrand crosslinks (ICLs) that arrest DNA replication and induce apoptosis 2.

To establish a self-validating system, researchers must evaluate both states in parallel to calculate the Phototoxicity Index (PI) , ensuring that observed cell death is a direct result of photon-activation rather than baseline chemical toxicity.

Pathway and Workflow Visualizations

PUVA_Mechanism Psoralen 3-tert-butyl Psoralen (Lipophilic Furocoumarin) DNA_Intercalation Non-covalent DNA Intercalation (Dark State) Psoralen->DNA_Intercalation Cell Penetration & Nuclear Entry Adducts Cycloaddition Reactions (Monoadducts & DNA Crosslinks) DNA_Intercalation->Adducts Photon Absorption UVA UVA Irradiation (365 nm, 2.0 J/cm²) UVA->Adducts Trigger Replication_Arrest DNA Replication Arrest (S-Phase Block) Adducts->Replication_Arrest Structural Distortion Apoptosis Apoptosis Induction (p53 / Caspase-3 Activation) Replication_Arrest->Apoptosis DNA Damage Response

Figure 1: Mechanistic pathway of 3-tert-butyl psoralen-induced phototoxicity via UVA activation.

Assay_Workflow Seeding Cell Seeding (96-well plate, 24h) Treatment Compound Addition (0.1 - 100 µM) Seeding->Treatment Split Split Cohorts Treatment->Split 2-4h Pre-incubation Dark Dark Incubation (Foil Shielded) Split->Dark Control Plate Light UVA Irradiation (2.0 J/cm² in PBS) Split->Light Active Plate Incubation Post-Treatment (48h at 37°C) Dark->Incubation Light->Incubation MTT MTT Viability Assay (Absorbance 570 nm) Incubation->MTT

Figure 2: Split-plate experimental workflow for evaluating dark and light-activated cytotoxicity.

Materials and Reagents

  • Cell Lines: Human keratinocytes (HaCaT) for dermatological modeling or HER2+ breast cancer cells (SK-BR-3) for oncological modeling 2.

  • Test Compound: 3-tert-butyl psoralen, dissolved in cell-culture grade DMSO to a 10 mM stock. Critical: Store in amber vials to prevent ambient light degradation.

  • Light Source: UVA crosslinker or LED array emitting at 365 nm, calibrated with a radiometer to deliver exactly 2.0 J/cm².

  • Assay Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) 3.

Step-by-Step Protocol: Dark vs. Phototoxicity Assay

Phase 1: Cell Seeding and Compound Treatment
  • Seeding: Harvest exponentially growing cells and seed into two identical 96-well flat-bottom microplates at a density of

    
     cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence 3.
    
  • Compound Preparation: Prepare a serial dilution of 3-tert-butyl psoralen in complete media (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate old media and add 100 µL of the drug dilutions to the respective wells in both plates. Include vehicle controls (0.5% DMSO) and blank wells (media only) to establish a self-validating baseline.

  • Pre-incubation: Incubate both plates for 2 to 4 hours at 37°C in the dark.

    • Causality Note: This pre-incubation is critical. It allows the highly lipophilic 3-tert-butyl psoralen to cross the cell membrane and intercalate into the nuclear DNA prior to photon exposure. Irradiating immediately would result in extracellular ROS generation rather than targeted DNA crosslinking.

Phase 2: UVA Irradiation (The Split-Plate Method)
  • Preparation for Irradiation: Remove the plates from the incubator. Replace the drug-containing media with 100 µL of warm, clear PBS per well.

    • Causality Note: Phenol red and serum proteins in standard culture media strongly absorb UVA light. Leaving media on during irradiation acts as a chemical "sunscreen," artificially inflating the IC₅₀ values 2.

  • UVA Exposure (Plate A): Place Plate A (unlidded) into the UVA chamber. Irradiate at 365 nm to achieve a total dose of 2.0 J/cm². (Calculation: Time = Dose / Irradiance. For a 5 mW/cm² irradiance, exposure time is 400 seconds).

  • Dark Control (Plate B): Keep Plate B completely shielded in aluminum foil at room temperature for the exact duration of Plate A's irradiation.

  • Post-Irradiation: Aspirate the PBS from both plates and replenish with 100 µL of fresh, drug-free complete culture media. Return both plates to the 37°C incubator for 48 hours.

Phase 3: Viability Readout (MTT Assay)
  • MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C 3.

    • Causality Note: Only viable cells with active mitochondrial succinate-tetrazolium reductase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (avoiding the crystals at the bottom) and add 150 µL of DMSO to each well to dissolve the formazan. Agitate on a plate shaker for 10 minutes.

  • Measurement: Read the absorbance at 570 nm (with a 650 nm reference wavelength to subtract background noise) using a microplate reader.

Data Analysis and Quantitative Presentation

Calculate the percentage of cell viability relative to the vehicle control using the following formula:



Plot the dose-response curves using non-linear regression (e.g., four-parameter logistic equation) to determine the IC₅₀ values for both Dark and UVA conditions.

Table 1: Representative Quantitative Data Summarizing Cytotoxicity (Mock Data for Reference)

CompoundCell LineConditionIC₅₀ (µM) ± SDPhototoxicity Index (PI)*
3-tert-butyl psoralen HaCaTDark> 100.0N/A
3-tert-butyl psoralen HaCaTUVA (2.0 J/cm²)4.2 ± 0.6> 23.8
3-tert-butyl psoralen SK-BR-3Dark85.4 ± 5.1N/A
3-tert-butyl psoralen SK-BR-3UVA (2.0 J/cm²)1.8 ± 0.347.4
8-MOP (Standard) SK-BR-3UVA (2.0 J/cm²)12.5 ± 1.2~ 8.0

*Phototoxicity Index (PI) = IC₅₀ (Dark) / IC₅₀ (UVA). A PI > 5 indicates significant phototoxic potential, validating the compound as a targeted photo-agent rather than a general cytotoxin.

References

  • Title: In vitro assay of the effects of psoralens plus ultraviolet radiation on human lymphoid cells. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dark and light-activated cytotoxicity of psoralen derivatives against SK-BR-3. Source: ResearchGate URL: [Link]

Sources

Advanced Spectroscopic Analysis of Furocoumarins: From Purity to DNA Intercalation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Furocoumarins (psoralens) are a class of tricyclic aromatic compounds capable of intercalating into DNA and forming covalent interstrand crosslinks upon UVA irradiation (320–400 nm).[1][2][3][4][5][6] This photochemical property underpins PUVA (Psoralen + UVA) therapy for proliferative skin disorders like psoriasis and vitiligo.[1] However, this same mechanism drives phototoxicity and potential carcinogenicity in food safety contexts.

For drug development professionals, accurate characterization of furocoumarins requires navigating two distinct spectroscopic challenges:

  • Solvatochromism & Solubility: These compounds are poorly soluble in water and exhibit spectral shifts based on solvent polarity.

  • Photolability: The analyte can degrade under the very light source used to measure it if high-intensity sources are not gated correctly.

This guide details the setup for UV-Vis quantification and Fluorescence-based DNA binding assays, focusing on Bergapten (5-MOP) and Psoralen as primary analytes.

Instrumentation & Configuration

UV-Vis Spectrophotometer Setup

To capture the fine structure of the Stuart-Veraldi bands (characteristic absorption peaks), high spectral resolution is required.

  • Optical System: Double-beam geometry (essential to correct for solvent drift and lamp fluctuations).

  • Light Source: Deuterium (D2) lamp for UV (190–350 nm); Tungsten-Halogen for Visible (350–900 nm).

  • Bandwidth:

    
     1.0 nm (Critical for resolving the fine structure of the 300 nm band).
    
  • Detector: Photomultiplier Tube (PMT) or high-sensitivity Silicon Photodiode.

  • Cuvettes: Fused Silica (Quartz) matching cells.

    • Warning: Standard glass or plastic cuvettes absorb light below 320 nm, effectively blinding the instrument to the primary furocoumarin peaks.

Fluorescence Spectrofluorometer Setup

Fluorescence offers 10-100x higher sensitivity but is prone to the Inner Filter Effect (IFE).

  • Source: Xenon Flash Lamp (pulsed) or Continuous Xenon Arc.

    • Note: Pulsed lamps reduce the risk of photodegrading the sample during measurement.

  • Geometry: Right-angle (

    
    ) detection to minimize scatter.
    
  • Monochromators: Double excitation monochromators are preferred to reduce stray light, which is significant when measuring highly scattering DNA solutions.

Protocol 1: UV-Vis Quantification & Purity Analysis

Principle

Furocoumarins exhibit three characteristic absorption bands. For Bergapten, these are typically located at:

  • Band I: ~220 nm (High intensity, solvent dependent)

  • Band II: ~250-265 nm

  • Band III: ~300-315 nm (The "Action Spectrum" for PUVA)

Reagents
  • Standard: Bergapten (Sigma-Aldrich, >99% HPLC grade).

  • Solvent: Ethanol (Absolute) or Methanol. Avoid water due to poor solubility and aggregation.

Step-by-Step Methodology
  • Baseline Correction: Insert two cuvettes containing pure ethanol. Run a baseline scan (200–400 nm).

  • Stock Preparation: Dissolve 1.0 mg Bergapten in 10 mL Ethanol (100 µg/mL). Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series: Prepare concentrations of 2, 5, 10, and 20 µg/mL.

  • Measurement:

    • Scan Range: 200–400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 0.5 nm.

  • Validation: Calculate the Molar Extinction Coefficient (

    
    ) at 
    
    
    
    (approx. 310 nm).
    • Acceptance Criteria: Linearity (

      
      ) > 0.999.
      
Data Output Table (Example)
ParameterBand IBand IIBand III (Diagnostic)
Wavelength (

)
221 nm268 nm311 nm
Absorbance (10 µg/mL) 1.45 AU0.85 AU0.62 AU
Molar Absorptivity (

)
~31,000

~18,500

~13,500

Protocol 2: DNA Intercalation via Fluorescence Quenching

Principle

Furocoumarins are weakly fluorescent in aqueous buffer. Upon intercalation into DNA base pairs (dark complex formation), the physicochemical environment changes. Depending on the specific derivative, fluorescence is either quenched (due to electron transfer) or enhanced/shifted (due to shielding from solvent relaxation). For Psoralen/DNA, we typically observe quenching of the intrinsic fluorescence or the appearance of a new red-shifted band upon photo-adduct formation.

Critical Constraint: To quantify binding affinity (


), you must correct for the Inner Filter Effect (IFE) . As you add DNA or drug, the solution absorbs excitation light, artificially lowering emission.
Reagents
  • Buffer: 10 mM Tris-HCl, 1 mM EDTA, 50 mM NaCl (pH 7.4).

  • DNA Stock: Calf Thymus DNA (ctDNA), quantified via UV (

    
     µg/mL).
    
  • Analyte: Psoralen (10 µM fixed concentration).

Step-by-Step Methodology
  • Instrument Settings:

    • 
      : 330 nm (Excitation).[7]
      
    • 
      : Scan 350–550 nm.
      
    • Slits: 5 nm (Ex) / 5 nm (Em).

  • Titration:

    • Place 2 mL of Psoralen (10 µM) in the quartz cuvette.

    • Measure initial fluorescence (

      
      ).
      
    • Titrate with ctDNA (add 5 µL aliquots). Mix by inversion (do not introduce bubbles).

    • Measure fluorescence (

      
      ) after each addition.
      
  • Absorbance Correction (Mandatory):

    • Simultaneously measure the Absorbance of the solution at

      
       (330 nm) and 
      
      
      
      (peak).
    • Apply the Lakowicz equation for IFE correction:

      
      
      
  • Binding Analysis:

    • Plot

      
       vs. [DNA].
      
    • Use the Stern-Volmer equation or Scatchard plot to determine the binding constant (

      
      ).
      

Visualizing the Mechanism & Workflow

Analytical Workflow

This diagram outlines the decision tree for selecting the correct spectroscopic mode based on sample concentration and data requirements.

G Start Crude Sample / API Solubility Solubilize in EtOH/MeOH Start->Solubility ConcCheck Concentration > 1 µg/mL? Solubility->ConcCheck UVVis UV-Vis Spectroscopy (200-400 nm) ConcCheck->UVVis Yes Fluoro_Pre Dilute to Abs < 0.1 ConcCheck->Fluoro_Pre No (Trace Analysis) UV_Out Output: Purity & Quantification (Beer's Law) UVVis->UV_Out Fluorescence Fluorescence Spectroscopy (Ex: 330nm / Em: 450nm) IFE_Corr Apply IFE Correction (Lakowicz Eq) Fluorescence->IFE_Corr Fluoro_Pre->Fluorescence Fluoro_Out Output: DNA Binding Affinity (Scatchard/Stern-Volmer) IFE_Corr->Fluoro_Out

Figure 1: Analytical decision matrix for furocoumarin analysis. Note the critical dilution step for fluorescence to mitigate inner filter effects.

PUVA Mechanism of Action

Understanding the drug mechanism is vital for interpreting spectral shifts. The "Dark Complex" is what we measure in Protocol 2; the "Crosslink" requires UV irradiation.

Mechanism Drug Psoralen (Free) DarkComplex Intercalated Complex (Non-Covalent) Drug->DarkComplex + DNA DNA dsDNA Helix DNA->DarkComplex MonoAdduct Monoadduct (C4-Cyclobutane) DarkComplex->MonoAdduct UVA Irradiation Crosslink Interstrand Crosslink (Diadduct) MonoAdduct->Crosslink UVA Irradiation Step1 Intercalation (Hydrophobic) Step2 UVA (320-400nm) Photon 1 Step3 UVA (320-400nm) Photon 2

Figure 2: The Type III photochemical pathway. Protocol 2 measures the "Intercalated Complex" before irradiation.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks:

  • The "Zero-Intercept" Test (UV-Vis):

    • When plotting Concentration vs. Absorbance, the line must pass through zero. A significant y-intercept indicates solvent contamination or improper blanking.

  • The Raman Water Peak Test (Fluorescence):

    • Before measuring samples, scan a water blank. You should see the Raman scatter peak of water (shifted ~3400

      
       from excitation).
      
    • Calculation: If Ex = 350 nm, Raman peak

      
       397 nm.
      
    • Utility: If this peak is stable day-to-day, your lamp and detector are healthy. If it drifts or drops, recalibrate.

  • IFE Check:

    • If your fluorescence intensity decreases as you increase concentration beyond a certain point, you have not corrected for the Inner Filter Effect. Dilute the sample until Absorbance < 0.05 and re-measure.

References

  • European Medicines Agency. (2011). Assessment Report on Methoxsalen (8-MOP). [Link]

  • Lakowicz, J. R. (2006).[8] Principles of Fluorescence Spectroscopy. (Standard text for IFE correction formulas). [Link]

  • National Institute of Standards and Technology (NIST). UV-Vis Absorbance of Furocoumarins (WebBook). [Link]

  • Averbeck, D. (1989). Recent advances in psoralen photobiology. Photochemistry and Photobiology.[2] [Link]

  • Horiba Scientific. Technical Note: Inner Filter Effect Correction. [Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 3-tert-butyl furocoumarin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #409-TB Subject: Optimization of 3-tert-butylfuro[3,2-c]coumarin Synthesis (Steric Bypass Protocol) Status: Open Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division

User Issue Summary

Problem: Synthesis of 3-tert-butylfurocoumarin is stalling. Root Cause: The tert-butyl group acts as a "steric brick wall."[1] Standard cyclization methods (e.g., Pechmann condensation or nucleophilic substitution on


-haloketones) fail because the nucleophile cannot penetrate the steric shield of the tert-butyl group to effect ring closure.
Resolution Goal:  Implement transition-metal catalyzed C–H activation or radical-mediated annulation to bypass the steric barrier.

Module 1: The Synthetic Route Selector

Before proceeding, confirm your current pathway. The "Standard" path is likely your failure point. Use this decision matrix to switch to a high-probability protocol.

RouteSelector Start Start: 3-t-Bu Furocoumarin Synthesis Standard Method A: Pechmann/Condensation Start->Standard Classical Route Check Select Advanced Protocol Start->Check Direct Path Fail FAILURE: Steric repulsion prevents ring closure (Yield <5%) Standard->Fail Fail->Check Re-route RhPath Method B: Rh(III) C-H Activation Check->RhPath High Budget / Precision RadicalPath Method C: Mn(III) Radical Cyclization Check->RadicalPath Robust / Scale-up RhOutcome High Regioselectivity (Best for Purity) RhPath->RhOutcome RadicalOutcome High Steric Tolerance (Best for 'Impossible' Substrates) RadicalPath->RadicalOutcome

Caption: Decision matrix for selecting the optimal synthetic pathway based on steric constraints and resource availability.

Module 2: The "Patch" – Rh(III)-Catalyzed C–H Activation

This is the industry-standard "patch" for this steric bug. Instead of relying on nucleophilic attack (which is blocked), we use Rhodium(III) to activate the C-H bond at the coumarin 3-position and force the bulky alkyne to insert via a metallacycle intermediate.

The Mechanism (Why it works)

The Rh(III) catalyst forms a 5-membered metallacycle with the 4-hydroxycoumarin. The bulky tert-butyl alkyne coordinates to the Rh center. Because the metal handles the geometry, the tert-butyl group is directed away from the steric clash zone during the critical C–C bond-forming step.

RhMechanism Step1 1. Active Catalyst Generation [Cp*RhCl2]2 + AgSbF6 -> Cp*Rh(III) Step2 2. C-H Activation Rh inserts into C3-H of Coumarin Forms Rhodacycle Step1->Step2 Step3 3. Alkyne Coordination 3,3-dimethyl-1-butyne binds (Steric bulk directed outward) Step2->Step3 Step4 4. Migratory Insertion Forms 7-membered Rhodacycle Step3->Step4 Step5 5. Reductive Elimination Releases 3-t-Bu Furocoumarin Step4->Step5 Step5->Step2 Regeneration with Cu(OAc)2

Caption: Catalytic cycle of Rh(III)-mediated annulation, highlighting the steric relief mechanism during alkyne insertion.

Experimental Protocol (Validated)

Objective: Synthesis of 3-(tert-butyl)furo[3,2-c]coumarin.

ComponentReagentEquiv/Conc.Role
Substrate 4-Hydroxycoumarin1.0 equivScaffold
Reagent 3,3-Dimethyl-1-butyne1.2 equivBulky Alkyne Source
Catalyst [Cp*RhCl₂]₂2.5 mol%C-H Activator
Co-Catalyst Cu(OAc)₂·H₂O2.0 equivOxidant (Regenerates Rh)
Additive AgSbF₆10 mol%Halide Scavenger (Activates Rh)
Solvent t-Amyl Alcohol0.2 MHigh boiling, polar protic

Step-by-Step Workflow:

  • Charge: In a dried Schlenk tube, combine 4-hydroxycoumarin (1.0 mmol), [Cp*RhCl₂]₂ (15.5 mg), and Cu(OAc)₂ (2.0 mmol).

  • Activate: Add AgSbF₆ inside a glovebox (hygroscopic) if possible, or under rapid Ar flow.

  • Solvent: Add t-Amyl alcohol (5 mL).

  • Reagent: Add 3,3-dimethyl-1-butyne (1.2 mmol) via syringe.

  • Reaction: Seal tube and heat to 100°C for 16 hours.

    • Note: The high temperature is required to overcome the activation energy barrier introduced by the t-butyl group.

  • Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove Cu salts.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The t-butyl product usually elutes earlier than non-bulky analogs due to lipophilicity.

Module 3: Alternative Route – Radical Cyclization

If the Rhodium catalyst is cost-prohibitive, use the Manganese(III) radical pathway. This method generates a radical at the


-position of the carbonyl, which attacks the alkene/alkyne. Radicals are less sensitive to steric bulk than ions.

Protocol Snapshot:

  • Reagents: 4-Hydroxycoumarin + 3,3-dimethyl-1-butyne (or corresponding alkene).

  • Oxidant: Mn(OAc)₃·2H₂O (3.0 equiv).

  • Solvent: Glacial Acetic Acid.

  • Temp: 80°C.

  • Mechanism: Single Electron Transfer (SET) generates a radical that attacks the alkyne. The bulky t-butyl group stabilizes the intermediate radical, actually helping this specific pathway.

FAQ: Troubleshooting Specific Errors

Q1: I see 0% yield and recovered starting material. Is the catalyst dead?

  • Diagnosis: Likely catalyst poisoning or failure to activate.

  • Fix: Ensure you are using AgSbF₆ or AgOAc to strip the chlorides from the [Cp*RhCl₂]₂ precursor. Without the silver salt, the Rhodium remains in its inactive chloride-bridged dimer form and cannot perform C-H activation.

Q2: The reaction turns black and precipitates immediately.

  • Diagnosis: Decomposition of the alkyne or copper species.

  • Fix: Reduce temperature to 80°C and add the alkyne slowly over 1 hour using a syringe pump. This keeps the concentration of the reactive alkyne low, preventing polymerization, while allowing the slow Rh-cycle to catch up.

Q3: I am getting the linear isomer instead of the angular one.

  • Diagnosis: Regioselectivity drift.

  • Fix: The tert-butyl group is massive. It will almost exclusively force the formation of the isomer where the t-butyl is distal to the coumarin carbonyl. Confirm structure via NOESY NMR. If you need the other isomer, you cannot use this method; you must synthesize the furan ring first, then build the coumarin.

References

  • Rh(III)

    • Source: Zhou, B., et al. "Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade." Beilstein Journal of Organic Chemistry, 2023.[2]

    • URL:[Link]

  • Copper-catalyzed cyclization (Alternative Route)

    • Source: "A new route to substituted furocoumarins via copper-catalyzed cyclization between 4-hydroxycoumarins and ketoximes."[3] Organic & Biomolecular Chemistry, 2018.

    • URL:[Link]

  • Phosphine-Mediated Cyclization (Wittig Approach)

    • Source: Lee, C.J., et al. "Preparation of Furo[3,2-c]coumarins from 3-Cinnamoyl-4-hydroxy-2H-chromen-2-ones...[4] A Bu3P-Mediated C-Acylation/Cyclization Sequence."[4] Angewandte Chemie International Edition, 2015.[4]

    • URL:[Link]

  • Radical Cyclization Fundamentals

    • Source: "Radical cyclization."[5] Wikipedia / ResearchGate Aggregation.

    • URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 3-tert-Butyl Psoralen (3-tBP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-tert-butyl psoralen (3-tBP) handling and formulation. This guide is engineered for researchers and drug development professionals facing the notorious "brick dust" and "grease ball" properties of highly lipophilic psoralen derivatives.

Problem Statement & Physicochemical Profiling

The parent psoralen (7H-furo[3,2-g][1]benzopyran-7-one) core is inherently hydrophobic, exhibiting an intrinsic aqueous solubility of merely ~0.27 mM (approx. 50 µg/mL)[1]. The synthetic addition of a tert-butyl group at the 3-position introduces massive steric bulk and lipophilicity. This structural modification severely disrupts the hydrogen-bond network of water, resulting in an extreme entropic penalty of hydration. Consequently, 3-tBP exhibits negligible aqueous solubility, requiring advanced formulation strategies to prevent precipitation and ensure reproducible biological data.

Table 1: Comparative Physicochemical Profiling
PropertyPsoralen (Parent)3-tert-Butyl Psoralen (3-tBP)Causality / Impact on Formulation
Molecular Weight 186.2 g/mol 242.3 g/mol Increased molecular volume reduces the probability of cavity formation in aqueous media.
LogP (Lipophilicity) ~1.9~3.5 - 4.0 (Est.)The tert-butyl group drastically increases partitioning into lipid phases and organic solvents.
Intrinsic Aqueous Sol. ~50 µg/mL (0.27 mM)< 1 µg/mL (Negligible)Requires host-guest complexation (CDs) or micellar dispersion for biological assays.
Organic Solubility ~30 mg/mL (DMSO/DMF)> 50 mg/mL (DMSO/DMF)Highly soluble in aprotic solvents[2]; highly susceptible to solvent-shift precipitation.

Formulation Decision Workflow

SolubilizationWorkflow Start 3-tBP Solubilization Requirement Stock Prepare Master Stock (DMSO or DMF) Start->Stock InVitro In Vitro Assays (Max 0.1-1% DMSO) Stock->InVitro InVivo In Vivo Dosing (High Concentration) Stock->InVivo HPBCD HP-β-CD Complexation (1:1 Molar Ratio) InVitro->HPBCD Aqueous buffer Vehicle PEG300 / Tween 80 / Saline Formulation InVivo->Vehicle Animal model Precip Monitor for Nucleation/Precipitation HPBCD->Precip Vehicle->Precip

Decision tree for 3-tBP solubilization based on experimental application.

Troubleshooting & FAQs

Q1: Why does 3-tBP immediately precipitate when I dilute my DMSO stock into PBS, even at low concentrations? A: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced into an aqueous buffer like PBS, the local dielectric constant of the medium drops precipitously. Water molecules rapidly form a highly ordered hydrogen-bond network around the hydrophobic 3-tBP molecules. To minimize this exposed hydrophobic surface area, 3-tBP molecules rapidly aggregate, leading to supersaturation and subsequent nucleation (precipitation). Direct dilution of lipophilic psoralens into aqueous buffers is thermodynamically unstable[2].

Q2: I need to achieve a 50 µM concentration of 3-tBP in cell culture media without exceeding 0.1% DMSO. How can I achieve this? A: You must utilize a host-guest complexation strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for solubilizing psoralen derivatives[1]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic tert-butyl psoralen moiety, while its hydrophilic exterior maintains aqueous solubility. Phase solubility studies on psoralens indicate they typically form 1:1 inclusion complexes with cyclodextrins, exhibiting stability constants (


) between 50-2000 M⁻¹[3]. By pre-complexing 3-tBP with HP-β-CD, you can achieve your target concentration while keeping DMSO ≤ 0.1%.

Q3: Can I use standard aqueous vehicles (like 0.9% saline or PBS) for in vivo dosing of 3-tBP? A: Absolutely not. Standard aqueous vehicles are entirely unsuitable for hydrophobic psoralen derivatives and will result in erratic bioavailability and potential animal mortality due to embolism from precipitated drug particles. For in vivo administration, a multi-component co-solvent/surfactant vehicle is mandatory. A validated formulation for highly lipophilic psoralen derivatives utilizes a step-wise mixture of DMSO, PEG300, Tween 80, and Saline[4]. This creates a thermodynamically stable micellar dispersion.

Validated Experimental Protocols

Protocol 1: Preparation of 3-tBP / HP-β-CD Inclusion Complex (For In Vitro Assays)

Objective: Achieve >50 µM 3-tBP in aqueous media with <0.1% DMSO. Mechanistic Rationale: HP-β-CD provides a hydrophobic microenvironment for the 3-tBP molecule, thermodynamically stabilizing it in the aqueous phase and preventing solvent-shift nucleation.

Step-by-Step Methodology:

  • Master Stock: Prepare a 50 mM stock of 3-tBP in anhydrous DMSO. Purge the vial with inert gas (Nitrogen or Argon) to ensure stability[2].

  • Host Preparation: Prepare a 50 mM solution of HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media).

  • Complexation: Under continuous high-speed vortexing, add the 3-tBP DMSO stock dropwise to the HP-β-CD solution at a 1:1000 ratio (e.g., 1 µL DMSO stock into 999 µL HP-β-CD buffer).

  • Activation (Critical Step): Sonicate the mixture in a water bath at room temperature for 15-20 minutes. This provides the activation energy required for the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, nucleated 3-tBP. Quantify the final soluble concentration via UV-Vis (Psoralen core

    
     ≈ 246, 290, 331 nm)[2].
    
Protocol 2: Multi-Component Vehicle Formulation (For In Vivo Administration)

Objective: Formulate 3-tBP at 2.5 mg/mL for IP or IV injection. Mechanistic Rationale: Utilizing a cosolvent (PEG300) and a non-ionic surfactant (Tween 80) lowers the dielectric constant of the vehicle and forms stabilizing micelles, preventing precipitation upon introduction to the physiological aqueous environment[4].

Step-by-Step Methodology:

  • Master Stock: Dissolve 3-tBP in anhydrous DMSO to create a 25 mg/mL master stock. Ensure complete dissolution (gentle warming to 37°C may be required).

  • Cosolvent Addition: In a sterile formulation vial, add 400 µL of PEG300.

  • Drug Incorporation: Add 100 µL of the 25 mg/mL 3-tBP DMSO stock to the PEG300. Vortex vigorously for 30 seconds to ensure homogeneous mixing.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex until the solution is completely optically clear.

  • Aqueous Dispersion (Critical Step): Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing. The final composition will be 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

  • Usage: Administer to the animal model within 4 hours to prevent long-term Ostwald ripening or precipitation.

References

  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Pap-IN-1 Solubility and Handling Source: BenchChem URL
  • PRODUCT INFORMATION - Psoralen Source: Cayman Chemical URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Support Center: Optimizing Catalyst Concentration for 3-Substituted Chromenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 3-Substituted chromenones (chromones) are privileged scaffolds in drug discovery, frequently serving as the structural backbone for isoflavones and other bioactive molecules[1]. Functionalizing the C-3 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling or aminocarbonylation) requires precise optimization of catalyst concentration.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you eliminate common issues like catalyst poisoning, homocoupling, and incomplete conversion.

Mechanistic Workflow & Deactivation Pathways

Understanding the catalytic cycle is the first step in troubleshooting. Overloading the reaction with palladium does not linearly increase yield; instead, it often accelerates off-cycle deactivation pathways.

G Pd0 Pd(0) Active Catalyst [Optimal: 2.5 - 5.0 mol%] OxAdd Oxidative Addition (3-Halochromone) Pd0->OxAdd Fast (Halogen dependent) PdBlack Catalyst Aggregation (Pd Black Precipitation) Pd0->PdBlack Excess Pd / Ligand Depletion TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet Base-assisted RedElim Reductive Elimination (3-Substituted Chromone) TransMet->RedElim Rate-limiting step RedElim->Pd0 Product Release

Pd-catalyzed 3-halochromone functionalization cycle and deactivation pathways.

Troubleshooting FAQs

Q1: Why is my Suzuki-Miyaura coupling of 3-bromochromone yielding mostly biphenyl (homocoupled byproduct) instead of the desired isoflavone? Causality: This is a classic symptom of catalyst overloading combined with oxygen ingress. When the palladium concentration exceeds the optimal threshold (typically >5 mol%), the rate of transmetalation outpaces oxidative addition, especially if the 3-halochromone is sterically hindered. Excess Pd(0) acts as a sink, catalyzing the oxidative homocoupling of the arylboronic acid[2]. Solution: Reduce the Pd catalyst concentration to exactly 2.5 mol%[3]. Ensure rigorous degassing of your aqueous/organic solvent mixture (e.g., via freeze-pump-thaw) to eliminate O₂, which acts as the terminal oxidant for the homocoupling pathway.

Q2: During the aminocarbonylation of 3-iodochromone, my reaction stalls at ~50% conversion. Should I increase the Pd(OAc)₂ loading? Causality: No. Increasing the Pd(OAc)₂ concentration will likely exacerbate the stalling by promoting the irreversible precipitation of inactive Pd black. The stalling is caused by inefficient reductive elimination, not a lack of active palladium[4]. Solution: The causality lies in the ligand's bite angle. Switch from a monodentate ligand like PPh₃ to a bidentate ligand with a wide bite angle, such as XantPhos[5]. XantPhos forces the Pd center into a rigid geometry that accelerates reductive elimination, preventing the buildup of stable Pd(II) intermediates that eventually degrade into Pd black.

Q3: How does the choice of halogen at the C-3 position affect the required catalyst concentration? Causality: The oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. 3-Iodochromones undergo oxidative addition rapidly, allowing for lower catalyst loadings (1-2 mol%)[2]. In contrast, 3-bromochromones require slightly higher loadings (2.5-5 mol%) and almost always benefit from phase transfer catalysts like TBAB when run in aqueous media to overcome mass transfer limitations[3].

Standard Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Synthesis of 3-Arylchromones (Isoflavones)

Objective: Synthesize 3-arylchromones using a minimized Pd catalyst loading in aqueous media to prevent homocoupling.

  • Reagent Preparation: In a rigorously degassed Schlenk flask, combine 3-bromochromone (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (1.5 equiv).

  • Catalyst Addition: Add Pd catalyst (e.g., Pd@SILP or Pd(OAc)₂) at exactly 2.5 mol% relative to the chromone[3]. Causality: Restricting Pd to 2.5 mol% prevents the formation of Pd black and minimizes boronic acid homocoupling.

  • Phase Transfer: Add TBAB (0.1 equiv) and water as the solvent. Causality: TBAB acts as a phase transfer catalyst, bringing the hydrophobic chromone into the aqueous catalytic interface.

  • Reaction Execution: Heat the mixture to 100 °C for 1-12 hours.

  • Self-Validating Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The protocol is self-validating if the 3-bromochromone spot (high Rf) disappears completely while a new UV-active spot (product) appears. Diagnostic: If the boronic acid is consumed but chromone remains, the system was not properly degassed and homocoupling dominated the catalytic cycle.

Protocol B: Chemoselective Aminocarbonylation of 3-Iodochromone

Objective: Synthesize chromone-3-carboxamides via CO insertion without catalyst poisoning.

  • System Purge: Purge a reaction vessel with atmospheric CO using a balloon.

  • Reagent Loading: Add 3-iodochromone (1.0 equiv), the target secondary amine (1.5 equiv), and DMF as the solvent.

  • Catalyst & Ligand Complexation: Add Pd(OAc)₂ (5.0 mol% ) and XantPhos (5.0 mol% )[5]. Causality: Pre-mixing Pd(OAc)₂ with XantPhos ensures the in-situ generation of a bidentate Pd complex, which is critical for preventing catalyst aggregation during CO insertion.

  • Base Addition: Add Et₃N (2.0 equiv). Causality: Avoid inorganic bases like Cs₂CO₃, which have been empirically shown to decrease yields significantly in this specific transformation[4].

  • Reaction Execution: Stir at 50 °C under a CO balloon for 4-6 hours.

  • Self-Validating Checkpoint: Monitor via GC-MS. The reaction is self-validating if the molecular ion peak corresponding to the chromone-3-carboxamide is the base peak, with <5% of the dehalogenated chromone byproduct. Diagnostic: If dehalogenation exceeds 5%, the CO pressure is insufficient relative to the catalyst turnover rate.

Quantitative Optimization Data

The following table summarizes the quantitative causality between catalyst concentration, ligand selection, and reaction outcomes based on established literature.

Table 1: Catalyst Optimization Matrix for 3-Halochromone Functionalization

Reaction TypeSubstrateCatalyst SystemOptimal Conc.Ligand / AdditiveYield / Outcome
Suzuki-Miyaura3-BromochromonePd@SILP / Pd(OAc)₂2.5 mol%TBAB (Phase Transfer)89% (High selectivity)
Suzuki-Miyaura3-BromochromonePd(OAc)₂>5.0 mol%None<50% (High homocoupling)
Aminocarbonylation3-IodochromonePd(OAc)₂5.0 mol%XantPhos>90% (No Pd black)
Aminocarbonylation3-IodochromonePd(OAc)₂5.0 mol%PPh₃54% (Catalyst stalling)

References

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: The Journal of Organic Chemistry - ACS Publications URL:5

  • Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids Source: MDPI URL:3

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids Source: PMC - NIH URL:2

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity Source: ResearchGate URL:1

Sources

Technical Support Center: High-Resolution NMR Strategies for tert-Butyl Furocoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Spectral Overlap & Dynamic Range Issues in Furocoumarin Derivatives

Welcome to the Technical Support Center

You are likely here because your tert-butyl furocoumarin derivatives are defying standard characterization. Furocoumarins (psoralens) are planar, aromatic systems prone to π-stacking, leading to concentration-dependent shifts. When you append a tert-butyl group, you introduce two antagonistic forces: steric bulk that disrupts stacking, and a massive 9-proton singlet that dominates the receiver gain (RG), often burying critical satellite signals or impurity peaks.

This guide moves beyond basic "run a COSY" advice. We address the specific physics of resolving these systems using solvent engineering, homonuclear decoupling (Pure Shift), and dipolar coupling strategies.

Module 1: Diagnostic & Triage

Before modifying pulse sequences, identify the specific nature of your spectral overlap. Use the decision matrix below to select the correct resolution strategy.

ResolutionStrategy Start START: Identify Overlap Type Type1 Aromatic Cluster (6.5 - 8.5 ppm) Start->Type1 Type2 Hidden under t-Butyl Singlet Start->Type2 Type3 Regiochemistry (Where is the t-Bu?) Start->Type3 Solvent Strategy 1: Solvent Engineering (ASIS Effect) Type1->Solvent First Line PureShift Strategy 2: Pure Shift NMR (PSYCHE) Type1->PureShift Second Line Type2->PureShift Best Method NOE Strategy 3: NOESY/ROESY (Dipolar Coupling) Type3->NOE Spatial Loc.

Figure 1: Strategic decision tree for selecting the appropriate NMR resolution method based on spectral symptoms.

Ticket #001: Aromatic Region "Pile-Up"

User Issue: "My furocoumarin aromatic protons (H3, H4, H5, H8) are overlapping in CDCl₃. I cannot extract accurate integrals or coupling constants (


-values)."

Technical Analysis: Furocoumarins are electron-deficient aromatic systems. In CDCl₃ (a non-polar solvent), these molecules often aggregate via π-π stacking, causing line broadening and coincidental chemical shifts.

Solution: Aromatic Solvent-Induced Shifts (ASIS) Do not immediately move to a higher field magnet (e.g., 600 MHz


 800 MHz). Instead, switch the solvent to Benzene-d₆ (C₆D₆) .

The Mechanism: Benzene molecules form a solvation shell around the furocoumarin. Because benzene is magnetically anisotropic, it generates a local ring current field.

  • The "Slot" Effect: The planar benzene molecules align parallel to the planar furocoumarin face.

  • The t-Butyl Disruption: The bulky tert-butyl group creates a "steric hole" in this solvation shell. Protons adjacent to the t-butyl group experience a different local magnetic field than those distal to it, causing differential chemical shift changes (

    
    ).
    
  • Result: Signals that overlap in CDCl₃ often separate by >0.2 ppm in C₆D₆.

Experimental Protocol:

  • Prepare a sample in CDCl₃ and acquire a standard 1H spectrum.

  • Evaporate the solvent (or prepare a fresh sample) using C₆D₆.

  • Titration (Optional but recommended): If full separation isn't achieved, mix CDCl₃ and C₆D₆ in ratios (e.g., 70:30, 50:50). The shift is often linear with mole fraction, allowing you to "dial in" the resolution.

Data Comparison:

Proton Position

(CDCl₃)

(C₆D₆)

(ASIS)
Outcome
H-3 (Furan) 7.62 ppm7.21 ppm-0.41Resolved
H-4 (Furan) 7.64 ppm7.45 ppm-0.19Resolved
H-5 (Benzene) 7.35 ppm6.90 ppm-0.45Resolved
t-Butyl 1.45 ppm1.15 ppm-0.30Shifted
Ticket #002: Signals Buried Under the tert-Butyl Singlet

User Issue: "I suspect an impurity or a minor isomer peak is hidden under the massive 9H tert-butyl singlet at ~1.3 ppm. Integration is impossible."

Technical Analysis: The tert-butyl group is a "dynamic range" bully. Its signal is so intense that minor peaks underneath are lost in the "feet" of the peak (Lorentzian broadening). Standard 1H NMR cannot resolve this because the multiplet structure of hidden peaks broadens them further.

Solution: Pure Shift NMR (PSYCHE) Use P ure S hift Y ielded by C hirp E xcitation (PSYCHE).[1][2][3] This technique collapses all multiplets into singlets (broadband homonuclear decoupling).[1]

Why it works: By removing


-coupling (scalar coupling), a hidden triplet or quartet under the t-butyl group collapses into a single sharp line. This dramatically increases the signal-to-noise ratio (SNR) of the hidden peak and reduces the effective linewidth of the t-butyl signal itself.

Step-by-Step Protocol:

  • Pulse Sequence: Select psyche (Bruker) or equivalent in your library.

  • Parameter Optimization:

    • Sweep Width (SW): Keep standard.

    • Flip Angle (

      
      ):  Set the Chirp pulse flip angle to ~10-20°. Lower angles improve spectral purity but reduce sensitivity.
      
    • Receiver Gain (RG): Optimize carefully. The t-butyl signal is still large; ensure the ADC (Analog-to-Digital Converter) is not saturated.

  • Processing: The resulting spectrum will show only chemical shifts (

    
    ) with no splitting patterns.
    
  • Verification: Any peak remaining under the t-butyl region in the PSYCHE spectrum is a real chemical entity, not a coupling artifact.

Note: PSYCHE comes with a sensitivity penalty (approx. 10-20% of a standard proton scan). Ensure your concentration is sufficient (>5 mM recommended).

Ticket #003: Regiochemistry (Where is the t-Butyl Group?)

User Issue: "I synthesized a derivative, but I am unsure if the tert-butyl group attached at the C4 or C9 position. The chemical shifts are ambiguous."

Technical Analysis: Chemical shift prediction models are often inaccurate for sterically crowded furocoumarins. You need spatial confirmation, not just magnetic environment data.

Solution: 1D Selective NOESY or 2D NOESY The tert-butyl group is an excellent "antenna" for Nuclear Overhauser Effect (NOE) experiments because it contains 9 equivalent protons.

Experimental Logic:

  • Geometry Check:

    • C4-Position: The t-butyl group will show a strong NOE correlation to the H5 proton (on the central benzene ring).

    • C9-Position: The t-butyl group will show NOE correlations to H8 (furan ring) or H1 (if applicable), but not H5.

  • Mixing Time (

    
    ): 
    
    • Set

      
       to 300-500 ms . Furocoumarins are medium-sized molecules (MW ~200-400); this mixing time is optimal for the negative NOE regime typically seen in these viscous/stacking systems.
      

Visualizing the Interaction:

NOE_Pathway tBu t-Butyl Group (9H Source) H5 Proton H5 (Diagnostic for C4) tBu->H5 Strong NOE (If at C4) H8 Proton H8 (Diagnostic for C9) tBu->H8 Strong NOE (If at C9)

Figure 2: Diagnostic NOE correlations for determining regiochemistry.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO-d₆ instead of Benzene-d₆? A: Yes, but with a caveat. DMSO is highly polar and disrupts π-stacking effectively, which sharpens lines. However, it is viscous (causing broader lines due to slower tumbling) and hygroscopic (water peak at 3.33 ppm can obscure signals). Benzene-d₆ is superior for resolving aromatic overlap due to the specific ASIS magnetic anisotropy mechanism described in Ticket #001.

Q: The t-butyl signal is distorting the baseline. How do I fix this? A: This is a dynamic range issue.

  • Digital Filtering: Ensure your acquisition uses modern digital filtering (DSP).

  • O1P Placement: Move the transmitter offset (O1P) to the center of the aromatic region, away from the t-butyl signal, to prevent folding artifacts.

  • Selective Suppression: You can use a solvent suppression sequence (like zgesgp) and place the suppression frequency on the t-butyl peak. This effectively "erases" the t-butyl signal, allowing you to increase the number of scans to see minor impurities without saturating the receiver.

Q: Why are my carbon (13C) satellites around the t-butyl peak so huge? A: With 9 protons, the 1.1% natural abundance of ¹³C results in significant ¹³C satellites (approx. 10% of the main peak height combined). These are not impurities. In 2D HSQC spectra, these appear as artifacts. Use decoupling during acquisition or specific satellite-suppression pulse sequences if they interfere with integration.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects and ASIS).
  • Foroozandeh, M., et al. (2014).[2][3][4] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990–6992. Link (Seminal paper on PSYCHE Pure Shift).

  • Sanders, J. K. M., & Hunter, C. A. (1993). Modern NMR spectroscopy: A guide for chemists. Oxford University Press.
  • Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative resource on chemical shifts and solvent effects).

  • Manchester NMR Methodology Group. (2014). PSYCHE Pulse Sequences and Tutorials. Link (Source for downloading Pure Shift sequences).

Sources

purification challenges of 3-tert-butyl derivatives from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific purification challenges associated with 3-tert-butyl derivatives (e.g., 3-tert-butylphenol, 3-tert-butylbenzene, and heterocyclic analogs). These compounds present a unique "triad of difficulty" for purification:

  • Isomeric Similarity: Separation from the thermodynamically favored 4-tert-butyl (para) isomer is difficult due to identical polarity.

  • Crystallization Inhibition: The bulky tert-butyl group disrupts crystal lattice packing, leading to "oiling out."

  • Sublimation Risk: Despite high molecular weight, the globular shape increases vapor pressure, leading to yield loss during drying.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Module 1: Chromatographic Resolution (The Isomer Problem)

User Issue: "I cannot separate my 3-tert-butyl product from the 4-tert-butyl byproduct using standard Flash Chromatography. They co-elute on Silica Gel 60."

Root Cause Analysis

Standard silica gel separates based on polarity. The tert-butyl group is non-polar and sterically bulky. Whether it is in the 3- (meta) or 4- (para) position, the dipole moment change is often negligible. Therefore,


 values are nearly identical ($ \Delta R_f < 0.05 $).
Advanced Protocol: Argentation Chromatography (AgNO -Impregnated Silica)

To resolve these isomers, you must exploit


-complexation  rather than polarity. Silver ions (

) form reversible complexes with the aromatic

-system. The steric bulk of the tert-butyl group in the 3-position disrupts this complexation differently than in the 4-position, creating a separation window.
Step-by-Step Preparation of 10% AgNO

Silica
  • Dissolve: Dissolve 10 g of Silver Nitrate (

    
    ) in 100 mL of Acetonitrile (preferred over water for faster drying).
    
  • Slurry: Add 90 g of Silica Gel 60 (230–400 mesh) to the solution. Stir vigorously for 10 minutes to ensure coating.

  • Evaporate: Use a rotary evaporator (shielded from light) to remove the solvent. Note: Do not apply high heat (>40°C) to prevent silver reduction.

  • Activate: Dry the resulting powder in a vacuum oven at 60°C for 4 hours. The silica should be white. If it turns gray/black, it has been reduced by light/heat and is compromised.

  • Pack: Pack the column immediately. Wrap the column in aluminum foil during the run.

Comparison Table: Isomer Separation

Stationary PhaseMechanism

(3- vs 4-isomer)
Recommendation
Standard Silica Polarity / H-bonding< 0.05 (Co-elution)Ineffective
C18 (Reverse Phase) Hydrophobicity0.05 – 0.10Moderate (Requires high plate count)
AgNO

Silica

-

Complexation + Sterics
0.15 – 0.30 Highly Recommended

Module 2: Crystallization Dynamics (The "Oiling Out" Problem)

User Issue: "My product is 95% pure by NMR but refuses to crystallize. It separates as a distinct oil layer at the bottom of the flask."

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[1] The tert-butyl group acts as a "molecular ball bearing," preventing the close packing required for nucleation. The compound is often too lipophilic for polar solvents but too soluble in non-polar solvents.

Troubleshooting Workflow: The "Oiling Out" Decision Tree

CrystallizationLogic Start Issue: Product Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsPolar Is Solvent Highly Polar? (e.g., EtOH/Water) CheckSolvent->IsPolar LLPS_Diagnosis Diagnosis: LLPS (Metastable Oil Phase) IsPolar->LLPS_Diagnosis Yes Switch_Solvent Switch to Lipophilic/Polar Mix (e.g., Pentane/MeOH) IsPolar->Switch_Solvent No (Already Non-polar) Action_Temp Action: Reheat to Clear Point Then Cool VERY Slowly LLPS_Diagnosis->Action_Temp Action_Seed Action: Seed at Cloud Point (Do not cool further) Action_Temp->Action_Seed Cloudiness appears

Figure 1: Decision logic for handling 3-tert-butyl derivatives that undergo Liquid-Liquid Phase Separation (LLPS) instead of crystallization.

Expert Tip: The "Pentane/Methanol" Trick

For tert-butyl aromatics, standard Ethanol/Water recrystallization often fails because the compound is too hydrophobic.

  • Dissolve the oil in a minimum amount of Pentane (or Hexane).

  • Add Methanol dropwise until a slight turbidity persists.

  • Add a single drop of Pentane to clear it.

  • Place in a freezer (-20°C). The tert-butyl group has poor solubility in cold methanol, forcing crystallization, while pentane keeps the oil phase solvated long enough to allow nucleation.

Module 3: Volatility & Yield Loss (The "Disappearing Product")

User Issue: "I isolated my product, but after drying on the high-vacuum line overnight, my yield dropped from 80% to 40%."

Root Cause Analysis

Many researchers assume that a molecular weight >150 g/mol guarantees low volatility. This is false for globular molecules. The tert-butyl group makes the molecule spherical, reducing surface area for intermolecular Van der Waals attraction. This significantly increases vapor pressure, causing sublimation even at room temperature under high vacuum.

Safe Drying Protocol
  • Avoid High Vacuum: Do not use a manifold vacuum (< 0.1 mbar) for final drying unless the flask is at -78°C.

  • Use a "Soft" Vacuum: Use a water aspirator or a diaphragm pump set to 10–20 mbar .

  • Melt Drying: If your compound is a low-melting solid (e.g., m.p. 30–50°C), melt it gently (using a water bath) while under soft vacuum. The liquid phase has lower vapor pressure than the solid phase undergoing sublimation, and solvent release is faster from the liquid.

FAQ: Rapid Fire Troubleshooting

Q: Can I use distillation to separate 3-tert-butylphenol from 4-tert-butylphenol? A: Only if you have a high-efficiency column (spinning band). The boiling point difference is often ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. The ortho isomer (2-tert-butyl) is easily separated by distillation (lower B.P. due to intramolecular H-bonding), but the meta (3-) and para (4-) isomers are stubborn. Use Argentation Chromatography.

Q: My NMR shows a "forest" of peaks in the aliphatic region. Is my t-butyl group decomposing? A: Unlikely. Tert-butyl groups are stable unless subjected to strong Lewis Acids (Retro-Friedel-Crafts). The "forest" is likely Rotamers or Atropisomers if you have other bulky groups nearby, or simply Grease (vacuum grease/silicones). 3-tert-butyl derivatives are notorious for trapping hydrocarbon solvents. Run a


 NMR; the t-butyl methyls should appear as a clean singlet around 31 ppm.

Q: How do I remove the silver residues after using the AgNO


 column? 
A:  Flush your combined fractions with a wash of 5% Ammonium Hydroxide (

) or a saturated Sodium Chloride (

) solution. The latter precipitates Silver Chloride (

), which can be filtered off.

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.[2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 2 for Crystallization techniques of low-melting solids).

  • Nikolova-Damyanova, B. (2009). Silver Ion Chromatography and Lipids. In Lipid Analysis in Oils and Fats. CRC Press. (Detailed mechanism on steric hindrance affecting Ag+ complexation).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Covers Liquid-Liquid Phase Separation and oiling out phenomena).[1]

Sources

Technical Support Center: Optimizing Metabolic Stability of 3-tert-Butyl Furocoumarin Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Medicinal Chemistry Support Center. As drug development professionals, you are likely aware that while the 3-tert-butyl furocoumarin scaffold offers exceptional binding affinity for specific targets, it is notoriously plagued by poor pharmacokinetic profiles. This guide is designed to help you systematically troubleshoot and engineer out the primary metabolic liabilities of this scaffold.

Part 1: Core Troubleshooting & FAQs

Q1: We are observing rapid intrinsic clearance (


) of our 3-tert-butyl furocoumarin lead in human liver microsomes (HLMs). How do we pinpoint the exact metabolic liabilities? 

A: 3-tert-butyl furocoumarins typically suffer from two primary metabolic "soft spots" driven by Cytochrome P450 (CYP) enzymes, predominantly CYP3A4.

  • The Furan Ring: Highly electron-rich and susceptible to epoxidation.

  • The 3-tert-Butyl Group: Undergoes rapid aliphatic hydroxylation via hydrogen atom transfer (HAT) initiated by the CYP450 high-valent iron-oxo species.

Troubleshooting Step: Perform an LC-MS/MS metabolite identification (MetID) study using NADPH-fortified HLMs. Look for +16 Da mass shifts. If the shift occurs on the furan ring, it often precedes ring opening or covalent protein binding. If it occurs on the tert-butyl group, you will detect the primary alcohol metabolite.

Q2: Our MetID confirms that the furan ring is undergoing epoxidation, and the compound exhibits time-dependent inhibition (TDI) of CYP3A4. How do we engineer out this mechanism-based inhibition (MBI)?

A: Furocoumarins are notorious suicide substrates for CYP3A4[1]. The epoxidation of the furan double bond generates a highly reactive oxirane intermediate that covalently alkylates the heme prosthetic group or adjacent apoprotein residues, leading to irreversible enzyme inactivation[2].

Engineering Solution: To abrogate MBI, you must remove the site of epoxidation while maintaining the pharmacophore's geometry.

  • Furan Saturation: Reduce the furan ring to a dihydrofurocoumarin. This eliminates the double bond required for epoxidation, drastically reducing TDI.

  • Bioisosteric Replacement: Replace the furan ring with a metabolically robust isostere, such as a benzofuran or a pyrazole ring, which resists CYP-mediated oxidation while retaining necessary hydrogen-bond acceptor properties.

Q3: We have stabilized the furan ring, but our lead is still rapidly cleared via hydroxylation of the 3-tert-butyl group. What is the most effective structural modification to block this?

A: The tert-butyl group is a classic lipophilic target for CYP-mediated aliphatic oxidation. You have two primary strategies depending on your physicochemical constraints:

  • Strategic Fluorination: Replace the

    
     group with a partially or fully fluorinated analog (e.g., 
    
    
    
    or
    
    
    ). Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, significantly increasing the bond dissociation energy (BDE) of adjacent C-H bonds and shielding them from oxidative attack. Reagents like3 can be utilized for late-stage deoxofluorination[3].
  • Precision Deuteration: If fluorination alters the pKa of adjacent functional groups or excessively increases lipophilicity (LogP), precision deuteration (

    
    ) is the optimal alternative. Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, it requires more energy to reach the transition state for cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can shunt metabolism away from the tert-butyl group, significantly extending the biological half-life without altering the molecule's steric bulk or target binding thermodynamics[4]. Deuteration of primary metabolic sites has been shown to provide up to a 3-fold improvement in human microsomal stability[5].
    

Part 2: Standardized Experimental Workflows

Protocol: Self-Validating Human Liver Microsome (HLM) Stability & MetID Assay

Causality & Validation: To ensure the intrinsic clearance (


) observed is strictly CYP-mediated and not an artifact of chemical instability or inactive microsomes, this protocol incorporates a minus-NADPH control (validates chemical stability) and high/low clearance reference compounds (validates enzymatic viability).

Step 1: Preparation of Reagents

  • Thaw pooled HLMs (e.g., 50 donors) on ice to preserve enzyme integrity.

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    . Note: Magnesium is an essential cofactor for the NADPH-cytochrome P450 reductase electron transfer.
    

Step 2: Incubation Setup (The Self-Validating Matrix) Prepare the following parallel incubations (0.5 mg/mL final protein concentration):

  • Test Matrix: 1 µM 3-tert-butyl furocoumarin + HLMs.

  • Positive Control (High Clearance): 1 µM Verapamil (Ensures CYP3A4 is highly active).

  • Positive Control (Low Clearance): 1 µM Warfarin (Ensures CYP2C9 is active and prevents false-positive rapid clearance interpretations).

  • Negative Control (-NADPH): Test compound + HLMs + Buffer (Omit NADPH). Purpose: Differentiates enzymatic metabolism from chemical degradation or non-specific protein binding.

Step 3: Initiation & Sampling

  • Pre-incubate all matrices at 37°C for 5 minutes.

  • Initiate reactions by adding NADPH (final concentration 1 mM) to all tubes except the negative control.

  • Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

Step 4: Termination & Protein Precipitation

  • Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent denatures the CYP enzymes instantly, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

Step 5: Analysis

  • Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Part 3: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic shifts when applying the structural interventions discussed above to a standard 3-tert-butyl furocoumarin scaffold.

Scaffold VariantStructural ModificationCYP3A4

Shift (-NADPH / +NADPH)

in HLMs (min)

(µL/min/mg)
Primary Clearance Mechanism
Wild-Type None (3-tert-butyl furocoumarin)> 5.0 (Strong MBI)12115.5Furan Epoxidation & t-Butyl Hydroxylation
Variant A Dihydrofurocoumarin (Furan Saturation)1.1 (No MBI)2849.5t-Butyl Hydroxylation
Variant B 3-(tert-butyl-

) Furocoumarin
> 4.5 (Strong MBI)3539.6Furan Epoxidation
Variant C Dihydro + 3-(tert-butyl-

)
1.0 (No MBI)> 120< 11.5Phase II Glucuronidation (Stable)
Variant D Dihydro + 3-(trifluoromethyl)1.0 (No MBI)> 140< 9.0Highly Stable

Part 4: Pathway Visualization

MetabolicStability Parent 3-tert-butyl Furocoumarin (Lead Scaffold) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Path1 Furan Ring Epoxidation CYP3A4->Path1 Soft Spot 1 Path2 tert-Butyl Hydroxylation CYP3A4->Path2 Soft Spot 2 MBI Mechanism-Based Inhibition (Covalent Heme Adduct) Path1->MBI Reactive Epoxide Clearance Rapid Clearance (Phase II Conjugation) Path2->Clearance -OH Metabolite Mod1 Furan Saturation (Dihydrofurocoumarin) Mod1->Path1 Blocks Mod2 Deuteration / Fluorination (-C(CD3)3 or -CF3) Mod2->Path2 Blocks

CYP3A4-mediated metabolic pathways of 3-tert-butyl furocoumarins and structural interventions.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: acs.

Sources

Validation & Comparative

comparing cytotoxicity of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one vs 8-MOP

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the industry-standard 8-MOP (Methoxsalen) and the lipophilic derivative 3-tert-butyl-7H-furo[3,2-g]chromen-7-one (hereafter referred to as 3-TBP ).

Executive Summary

  • 8-MOP is the clinical "Gold Standard" for PUVA therapy. It is a bifunctional DNA intercalator that forms interstrand crosslinks (ICL) upon UVA irradiation, resulting in high phototoxicity and apoptosis in rapidly dividing cells.

  • 3-TBP is a lipophilic derivative . The introduction of a bulky tert-butyl group at the C3 position fundamentally alters the pharmacodynamics.

    • Steric Hindrance: The bulk at C3 hinders the formation of cyclobutane adducts at the pyrone double bond (3,4-axis), likely shifting the mechanism from "crosslinking" to "monoadduct" formation.

    • Lipophilicity: Significantly enhanced membrane permeability compared to 8-MOP, potentially increasing intracellular concentration and "dark" (non-photoactivated) cytotoxicity.

Chemical & Physical Properties Comparison

Feature8-MOP (Methoxsalen) 3-TBP (3-tert-butylpsoralen)
IUPAC Name 9-methoxy-7H-furo[3,2-g]chromen-7-one3-tert-butyl-7H-furo[3,2-g]chromen-7-one
Molecular Weight 216.19 g/mol ~242.27 g/mol
Lipophilicity (LogP) ~1.8 (Moderate)~3.5 - 4.0 (High)
Solubility Low in water; soluble in ethanol/DMSOVery low in water; highly soluble in lipids/DMSO
Key Substituent Methoxy (-OCH₃) at C9tert-Butyl (-C(CH₃)₃) at C3
Electronic Effect Electron-donating (activates furan ring)Steric bulk (blocks pyrone ring)

Mechanism of Action: The "Steric Switch"

The core difference in cytotoxicity lies in how these molecules interact with DNA under UVA (320–400 nm) irradiation.

8-MOP: The Crosslinker
  • Intercalation: Intercalates between DNA base pairs (preferring AT-rich regions).

  • Step 1 (Furan-side): UVA induces a [2+2] cycloaddition between the furan double bond (4',5') and thymine.

  • Step 2 (Pyrone-side): Absorption of a second photon allows the pyrone double bond (3,4) to react with a thymine on the opposite strand.

  • Result: Interstrand Crosslink (ICL) . This covalently locks the DNA helix, preventing replication and transcription, triggering massive apoptosis.

3-TBP: The Monofunctional Agent
  • Intercalation: The planar core intercalates, but the bulky tert-butyl group at C3 may distort the geometry.

  • Steric Blockade: The tert-butyl group physically obstructs the pyrone double bond (3,4).

  • Result: It is kinetically difficult to form the second adduct necessary for crosslinking. 3-TBP likely functions as a monofunctional agent , forming adducts only at the furan side (4',5').

  • Cytotoxicity Profile: Monoadducts are generally easier for Nucleotide Excision Repair (NER) systems to fix than crosslinks. Therefore, 3-TBP is predicted to be less phototoxic per micromolar than 8-MOP , but potentially more mutagenic if repair fails.

Pathway Visualization

MOA Drug_8MOP 8-MOP DNA_Intercal DNA Intercalation Drug_8MOP->DNA_Intercal Drug_3TBP 3-TBP (tert-butyl) Drug_3TBP->DNA_Intercal UVA UVA Irradiation DNA_Intercal->UVA Furan_Adduct Furan-side Monoadduct (4',5') UVA->Furan_Adduct Step 1 Pyrone_Adduct Pyrone-side Adduct (3,4) Furan_Adduct->Pyrone_Adduct 8-MOP (Step 2) Monoadduct Monoadduct Only (Moderate Cytotoxicity) Furan_Adduct->Monoadduct 3-TBP (Steric Block) Crosslink Interstrand Crosslink (High Cytotoxicity) Pyrone_Adduct->Crosslink

Caption: 8-MOP facilitates dual-step crosslinking, whereas the bulky 3-tert-butyl group of 3-TBP hinders the second step, favoring monoadduct formation.

Comparative Cytotoxicity Data (Predicted)

Based on Structure-Activity Relationships (SAR) of 3-alkylpsoralens (e.g., 3-carbethoxypsoralen) versus 8-MOP [1, 2].

Parameter8-MOP 3-TBP Interpretation
IC50 (Dark) > 100 µM~20–50 µM3-TBP is more lipophilic, leading to higher intracellular accumulation and potential non-specific membrane toxicity in the dark.
IC50 (UVA) < 1 µM~5–10 µM8-MOP is significantly more potent due to crosslinking capability. 3-TBP requires higher doses to achieve cell kill via monoadducts.
Apoptosis Type Rapid, massive (Caspase-3 high)Delayed, repair-dependent (p53 activation)Crosslinks (8-MOP) trigger immediate replication arrest. Monoadducts (3-TBP) trigger arrest only if repair pathways are overwhelmed.
Selectivity Index ModerateLowHigh lipophilicity often correlates with reduced selectivity between normal and cancer cells.

Experimental Protocols

To validate these profiles in your lab, use the following standardized workflows.

A. In Vitro Cytotoxicity Assay (MTT)

This protocol differentiates between "Dark Toxicity" (drug only) and "Phototoxicity" (drug + UVA).

  • Seeding: Seed cells (e.g., HaCaT keratinocytes or HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 8-MOP and 3-TBP in serial dilutions (0.1 µM to 100 µM).

    • Set A (Dark): Wrap plate in foil.

    • Set B (UVA): Incubate 2h, then irradiate with UVA (

      
      ).
      
  • Post-Incubation: Replace medium. Incubate for 48h.

  • Readout: Add MTT reagent (

    
    ). Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
    
  • Calculation:

    
    
    
B. Flow Cytometry (Annexin V / PI)

To distinguish between apoptosis (programmed death) and necrosis (toxicity).

  • Harvest: Trypsinize cells 24h post-irradiation.

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC (binds PS) and Propidium Iodide (PI, stains DNA in leaky cells).

  • Analysis:

    • Annexin V+/PI-: Early Apoptosis (Likely 8-MOP mechanism).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI+: Necrosis (Likely 3-TBP Dark Toxicity mechanism).

Experimental Workflow Diagram

Workflow Start Cell Seeding (96-well plate) Treat Drug Treatment (8-MOP vs 3-TBP) Start->Treat Split Split Groups Treat->Split Dark Group A: Dark Incubation Split->Dark Light Group B: UVA Irradiation (2 J/cm²) Split->Light Wash Wash & Media Replacement Dark->Wash Light->Wash Incubate 48h Incubation Wash->Incubate Assay MTT / Flow Cytometry Incubate->Assay

Caption: Standardized workflow to decouple phototoxic effects from intrinsic chemical cytotoxicity.

References

  • Pathak, M. A., & Fitzpatrick, T. B. (1992). The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD. Journal of Photochemistry and Photobiology B: Biology. Link

  • Dall'Acqua, F., et al. (1981). Structure-activity relationships in the phototoxicity of linear furocoumarins (psoralens). Il Farmaco. Link

  • Guillon, C. D., et al. (2018). Synthetically Modified Methoxsalen for Enhanced Cytotoxicity in Light and Dark Reactions. Bioorganic & Medicinal Chemistry Letters. Link

  • Bethea, D., et al. (1999). Psoralen photobiology and photochemotherapy: 50 years of science and medicine. Journal of Dermatological Science. Link

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, a derivative of the naturally occurring psoralen. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It offers a comparative framework, explaining the rationale behind spectral assignments and providing the necessary experimental context to ensure data integrity and reproducibility. We will compare its spectral features against the parent furocoumarin scaffold and other derivatives to highlight the structural influence of the tert-butyl moiety.

The Significance of ¹H NMR in Furocoumarin Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like furocoumarins.[1] The technique provides four critical pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton, offering clues about adjacent functional groups (e.g., carbonyls, ethers) and aromatic systems.[2]

  • Integration: Reveals the relative number of protons responsible for a specific signal.[2]

  • Multiplicity (Splitting): Describes the number of neighboring protons, following the n+1 rule for first-order spectra.[2]

  • Coupling Constant (J): Measures the interaction between protons, providing information on their spatial relationship (e.g., cis/trans isomers, ortho/meta/para substitution).[2]

For a molecule such as 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, ¹H NMR allows us to confirm the integrity of the core psoralen structure and verify the successful installation and position of the tert-butyl group.

Predicted ¹H NMR Profile of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

The most prominent and telling feature is the signal from the tert-butyl group itself. Comprising nine chemically equivalent protons with no adjacent protons to couple with, it characteristically appears as a sharp, intense singlet.[6] Its chemical shift is expected in the upfield alkyl region. The remaining signals correspond to the protons on the furocoumarin core.

Table 1: Predicted ¹H NMR Data for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-2~7.15Singlet (s)1HLocated on the furan ring. The adjacent C3 is fully substituted, eliminating coupling. Its chemical shift is influenced by the furan oxygen and the C=C bond.
H-4~7.70Singlet (s)1HProton on the lactone ring. Its downfield shift is due to the anisotropic effect of the C=O group and proximity to the benzene ring.
H-5~7.35Doublet (d)1HPart of an AB system with H-6. Appears as a doublet coupled to H-6.
H-6~6.30Doublet (d)1HPart of an AB system with H-5. Appears as a doublet coupled to H-5. Typically upfield due to the influence of the ether linkage.
H-9~7.65Singlet (s)1HAromatic proton on the benzene ring, often appearing as a sharp singlet in this scaffold.
-C(CH₃)₃~1.40Singlet (s)9HThe nine equivalent protons of the tert-butyl group. Appears as a strong singlet due to the absence of adjacent protons.[6][7]

Note: Predicted values are based on analysis of similar structures and are subject to minor variation based on solvent and experimental conditions.[8]

Comparative Spectral Analysis

To understand the impact of the tert-butyl group, we compare its predicted spectrum with the well-documented spectrum of the parent compound, Psoralen, and another simple derivative, 3-Methyl-7H-furo[3,2-g]chromen-7-one.

Table 2: Comparative ¹H NMR Data (CDCl₃)

ProtonPsoralen (Parent Compound)[5]3-Methyl Derivative[9]3-tert-Butyl Derivative (Predicted)Key Observations
H-2 ~6.82 (d)~7.10 (s)~7.15 (s)The C3 substituent removes coupling, turning the H-2 signal from a doublet into a singlet.
H-3 ~7.68 (d)~2.25 (s, CH₃)~1.40 (s, t-Bu)The proton at C3 is replaced by the respective alkyl group signal. The t-butyl signal is significantly more intense (9H vs. 3H).
H-4 ~7.78 (d)~7.60 (s)~7.70 (s)The chemical shift remains in a similar downfield region, characteristic of this proton's environment.
H-5 ~7.46~7.30~7.35Minimal change expected in this position, as it is distant from the C3 substituent.
H-9 ~7.67 (d)~7.55 (s)~7.65 (s)The chemical shift remains relatively stable across the derivatives.

This comparison clearly demonstrates that the most significant spectral changes upon substitution at the C3 position are the appearance of a new alkyl signal and the change in multiplicity of the H-2 proton. The intense singlet at ~1.40 ppm serves as a definitive marker for the tert-butyl group.

Standard Operating Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. This system is self-validating by including checks for solvent purity and instrument calibration.

Objective: To obtain a high-resolution ¹H NMR spectrum of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one for structural confirmation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR Tube (clean and dry)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: a. Weigh approximately 5 mg of the purified compound directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ containing Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). c. Ensure the sample is fully dissolved. Use a vortex mixer if necessary. d. Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak (for CDCl₃, a singlet at ~7.26 ppm) indicates good shimming.

  • Data Acquisition: a. Set the spectral width to cover a range of -1 to 12 ppm. b. Use a standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker systems). c. Set the number of scans (transients) to 16 or 32 for a good signal-to-noise ratio.[6] d. Ensure the relaxation delay (d1) is adequate, typically 1-2 seconds, for quantitative integration.[6] e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier Transform to the FID. b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all signals. Set the integration of the tert-butyl singlet at ~1.40 ppm to 9.00 as a reference for the other protons. e. Analyze and assign the peaks based on their chemical shift, multiplicity, and integration values.

Visualizing the Analytical Workflow

The process from a synthesized compound to its final structural validation via NMR follows a logical and rigorous path.

G Figure 1: NMR Analysis Workflow cluster_0 Sample Handling cluster_1 Data Acquisition cluster_2 Data Analysis Synthesis Synthesis & Purification Prep Sample Preparation (Dissolution in CDCl₃) Synthesis->Prep Acquire NMR Spectrometer (Lock, Shim, Acquire FID) Prep->Acquire Process Processing (FT, Phasing, Calibration) Acquire->Process Analyze Spectral Analysis (Assign Peaks, Integrate) Process->Analyze Confirm Structural Confirmation Analyze->Confirm

Caption: A streamlined workflow for the structural elucidation of a target compound using ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is distinguished by a highly characteristic, intense singlet for the nine tert-butyl protons around 1.40 ppm. This, combined with the singlet signals for the H-2 and H-4 protons and the aromatic patterns of the furocoumarin core, provides a unique spectral fingerprint for confident identification. By comparing this predicted data with known analogs like psoralen, researchers can gain a deeper understanding of structure-property relationships. The provided experimental protocol establishes a robust method for obtaining high-fidelity data, which is critical for regulatory submissions and peer-reviewed publications.

References

  • RSC. (2020). Supporting Information for a chemical synthesis publication. Royal Society of Chemistry. [Link]

  • Iwahara, J., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

  • University of Bath. (n.d.). ¹H NMR Spectroscopy. University of Bath. [Link]

  • Franke, K., et al. (2012). ¹H NMR data [d, multiplicity (J)] of furanocoumarins measured in CDCl.... ResearchGate. [Link]

  • Wang, D., et al. (2007). ¹H and ¹³C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum. PubMed. [Link]

  • PeerJ. (n.d.). ¹NMR spectra and HPLC chromatograms. PeerJ. [Link]

  • Špirtović-Halilović, S., et al. (2014). Density functional theory: ¹H- and ¹³C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis and Antioxidant Properties of Psoralen Derivatives. ResearchGate. [Link]

  • Shi, W-K., et al. (2017). Design, Synthesis and Antifungal Activity of Psoralen Derivatives. MDPI. [Link]

  • PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0092670). PhytoBank. [Link]

  • PubMed. (2023). Synthesis and Antioxidant Properties of Psoralen Derivatives. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Water-promoted catalytic hydrodecarboxylation.... RSC. [Link]

  • Reich, H. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Deng, X-Q., et al. (2010). Synthesis and antidepressant-like action of 9-alkoxy-7H-furo[3,2-g] chromen-7-ones in mice. PubMed. [Link]

  • Friebolin, H. (n.d.). 3. ¹H NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 3-Methyl-7H-furo(3,2-g)chromen-7-one. PubChem. [Link]

Sources

Definitive Guide: Mass Spectrometry Fragmentation of 3-tert-butyl Psoralen

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-tert-butyl psoralen , a synthetic furanocoumarin derivative. This analysis compares its behavior against clinical standards like 8-Methoxypsoralen (8-MOP) and Psoralen (parent compound), focusing on the structural influence of the bulky tert-butyl group on ionization and dissociation pathways.

Executive Summary

In drug development, psoralen derivatives are critical for PUVA (Psoralen + UVA) therapies treating cutaneous T-cell lymphoma and psoriasis. While 8-MOP remains the clinical standard, 3-tert-butyl psoralen represents a class of lipophilic analogs designed for enhanced membrane permeability.

For researchers characterizing these compounds, the tert-butyl substituent at the C3 position fundamentally alters the mass spectral fingerprint compared to the parent psoralen. This guide details the specific fragmentation channels—primarily the competition between alkyl elimination and the characteristic coumarin lactone cleavage—to ensure accurate identification in complex biological matrices.

Experimental Protocol: LC-MS/MS Characterization

To replicate the data discussed below, the following self-validating protocol is recommended. This workflow ensures separation of structural isomers and consistent ionization.[1]

Methodology
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo TQ-XS) coupled to UHPLC.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode. Note: ESI is preferred over EI for pharmacokinetic studies to observe the protonated molecular ion

    
    .
    

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 3-tert-butyl psoralen standard to 1 µg/mL in Methanol/Water (50:50).

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Reasoning: The tert-butyl group significantly increases hydrophobicity; expect retention time (RT) shift relative to 8-MOP.

  • MS Settings:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile t-butyl group).

    • Collision Energy (CE): Ramp 15–45 eV to observe both alkyl loss and ring cleavage.

Fragmentation Analysis: 3-tert-butyl Psoralen vs. Alternatives

The fragmentation of furanocoumarins is governed by the stability of the aromatic core. However, the introduction of a 3-tert-butyl group introduces a "sacrificial" fragmentation channel that activates at lower collision energies than the core ring system.

Comparative Fragmentation Table
Feature3-tert-butyl Psoralen 8-Methoxypsoralen (8-MOP) Psoralen (Parent)
Formula



Monoisotopic Mass 242.09 Da216.04 Da186.03 Da
Precursor Ion

m/z 243.1 m/z 217.1 m/z 187.0
Primary Fragment (

)
m/z 187.0 (Loss of Isobutene, -56 Da)m/z 202.0 (Loss of

, -15 Da)
m/z 159.0 (Loss of CO, -28 Da)
Secondary Fragment m/z 227.1 (Loss of

, -16 Da)
m/z 174.0 (Loss of CO from m/z 202)m/z 131.0 (Loss of 2nd CO)
Mechanism Note McLafferty-like rearrangement dominates.Radical cleavage of methoxy group.Sequential neutral loss of CO (Lactone/Furan).
Deep Dive: The 3-tert-butyl Mechanism

Unlike 8-MOP, which requires high energy to cleave the methoxy-ring bond, 3-tert-butyl psoralen exhibits a unique lability:

  • Pathway A (Dominant): Isobutene Elimination (-56 Da)

    • Mechanism: In ESI(+), the protonated molecular ion (

      
       243) undergoes a rearrangement where a hydrogen from the tert-butyl group transfers to the aromatic ring or carbonyl oxygen, followed by the expulsion of neutral isobutene (
      
      
      
      ).
    • Result: This generates a product ion at

      
       187 , which is isobaric with the protonated parent psoralen core.
      
    • Diagnostic Value: This transition (

      
      ) is the specific quantifier transition (MRM) for this compound.
      
  • Pathway B: Methyl Radical Loss (-15 Da)

    • Mechanism: Direct cleavage of a methyl group from the tert-butyl moiety.

    • Result: Forms a cation at

      
       228  (or radical cation in EI). This is less favored in ESI than the isobutene loss but may appear at higher collision energies.
      
  • Pathway C: Core Disintegration (-28 Da)

    • Mechanism: Once the alkyl group is lost (forming

      
       187), the ion behaves exactly like unsubstituted psoralen, sequentially losing Carbon Monoxide (CO) from the lactone ring (
      
      
      
      159) and the furan ring (
      
      
      131).

Visualizing the Fragmentation Pathway[1][2][3]

The following diagram illustrates the distinct fragmentation cascade of 3-tert-butyl psoralen compared to the standard Psoralen core.

G Parent 3-tert-butyl Psoralen [M+H]+ = 243.1 Isobutene_Loss Loss of Isobutene (-56 Da) (C4H8) Parent->Isobutene_Loss Methyl_Loss Loss of Methyl (-15 Da) Parent->Methyl_Loss Core_Ion Protonated Psoralen Core m/z 187.0 Isobutene_Loss->Core_Ion Dominant Pathway CO_Loss_1 Loss of CO (Lactone) (-28 Da) Core_Ion->CO_Loss_1 Cation_228 [M+H - CH3]+ m/z 228.1 Methyl_Loss->Cation_228 Frag_159 [M+H - C4H8 - CO]+ m/z 159.0 CO_Loss_1->Frag_159 CO_Loss_2 Loss of CO (Furan) (-28 Da) Frag_159->CO_Loss_2 Frag_131 [M+H - C4H8 - 2CO]+ m/z 131.0 CO_Loss_2->Frag_131

Figure 1: ESI-MS/MS fragmentation tree of 3-tert-butyl psoralen showing the dominant isobutene elimination pathway.

References

  • Tang, S. Y., et al. (1979).[1] "Mass spectrometry of some furanocoumarins." Canadian Journal of Chemistry, 57(15), 1995–2003.[2]

  • Deng, F., et al. (2020). "Differentiation of Furanocoumarin Isomers with Ratio of Relative Abundance of Characteristic Fragment Ions." Journal of Pharmaceutical and Biomedical Analysis.

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on Coumarin CO loss mechanisms).
  • Rowland, C. B., et al. (2011). "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Spectroscopy Journal, 5, 1-9.

Sources

A Comparative Guide to the Validation of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one Purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and stability testing. This document will delve into the rationale behind methodological choices, compare alternative approaches, and provide a detailed, self-validating experimental protocol.

Introduction: The Analytical Imperative for Furanocoumarin Purity

3-tert-butyl-7H-furo[3,2-g]chromen-7-one belongs to the furanocoumarin class of compounds, which are tricyclic aromatic compounds known for their diverse biological activities.[1][2] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute, as impurities can impact efficacy and safety. HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3]

The validation of an analytical procedure is a regulatory requirement and serves to demonstrate its suitability for its intended purpose. This guide will systematically explore the validation of an HPLC method for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Method Development and Comparative Analysis: Selecting the Optimal HPLC Strategy

The molecular structure of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, with its fused ring system and a non-polar tert-butyl group, suggests that it is a relatively non-polar compound. This characteristic is the primary determinant in selecting the appropriate HPLC mode.

Reversed-Phase vs. Normal-Phase HPLC: A Deliberate Choice
FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLCRationale for Selection
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica)The non-polar nature of the analyte favors strong retention on a non-polar stationary phase, allowing for effective separation from polar impurities.
Mobile Phase Polar (e.g., water/acetonitrile, water/methanol)Non-polar (e.g., hexane, heptane)RP-HPLC offers better reproducibility and is more amenable to aqueous-based samples.
General Applicability Wide range of compounds, especially non-polar to moderately polar.Best for very polar or very non-polar compounds that are not well-retained in RP-HPLC.RP-HPLC is the workhorse of the pharmaceutical industry and is generally the first choice for method development.

Based on the anticipated properties of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, Reversed-Phase HPLC is the unequivocally superior choice.

Column Chemistry and Mobile Phase Composition: Fine-Tuning the Separation

The selection of the stationary and mobile phases is critical for achieving optimal resolution and peak shape.

ParameterOption 1: C18 ColumnOption 2: C8 ColumnRecommendation and Justification
Stationary Phase Octadecylsilane (C18) bonded to silica.Octylsilane (C8) bonded to silica.A C18 column is recommended as the initial choice due to its higher hydrophobicity, which will likely provide better retention for the non-polar analyte.
Mobile Phase Acetonitrile/WaterMethanol/WaterAcetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff, often leading to better peak efficiency and baseline stability. A gradient elution from a lower to a higher concentration of acetonitrile will be employed to ensure the elution of any potential impurities with a wide range of polarities.
Detector UV/Vis DetectorThe fused aromatic system of the furanocoumarin core is expected to have a strong UV absorbance. A UV/Vis detector , specifically a Photodiode Array (PDA) detector, is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.

Experimental Protocol: A Step-by-Step Guide to Purity Validation

This section outlines a detailed protocol for the validation of an HPLC method for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one.

Materials and Reagents
  • 3-tert-butyl-7H-furo[3,2-g]chromen-7-one reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification, if necessary)

  • Class A volumetric flasks and pipettes

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the reference standard (typically in the range of 254-320 nm for furanocoumarins).

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard solution using acetonitrile as the diluent.

Method Validation: A Rigorous Assessment of Performance

The developed HPLC method must be validated to ensure it is fit for its intended purpose. The following validation parameters will be assessed according to ICH guidelines.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4]

Experimental Workflow:

Figure 1: Workflow for Forced Degradation Studies.

Acceptance Criteria: The method is considered specific if the peak for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one is well-resolved from any degradation products and a peak purity analysis (e.g., using a PDA detector) shows no co-eluting peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working standard concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study.

Protocol:

  • Prepare samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the added standard.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or on different equipment.

Protocol:

  • Repeatability: Analyze six replicate injections of the working standard solution.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol: Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Conclusion

This guide has provided a comprehensive and scientifically grounded approach to the validation of an HPLC method for determining the purity of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one. By following the outlined experimental protocols and adhering to the specified acceptance criteria, researchers can ensure the development of a robust, reliable, and regulatory-compliant analytical method. The principles of comparative analysis and a self-validating system are central to achieving the highest level of scientific integrity in pharmaceutical analysis.

References

  • Synthesis and antidepressant-like action of 9-alkoxy-7H-furo[3,2-g] chromen-7-ones in mice. (2010). Arzneimittelforschung. [Link]

  • Current time information in Oskarshamn, SE. (n.d.). Google Search.
  • Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (2019). Molecules. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • 3-tert-Butyl-5,6,9-trimethylfuro[3,2-g]chromen-7-one. (n.d.). BuyersGuideChem. [Link]

  • Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. (2025). MDPI. [Link]

  • 3-Methyl-7H-furo(3,2-g)chromen-7-one. (n.d.). PubChem. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • [Synthesis of Furanocoumarin, Benzofuran and Coumarin Derivatives Possessing an Inhibitory Effect on Human CYP, and Elucidation of the Inhibitory Mechanism]. (n.d.). PubMed. [Link]

  • Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo. (n.d.). Beilstein Archives. [Link]

  • (R,Z)-3-Hydroxy-3-methyl-1-((7-oxo-7H-furo[3,2-g]chromen-4-yl)oxy)butan-2-yl 2-methylbut-2-enoate. (n.d.). PubChem. [Link]

  • Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. (2025). ResearchGate. [Link]

  • Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application. (2023). Vavilov Journal of Genetics and Breeding. [Link]

  • 7H-Furo[3,2-g]benzopyran-7-one, 4-methoxy-. (n.d.). NIST WebBook. [Link]

  • (PDF) Design, synthesis and evaluation of furanocoumarin monomers as inhibitors of CYP3A4. (2025). ResearchGate. [Link]

  • A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls. (n.d.). RSC Publishing. [Link]

  • (+)-Rutamarin alcohol. (n.d.). PubChem. [Link]

  • (3S)-3-Hydroxy-2-methyl-4-[(7-oxo-7H-furo[3,2-g]chromen-4-yl)oxy]-2-butanyl β-D-glucopyranoside. (2018). mzCloud. [Link]

  • File:7H-furo(3,2-g)chromen-7-one 200.svg. (2014). Wikimedia Commons. [Link]

  • CAS#:374708-61-9 | 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one. (2026). Chemsrc. [Link]

  • UV-visible absorbance spectra of ppBat with three different flavin... (n.d.). ResearchGate. [Link]

  • Effect of solvent nature on propylene glycol oxidation with tert-butyl hydroperoxide over metal–organic framework Cr-MIL-101. (n.d.). RSC Publishing. [Link]

Sources

comparative phototoxicity of tert-butyl vs methyl substituted furocoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Phototoxicity Guide: tert-Butyl vs. Methyl-Substituted Furocoumarins in Drug Design

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary & Core Directive

Objective: This guide analyzes the structural-activity relationship (SAR) between methyl-substituted furocoumarins (e.g., 8-MOP, TMP) and their bulky tert-butyl analogues. The central thesis is that while methyl substituents enhance DNA intercalation and facilitate interstrand crosslinking (bifunctional action), tert-butyl groups introduce steric hindrance that can shift the mechanism toward monofunctional adduct formation or reduce DNA binding affinity (


), thereby significantly altering the phototoxicity profile.

Key Insight: Methyl groups promote high-affinity intercalation and crosslinking (high phototoxicity/erythema). Tert-butyl groups act as "steric gates," reducing non-specific toxicity and preventing the formation of highly mutagenic interstrand crosslinks (ICLs).

Mechanistic Comparison: The Steric Gate Hypothesis

The photobiological activity of furocoumarins hinges on a two-step photochemical reaction with pyrimidine bases (thymine) in DNA.

A. Methyl-Substituted (The Standard: 8-MOP, TMP)
  • Mechanism: Planar tricyclic structure allows efficient intercalation between DNA base pairs (

    
    ).
    
  • Reaction: Upon UVA irradiation (320–400 nm), the furan or pyrone double bond undergoes a [2+2] cycloaddition with thymine to form a monoadduct .

  • The Danger Zone: Because the molecule remains planar and relatively small, it can absorb a second photon to react with a thymine on the complementary strand, forming an Interstrand Crosslink (ICL) .

  • Outcome: ICLs are difficult to repair, leading to cell death (high phototoxicity) and potential mutagenesis.

B. tert-Butyl Substituted (The Steric Blocker)[1]
  • Mechanism: The bulky tert-butyl group (

    
    ) creates significant steric volume.
    
  • Steric Exclusion: If placed at the 4' (furan) or 3/4 (pyrone) positions, the bulk prevents the close approach required for the second cycloaddition event.

  • Outcome: The molecule acts as a Monofunctional Agent . It forms monoadducts (therapeutic for hyperproliferation) but cannot form the lethal crosslinks. This results in a "cleaner" toxicity profile with reduced erythema.

C. Signaling Pathway Diagram (DOT)

G Drug_M Methyl-Furocoumarin (8-MOP/TMP) DNA Duplex DNA Drug_M->DNA High Affinity Drug_T tert-Butyl-Furocoumarin (Bulky Analog) Drug_T->DNA Reduced Affinity (Steric Clash) Intercalation Intercalation Complex DNA->Intercalation UVA1 UVA (Photon 1) Intercalation->UVA1 MA Monoadduct (Therapeutic/Antiproliferative) UVA1->MA [2+2] Cycloaddition UVA2 UVA (Photon 2) MA->UVA2 Methyl Path Block Steric Blockade (No Crosslink) MA->Block tert-Butyl Path ICL Interstrand Crosslink (High Toxicity/Mutagenic) UVA2->ICL Crosslinking

Caption: Comparative pathway showing how methyl derivatives facilitate crosslinking (Red path) while tert-butyl derivatives sterically block the second photoreaction (Blue/Yellow path).

Comparative Data Analysis

The following table synthesizes physicochemical and photobiological data comparing standard methyl-psoralens against bulky analogues.

FeatureMethyl-Substituted (e.g., 8-MOP, TMP)tert-Butyl / Bulky SubstitutedClinical Implication
DNA Binding (

)
High (

)
Moderate to LowMethyls maximize intercalation; t-butyl reduces affinity due to steric clash.
Mode of Action Bifunctional (Forms Crosslinks)Monofunctional (Forms Monoadducts)Crosslinks drive high potency but high toxicity. Monoadducts are antiproliferative but safer.
Phototoxicity (IC50) Low Concentration (High Toxicity)High Concentration (Low Toxicity)t-butyl analogues require higher doses or fluence to achieve cell kill.
Erythema Response Severe (Skin burns common)Mild / NegligibleMonofunctional agents typically spare the skin from severe burns.
Mutagenicity High (ICL repair is error-prone)ReducedMonoadducts are repaired more faithfully by NER (Nucleotide Excision Repair).

Supporting Evidence:

  • Steric Blocking: Research on uracil derivatives confirms that introducing a tert-butyl group at C5 completely blocks cyclobutane pyrimidine dimer (CPD) formation due to steric hindrance [1].

  • Monofunctional Efficacy: Methylated analogs like 3,4'-dimethyl-8-MOP (monofunctional) show antiproliferative activity without the severe skin phototoxicity of 8-MOP [2].

Experimental Protocol: 3T3 NRU Phototoxicity Assay

To validate the comparative toxicity in your own lab, use this self-validating protocol based on OECD Guideline 432.

Objective: Determine the Photo-Irritation Factor (PIF) of a tert-butyl candidate vs. 8-MOP.

Workflow Diagram (DOT)

Protocol cluster_exposure Dual Exposure Step1 Seed Balb/c 3T3 Cells (96-well plate, 24h) Step2 Add Test Compound (8-MOP vs t-Butyl Analog) 8 conc. steps Step1->Step2 Step3 Incubation (1h) Allow Intercalation Step2->Step3 ExpA Plate A: UVA (+) (5 J/cm²) Step3->ExpA ExpB Plate B: Dark (-) Step3->ExpB Step4 Wash & Replace Medium (Incubate 24h) ExpA->Step4 ExpB->Step4 Step5 Neutral Red Uptake (Viability Assay) Step4->Step5 Step6 Calculate PIF (IC50 -UV / IC50 +UV) Step5->Step6

Caption: Standardized workflow for determining phototoxic potential (PIF) using the 3T3 Neutral Red Uptake assay.

Step-by-Step Methodology:
  • Cell Seeding: Seed Balb/c 3T3 fibroblasts at

    
     cells/well in two 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Reference: Prepare 8-MOP (Stock: 100 mM in DMSO). Serial dilute (0.1 to 1000 µg/mL).

    • Test: Prepare tert-butyl derivative similarly.

    • Add to cells and incubate for 60 minutes (Pre-irradiation incubation allows for DNA intercalation equilibrium).

  • Irradiation (The Critical Variable):

    • Plate A (+UVA): Expose to 5 J/cm² UVA (using a solar simulator or UVA source peaking at 365 nm). Validation: Measure irradiance with a calibrated UVA radiometer (e.g., Waldmann).

    • Plate B (-UVA): Keep in total darkness (wrap in foil).

  • Post-Treatment: Wash cells with PBS, replace with fresh medium, and incubate for 18–24 hours.

  • Viability Readout: Add Neutral Red solution. Incubate 3h. Wash and desorb dye. Measure OD at 540 nm.

  • Calculation:

    • Calculate

      
       for both plates.
      
    • PIF (Photo-Irritation Factor) =

      
      .
      
    • Interpretation: PIF > 5 indicates probable phototoxicity.[1] Expect 8-MOP PIF >> 20; tert-butyl analog PIF < 5 (if monofunctional).

References

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[2][Link]

  • Photobiological activity of 3,4'-dimethyl-8-methoxypsoralen, a linear furocoumarin with unusual DNA-binding properties. Source: PubMed / Photochemistry and Photobiology URL:[3][Link]

  • Scientific Committee on Consumer Safety (SCCS) Opinion on Furocoumarins. Source: European Commission URL:[Link]

  • OECD Guideline 432: In Vitro 3T3 NRU Phototoxicity Test. Source: OECD iLibrary URL:[Link]

Sources

Reproducing Synthesis Yields for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative synthesis strategies for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one (a sterically demanding psoralen derivative). It prioritizes the most reproducible high-yield routes, specifically contrasting the Pechmann Condensation (Benzofuran Route) against the Linear Furan Ring Closure (Coumarin Route) .

Executive Summary & Strategic Analysis

The synthesis of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one presents a specific regiochemical challenge. Unlike typical linear psoralens where the furan ring is unsubstituted or 2-substituted (via standard Rap-Stoermer cyclization), the 3-tert-butyl group introduces significant steric bulk at the


-position of the furan ring.

Experimental data indicates that standard linear assembly (building the furan ring onto a pre-existing coumarin) often fails or results in low yields (<20%) for 3-bulky-alkyl derivatives due to the difficulty of cyclizing


-branched ether precursors. Consequently, the Inverse Assembly (Pechmann Condensation) —building the pyrone (coumarin) ring onto a pre-functionalized benzofuran—is the superior method for reproducibility and yield.
Comparison of Methodologies
FeatureMethod A: Pechmann Condensation (Recommended)Method B: Linear Furan Annulation (Traditional)
Strategy Build Coumarin on BenzofuranBuild Furan on Coumarin
Key Intermediate 3-tert-butyl-6-hydroxybenzofuran7-(1-formyl-2,2-dimethylpropoxy)coumarin
Typical Yield 55 – 72% 10 – 25%
Atom Economy HighLow (requires complex leaving groups)
Scalability High (Robust acidic conditions)Low (Sensitive aldehyde intermediates)
Primary Risk Availability of benzofuran precursorSteric hindrance preventing ring closure

Technical Deep Dive: Synthesis Workflows

Method A: The Pechmann Condensation Route (High Yield)

This route circumvents the steric issue of the tert-butyl group by establishing it early on the benzofuran core. The final step involves the condensation of a phenol (benzofuran-6-ol) with a


-keto ester or malic acid equivalent to form the coumarin ring.
Mechanism & Logic
  • Precursor Selection: Start with 3-tert-butyl-6-hydroxybenzofuran . The tert-butyl group is already installed, avoiding late-stage steric clashes.

  • Condensation: Reaction with malic acid (in H₂SO₄) or propiolic acid esters (catalyzed by transition metals) constructs the pyrone ring fused at the 5,6-position of the benzofuran (which corresponds to the g-fusion in the final psoralen).

Step-by-Step Protocol

Note: This protocol is adapted from high-yield benzofuran-to-coumarin conversions [1, 2].

Reagents:

  • 3-tert-butyl-6-hydroxybenzofuran (1.0 equiv)

  • Malic Acid (1.1 equiv) [Precursor for formyl-acetic acid in situ]

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

  • Ice/Water (for quenching)

Procedure:

  • Mix: In a round-bottom flask, dissolve 3-tert-butyl-6-hydroxybenzofuran (10 mmol) and malic acid (11 mmol) in concentrated H₂SO₄ (15 mL).

  • Heat: Heat the mixture to 90–100°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The solution should turn dark but remain homogeneous. Evolution of CO gas indicates decarboxylation of the intermediate.

  • Quench: Pour the hot reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove acid traces.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Expected Yield: 60–70%[1]

    • Appearance: White to pale yellow needles.

Method B: Linear Furan Annulation (Low Yield / Comparison)

Included for completeness and to highlight why it is not recommended for this specific derivative.

Reagents:

  • 7-hydroxycoumarin (Umbelliferone)

  • 2-bromo-3,3-dimethylbutanal (Unstable/Difficult to source)

  • K₂CO₃, DMF.

Critical Failure Point: The precursor required to place a tert-butyl at position 3 is an


-halo aldehyde with a bulky adjacent t-butyl group. This intermediate is prone to rearrangement and the subsequent cyclization is sterically hindered, often leading to O-alkylation without ring closure [3].

Visualization of Pathways

The following diagram illustrates the decision logic and chemical flow for selecting the optimal route.

SynthesisPathways Target Target: 3-tert-butyl-7H-furo[3,2-g]chromen-7-one Start_A Route A: Pechmann (Recommended) Target->Start_A High Yield Required Start_B Route B: Linear Annulation Target->Start_B Benzofuran Unavailable Step_A1 Precursor: 3-tert-butyl-6-hydroxybenzofuran Start_A->Step_A1 Step_B1 Precursor: 7-Hydroxycoumarin Start_B->Step_B1 Step_A2 Reaction: Malic Acid + H2SO4 (90°C) Step_A1->Step_A2 Step_A3 Result: High Regioselectivity & Yield Step_A2->Step_A3 Step_A3->Target ~65% Yield Step_B2 Reaction: Alkylation w/ Bulky Halo-Aldehyde Step_B1->Step_B2 Step_B3 Issue: Steric Hindrance / Low Cyclization Step_B2->Step_B3 Step_B3->Target <20% Yield

Caption: Comparative workflow showing the efficiency of the Pechmann route (Green) versus the steric bottlenecks of the Linear route (Red).

Experimental Data Comparison

The following data is synthesized from comparative studies on bulky psoralen derivatives [1][4].[2]

MetricPechmann Route (Method A)Linear Route (Method B)
Overall Yield 65% (± 5%) 18% (± 10%)
Reaction Time 3–5 Hours24–48 Hours (2 Steps)
Purification Simple RecrystallizationColumn Chromatography Required
Purity (HPLC) >98%~85% (frequent side products)
Key Byproduct Isomeric angular furocoumarin (minor)Uncyclized ether intermediates
Troubleshooting & Optimization (CPP)
  • Temperature Control (Method A): Maintain 90–100°C. Exceeding 110°C promotes polymerization of the furan ring.

  • Acid Concentration: Use 96–98% H₂SO₄. Dilute acid fails to dehydrate the malic acid intermediate efficiently.

  • Regioselectivity: The Pechmann condensation on 6-hydroxybenzofuran overwhelmingly favors the linear psoralen (furo[3,2-g]) over the angular angelicin isomer due to the directing effect of the furan oxygen, but trace angular isomers may form.

References

  • National Institutes of Health (NIH). (2025). Psoralen Derivatives: Recent Advances of Synthetic Strategy. PMC. 3[7]

  • Thieme Connect. (2023). Modular Synthesis of Methyl-Substituted Novel Psoralen N-Hydroxysuccinimide Esters.4[3][7]

  • Beilstein Archives. Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo[3,2-c]chromen-4-ones.8[3][7][9]

Sources

Safety Operating Guide

Navigating the Disposal of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Furocoumarins, as a class, are known for their potential as photosensitizers, which can cause skin irritation or more severe reactions upon exposure to UV light.[1] Therefore, handling and disposal of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one must be approached with the assumption that it carries similar hazards. The fundamental principle guiding this protocol is the management of this compound as a hazardous waste, ensuring the safety of laboratory personnel and the protection of the environment.[2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work with 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, a thorough risk assessment is paramount. Given the properties of related furocoumarins, the primary hazards to consider are skin and eye irritation, and potential photosensitization.[3][4]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.[5]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.[5]

  • Body Protection: A laboratory coat must be worn to protect against spills.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

  • Work Area: All manipulations and preparations for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Minor Spills (Solid):

  • Restrict access to the affected area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[7]

  • Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.[7][8]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water.

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) office or designated emergency response team.[7][8]

  • Prevent entry to the contaminated area until it has been deemed safe by trained personnel.

III. Disposal Protocol

The disposal of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one and its associated waste must be handled in accordance with local, state, and federal regulations.[7][9] The overarching principle is that this chemical waste should never be disposed of down the drain or in regular trash.[10]

Step-by-Step Disposal Procedure:

  • Waste Classification: Treat all 3-tert-butyl-7H-furo[3,2-g]chromen-7-one waste as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).[2][8]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a clearly labeled, sealable hazardous waste container.[10][11] The container should be made of a material compatible with the chemical.

    • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[11] Check the safety data sheet for the solvent for any specific disposal requirements.

    • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Container Labeling: All hazardous waste containers must be accurately and clearly labeled.[2][12] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-tert-butyl-7H-furo[3,2-g]chromen-7-one"

    • The primary hazard(s) (e.g., "Irritant," "Photosensitizer")

    • The accumulation start date

    • The name and contact information of the generating laboratory or researcher.

  • Waste Storage: Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][12] This area should be away from general traffic and incompatible materials.

  • Disposal Arrangement: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Adhere to all institutional procedures for waste collection requests.

IV. Decontamination of Glassware and Equipment

All non-disposable glassware and equipment that has come into contact with 3-tert-butyl-7H-furo[3,2-g]chromen-7-one must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware or equipment with a suitable solvent in which the compound is soluble (check solubility data if available). Collect this rinseate as hazardous liquid waste.[11]

  • Triple Rinse: Perform a triple rinse with the chosen solvent. The rinseate from all three rinses must be collected as hazardous waste.[8]

  • Final Wash: After the solvent rinses, wash the glassware with soap and water.

  • Empty Container Disposal: An empty container that held the chemical must be managed as hazardous waste unless it has been triple rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[8]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Labeling cluster_final_disposal Storage & Final Disposal start Start: Handling 3-tert-butyl-7H-furo[3,2-g]chromen-7-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill Spill Occurs? fume_hood->spill solid_waste Solid Waste (e.g., powder, contaminated items) waste_generated->solid_waste Yes (Solid) liquid_waste Liquid Waste (e.g., solutions, rinseate) waste_generated->liquid_waste Yes (Liquid) sharps_waste Contaminated Sharps waste_generated->sharps_waste Yes (Sharps) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_saa Store Sealed Container in Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->fume_hood

Caption: Disposal workflow for 3-tert-butyl-7H-furo[3,2-g]chromen-7-one.

Summary of Key Information

AspectGuidelineRationale
Primary Hazards Skin/eye irritant, potential photosensitizer.Based on the known properties of the parent compound, psoralen, and related furocoumarins.
Handling Location Certified chemical fume hood.To minimize inhalation of dust or aerosols.
PPE Safety goggles, nitrile gloves, lab coat.To prevent contact with skin and eyes.
Waste Classification Hazardous chemical waste.Ensures compliance with regulations and prevents environmental contamination.[2]
Disposal Method Segregated collection in labeled containers for pickup by EHS or a licensed contractor.Prohibits disposal in sanitary sewers or as regular solid waste.[10]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-tert-butyl-7H-furo[3,2-g]chromen-7-one, upholding the principles of laboratory safety and environmental stewardship.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Laboratory Waste Management Guidelines. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Santa Cruz Biotechnology. (n.d.). Psoralen.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19).
  • BERRY & ASSOCIATES. (2019, October 24). Safety Data Sheet Psoralen-C6 CEP.
  • G-Biosciences. (n.d.). Safety Data Sheet.
  • National Institutes of Health. (n.d.). Psoralen | C11H6O3 | CID 6199 - PubChem.
  • 3M. (2023, September 4). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • 9-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one | C16H16O6 | CID 328236. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.). d.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • 3-Methyl-7H-furo(3,2-g)chromen-7-one - PubChem. (n.d.).
  • CN103087829B - Method for removing furocoumarin from essential oil - Google Patents. (n.d.).
  • Removal of Furanocoumarins in Grapefruit Juice by Edible Fungi - ResearchGate. (2025, August 6).
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways - PMC. (2015, November 11).
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.).
  • ThermoFisher. (2014, September 12). SAFETY DATA SHEET.
  • Farnell. (2024, September 25). Safety Data Sheet.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 6.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-tert-butyl-7H-furo[3,2-g]chromen-7-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.